Product packaging for 3,5-Dichloro-4-methoxybenzoic acid(Cat. No.:CAS No. 37908-97-7)

3,5-Dichloro-4-methoxybenzoic acid

Cat. No.: B1298716
CAS No.: 37908-97-7
M. Wt: 221.03 g/mol
InChI Key: XSYZTYQXKIXPRC-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H6Cl2O3 and its molecular weight is 221.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2O3 B1298716 3,5-Dichloro-4-methoxybenzoic acid CAS No. 37908-97-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYZTYQXKIXPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191344
Record name Benzoic acid, 3,5-dichloro-4-methoxy-
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Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37908-97-7
Record name Benzoic acid, 3,5-dichloro-4-methoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-dichloro-4-methoxy-
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Record name 3,5-DICHLORO-4-METHOXYBENZOIC ACID
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3,5-Dichloro-4-methoxybenzoic acid is a halogenated aromatic carboxylic acid with significant applications in organic synthesis, particularly as a key intermediate in the preparation of active pharmaceutical ingredients. This technical guide provides a comprehensive overview of its chemical and physical properties, spectral data, and detailed experimental protocols. Furthermore, it explores its relevance in drug development, supported by structured data tables and process visualizations to cater to researchers, scientists, and professionals in the field.

Chemical and Physical Properties

This compound is a solid compound at room temperature. Its core structure consists of a benzene ring substituted with two chlorine atoms, a methoxy group, and a carboxylic acid group.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₆Cl₂O₃[1][2][3]
Molecular Weight 221.04 g/mol [1][2][4]
Exact Mass 219.9693994 Da[1]
Melting Point 199-200 °C[4]
Boiling Point 296 °C[4]
Density 1.474 g/cm³[4]
XLogP3 2.7[4]
CAS Number 37908-97-7[1][2][5]

Spectral Data

Spectral analysis is crucial for the structural elucidation and purity assessment of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group protons.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-O and C-Cl bond vibrations.

While detailed spectra are not provided here, they are available in various chemical databases for reference.[1]

Experimental Protocols

The synthesis of derivatives of this compound is a common procedure in medicinal chemistry. The following protocol details the synthesis of its methyl ester, a closely related and important intermediate.

Synthesis of Methyl 3,5-Dichloro-4-methoxybenzoate

This procedure is adapted from a general method for the esterification of the corresponding hydroxybenzoic acid precursor.

Materials:

  • 3,5-dichloro-4-hydroxybenzoic acid

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Water

  • Silica gel for column chromatography

Procedure:

  • To a 200 mL flask, add 3,5-dichloro-4-hydroxybenzoic acid (5.00 g, 24.15 mmol) and potassium carbonate (6.68 g, 48.3 mmol).[6]

  • Add 30 mL of DMF to the flask and stir the mixture at room temperature for 30 minutes.[6]

  • Add the methylating agent (e.g., methyl iodide, 48.31 mmol) to the mixture.[6]

  • Heat the reaction mixture to 80 °C and stir for 3 hours.[6]

  • Monitor the reaction to completion (e.g., by TLC).

  • After the starting material is consumed, add 100 mL of water to the reaction mixture.[6]

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).[6]

  • Combine the organic extracts and wash with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation.[6]

  • Purify the resulting residue by silica gel column chromatography to obtain the desired product, methyl 3,5-dichloro-4-methoxybenzoate.[6]

A similar methylation process is also described using dimethyl sulfate and potassium hydroxide in an aqueous solution.[7]

Synthesis_Workflow General Synthesis Workflow for Methyl 3,5-Dichloro-4-methoxybenzoate start Start Materials: 3,5-dichloro-4-hydroxybenzoic acid K2CO3, DMF methylation Methylation with Methyl Iodide at 80°C start->methylation Step 1: Reaction Setup workup Aqueous Workup and Extraction with Ethyl Acetate methylation->workup Step 2: Quenching & Extraction purification Purification by Silica Gel Column Chromatography workup->purification Step 3: Isolation product Final Product: Methyl 3,5-dichloro-4-methoxybenzoate purification->product

General synthesis workflow diagram.

Applications in Drug Development

This compound and its derivatives are valuable building blocks in the synthesis of pharmaceuticals. Notably, its methyl ester, methyl 3,5-dichloro-4-methoxybenzoate, serves as a precursor in the synthesis of Gefitinib.[8] Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical target in cancer therapy.[8]

The synthesis of Gefitinib from this precursor involves a multi-step process including alkylation, nitration, reduction, cyclization, chlorination, and amination reactions.[8]

Drug_Development_Pathway Role in Gefitinib Synthesis start_acid This compound esterification Esterification start_acid->esterification precursor Methyl 3,5-dichloro-4-methoxybenzoate esterification->precursor multi_step Multi-step Synthesis (Nitration, Reduction, Cyclization, etc.) precursor->multi_step Starting Material api Gefitinib (API) multi_step->api target EGFR Kinase Inhibitor (Cancer Therapy) api->target Mechanism of Action

Logical relationship in drug development.

Safety Information

This compound is classified as an irritant.[4] According to the Globally Harmonized System (GHS), it is harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with well-defined chemical and physical properties. Its primary significance in the scientific community, particularly for drug development professionals, lies in its role as a key intermediate for the synthesis of complex molecules like Gefitinib. The experimental protocols for its derivatization are well-established, making it a readily accessible building block for further chemical exploration. A thorough understanding of its properties and safe handling procedures is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to 3,5-Dichloro-4-methoxybenzoic Acid (CAS: 37908-97-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dichloro-4-methoxybenzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document consolidates available data on its physicochemical properties, synthesis, and known applications, with a focus on presenting quantitative data in a structured format and detailing experimental protocols.

Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 37908-97-7N/A
Molecular Formula C₈H₆Cl₂O₃N/A
Molecular Weight 221.04 g/mol N/A
Melting Point 199-200 °CN/A
Boiling Point 296 °CN/A
Density 1.474 g/cm³N/A
XLogP3 2.7N/A
Appearance White to off-white crystalline solid[1]
Solubility Sparingly soluble in cold water; soluble in ethanol, methanol, acetone, and ethyl acetate.[1]N/A

Synthesis of this compound

The primary synthetic route to this compound involves the methylation of 3,5-dichloro-4-hydroxybenzoic acid. Several methods have been reported, with variations in the methylating agent and reaction conditions.

Experimental Protocol: Methylation of 3,5-dichloro-4-hydroxybenzoic acid

This protocol is based on a patented method for the preparation of related aromatic methoxycarboxylates and represents a common approach for this transformation.

Materials:

  • 3,5-dichloro-4-hydroxybenzoic acid

  • Dimethyl sulfate

  • Potassium hydroxide

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 3,5-dichloro-4-hydroxybenzoic acid and potassium hydroxide in water.

  • While maintaining the temperature at approximately 40°C, add dimethyl sulfate dropwise to the solution over a period of 3 hours.

  • During the addition, continuously monitor and maintain the pH of the reaction mixture at 11.5 by adding a solution of potassium hydroxide.

  • After the complete addition of dimethyl sulfate, continue stirring the mixture for an additional 30 minutes.

  • The product, methyl 3,5-dichloro-4-methoxybenzoate, will precipitate out of the solution. Isolate the solid by filtration and wash it with water.

  • Dry the collected solid under a vacuum.

  • To obtain the free acid, the aqueous filtrate can be acidified, which will precipitate the this compound. This can then be isolated by filtration and dried.

Below is a workflow diagram illustrating this synthetic process.

G Synthesis of this compound cluster_0 Reaction Setup cluster_1 Methylation Reaction cluster_2 Workup and Isolation 3,5-dichloro-4-hydroxybenzoic_acid 3,5-dichloro-4-hydroxybenzoic acid Dissolution Dissolve reactants in water 3,5-dichloro-4-hydroxybenzoic_acid->Dissolution KOH Potassium Hydroxide KOH->Dissolution Water Water Water->Dissolution Reaction Add Dimethyl Sulfate dropwise at 40°C Maintain pH at 11.5 with KOH Dissolution->Reaction Dimethyl_sulfate Dimethyl Sulfate Dimethyl_sulfate->Reaction Stirring Stir for 30 minutes Reaction->Stirring Filtration Filter to isolate methyl 3,5-dichloro-4-methoxybenzoate Stirring->Filtration Acidification Acidify filtrate Filtration->Acidification Aqueous Filtrate Final_Filtration Filter to isolate This compound Acidification->Final_Filtration Drying Dry product Final_Filtration->Drying Product This compound Drying->Product

A workflow for the synthesis of this compound.

Spectroscopic Data

Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. Commercial suppliers may possess this data, but it is not readily found in scientific literature. Researchers are advised to acquire and interpret their own analytical data upon synthesis or purchase of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, primarily utilized as a chemical intermediate.[1][2]

  • Pharmaceutical Industry: It is a known precursor in the synthesis of various pharmaceuticals.[1] A notable application is in the preparation of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib, a targeted therapy for certain types of cancer. The methyl ester of this compound, methyl 3,5-dichloro-4-methoxybenzoate, serves as a key starting material in the multi-step synthesis of Gefitinib.

  • Agrochemical Industry: This compound is also used as an intermediate in the production of agrochemicals, including herbicides, fungicides, and insecticides.[1][2]

  • Material Science: It has potential applications in the manufacture of polymer additives, coatings, and specialty resins due to its halogenated aromatic structure, which can enhance thermal stability and chemical resistance.[1]

Biological Activity and Signaling Pathways

While this compound itself has not been extensively studied for its biological activity, its structural motifs are present in molecules with known pharmacological effects.

  • Potential Antimicrobial and Anti-inflammatory Properties: Due to its halogenated aromatic scaffold, it has been investigated for potential antibacterial, antifungal, and anti-inflammatory properties.[1] However, specific studies and detailed mechanisms of action are not well-documented in the public domain.

  • Related Compound and Potential Signaling Pathway Involvement: A structurally related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester (a curcumin derivative), has been shown to target the Akt/NF-κB cell survival signaling pathway in prostate cancer cells. This pathway is crucial for regulating cell proliferation, apoptosis, and inflammation. While there is no direct evidence for this compound, its structural similarity suggests that it or its derivatives could potentially interact with components of this or similar pathways. Further investigation is warranted to explore this possibility.

The following diagram illustrates a hypothetical interaction with the Akt/NF-κB pathway, which should be considered a potential area of research rather than a confirmed mechanism for this compound.

G Hypothetical Signaling Pathway Interaction Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates IKK IKK Akt->IKK activates IκB IκB IKK->IκB phosphorylates NF_kappaB NF-κB IκB->NF_kappaB releases Nucleus Nucleus NF_kappaB->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression promotes Compound This compound (Hypothetical Target) Compound->Akt inhibits? Compound->IKK inhibits?

A potential signaling pathway for investigation.

Conclusion

This compound is a significant chemical intermediate with established applications in the synthesis of pharmaceuticals and agrochemicals. While detailed public data on its spectroscopic properties and specific biological mechanisms are currently scarce, its structural relationship to biologically active compounds suggests potential for further research and development. This guide provides a foundational understanding of this compound for professionals in the field, highlighting both what is known and where opportunities for future investigation lie.

References

synthesis of 3,5-Dichloro-4-methoxybenzoic acid from 4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,5-dichloro-4-methoxybenzoic acid, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available precursor, 4-hydroxybenzoic acid. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to facilitate its practical application in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound from 4-hydroxybenzoic acid is a two-step process. The first step involves the selective electrophilic chlorination of 4-hydroxybenzoic acid at the ortho positions to the hydroxyl group, yielding 3,5-dichloro-4-hydroxybenzoic acid. The second step is the methylation of the hydroxyl group of the dichlorinated intermediate to produce the final product.

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Methylation 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid 3,5-Dichloro-4-hydroxybenzoic_Acid 3,5-Dichloro-4-hydroxybenzoic Acid 4-Hydroxybenzoic_Acid->3,5-Dichloro-4-hydroxybenzoic_Acid Chlorination Chlorinating_Agent Chlorinating Agent (e.g., Sulfuryl Chloride) Chlorinating_Agent->3,5-Dichloro-4-hydroxybenzoic_Acid 3,5-Dichloro-4-methoxybenzoic_Acid This compound 3,5-Dichloro-4-hydroxybenzoic_Acid->3,5-Dichloro-4-methoxybenzoic_Acid Methylation Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->3,5-Dichloro-4-methoxybenzoic_Acid

Figure 1: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)
1Chlorination4-Hydroxybenzoic AcidSulfuryl Chloride, Acetic Acid25-302-4~85
2Methylation3,5-Dichloro-4-hydroxybenzoic AcidDimethyl Sulfate, Potassium Hydroxide, Water403>95

Experimental Protocols

Step 1: Synthesis of 3,5-Dichloro-4-hydroxybenzoic Acid (Chlorination)

This protocol describes the selective dichlorination of 4-hydroxybenzoic acid at the 3 and 5 positions using sulfuryl chloride in acetic acid.

Materials:

  • 4-Hydroxybenzoic acid

  • Sulfuryl chloride (SO₂Cl₂)

  • Glacial acetic acid

  • Ice

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Fume hood

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxybenzoic acid in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add sulfuryl chloride dropwise to the stirred solution. The molar ratio of 4-hydroxybenzoic acid to sulfuryl chloride should be approximately 1:2.2.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice with stirring.

  • The white precipitate of 3,5-dichloro-4-hydroxybenzoic acid will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water.

  • Dry the product in a vacuum oven.

Step 2: Synthesis of this compound (Methylation)

This protocol details the methylation of 3,5-dichloro-4-hydroxybenzoic acid using dimethyl sulfate and potassium hydroxide.

Materials:

  • 3,5-Dichloro-4-hydroxybenzoic acid

  • Potassium hydroxide (85%)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • pH meter or pH paper

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve 3,5-dichloro-4-hydroxybenzoic acid and potassium hydroxide in water.[1]

  • Heat the solution to 40°C.

  • Slowly add dimethyl sulfate dropwise to the reaction mixture over a period of 3 hours.[1]

  • Maintain the pH of the reaction mixture at approximately 11.5 by the controlled addition of a potassium hydroxide solution.[1]

  • After the addition of dimethyl sulfate is complete, continue stirring the mixture for an additional 30 minutes.[1]

  • The product, methyl 3,5-dichloro-4-methoxybenzoate, will precipitate out of the solution.

  • Cool the mixture and collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry it in a vacuum.

  • To obtain the final carboxylic acid, the resulting ester can be hydrolyzed by heating with a base (e.g., sodium hydroxide) followed by acidification with an acid (e.g., hydrochloric acid).

Reaction Mechanisms

The synthesis proceeds through two distinct reaction mechanisms: electrophilic aromatic substitution for the chlorination step and Williamson ether synthesis for the methylation step.

Reaction_Mechanisms cluster_chlorination Chlorination Mechanism cluster_methylation Methylation Mechanism Start_Chlorination 4-Hydroxybenzoic Acid Intermediate_Chlorination Resonance-stabilized Carbocation Intermediate Start_Chlorination->Intermediate_Chlorination + Cl+ Product_Chlorination 3,5-Dichloro-4-hydroxybenzoic Acid Intermediate_Chlorination->Product_Chlorination - H+ Start_Methylation 3,5-Dichloro-4-hydroxybenzoic Acid Intermediate_Methylation Phenoxide Ion Start_Methylation->Intermediate_Methylation + OH- Product_Methylation This compound Intermediate_Methylation->Product_Methylation + CH3-X

Figure 2: Simplified reaction mechanisms for chlorination and methylation.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Sulfuryl chloride and dimethyl sulfate are toxic and corrosive. Handle with extreme care and avoid inhalation of vapors.

  • Potassium hydroxide is a strong base and can cause severe burns. Handle with appropriate care.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols to their specific laboratory conditions.

References

An In-depth Technical Guide to 3,5-Dichloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3,5-Dichloro-4-methoxybenzoic acid, a key intermediate in organic synthesis and pharmaceutical development. It covers the compound's fundamental properties, synthesis protocols, and its significant role in the manufacturing of targeted cancer therapies.

Compound Identification and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Its chemical structure consists of a benzoic acid core substituted with two chlorine atoms at the 3 and 5 positions and a methoxy group at the 4 position.

Chemical Structure:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₆Cl₂O₃[1][2][3]
Molecular Weight 221.04 g/mol [1][2][3]
CAS Number 37908-97-7[1][2][4]
Melting Point 199-200°C[5]
Boiling Point 296°C[5]
Density 1.474 g/cm³[5]
XLogP3 2.7[5]
InChIKey XSYZTYQXKIXPRC-UHFFFAOYSA-N[1]
SMILES COC1=C(C=C(C=C1Cl)C(=O)O)Cl[1][6]

Experimental Protocols: Synthesis

This compound can be synthesized, though more commonly its methyl ester, methyl 3,5-dichloro-4-methoxybenzoate, is prepared from related starting materials. A prevalent method involves the methylation of 3,5-dichloro-4-hydroxybenzoic acid.

Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate from 3,5-dichloro-4-hydroxybenzoic acid:

  • Reactants: 3,5-dichloro-4-hydroxybenzoic acid, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF), and a methylating agent such as Iodomethane (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄).[7][8]

  • Procedure:

    • 3,5-dichloro-4-hydroxybenzoic acid and potassium carbonate are mixed in DMF.

    • The mixture is stirred at room temperature for approximately 30 minutes.

    • The methylating agent (e.g., iodomethane) is added, and the mixture is heated to 80°C for about 3 hours.[7]

    • Reaction completion is monitored.

    • Upon completion, water is added, and the product is extracted with an organic solvent like ethyl acetate.

    • The organic extracts are combined, washed with brine, and the solvent is removed via rotary evaporation.

    • The resulting crude product is purified using silica gel column chromatography to yield methyl 3,5-dichloro-4-methoxybenzoate.[7]

The resulting ester can then be hydrolyzed to this compound if required.

Application in Drug Development: Synthesis of Gefitinib

Methyl 3,5-dichloro-4-methoxybenzoate, derived from this compound, is a crucial starting material in the synthesis of Gefitinib.[9] Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) kinases, which are important targets in cancer therapy.[9] The synthesis pathway highlights the importance of this chlorinated benzoic acid derivative in the pharmaceutical industry.

The following diagram illustrates a simplified workflow for the synthesis of Gefitinib, starting from the ester of this compound.

Gefitinib_Synthesis_Workflow start Methyl 3,5-dichloro-4-methoxybenzoate alkylation Alkylation start->alkylation nitration Nitration alkylation->nitration reduction Reduction nitration->reduction cyclization Cyclization reduction->cyclization chlorination Chlorination cyclization->chlorination amination1 First Amination chlorination->amination1 amination2 Second Amination amination1->amination2 end Gefitinib amination2->end

References

An In-depth Technical Guide to the Solubility of 3,5-Dichloro-4-methoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Solubility Profile

Quantitative solubility data for 3,5-Dichloro-4-methoxybenzoic acid in common organic solvents is sparse in publicly available literature. However, based on the general principles of solubility for similar chlorinated and methoxylated benzoic acid derivatives, a qualitative assessment can be inferred. The presence of the carboxylic acid group suggests some solubility in polar protic solvents, while the dichlorinated aromatic ring indicates potential solubility in nonpolar and polar aprotic organic solvents.

Table 1: Qualitative Solubility Assessment of this compound

Solvent ClassExample SolventsExpected Qualitative SolubilityRationale
Polar Protic Methanol, EthanolLikely SolubleThe carboxylic acid group can form hydrogen bonds with protic solvents.
Polar Aprotic Acetone, DMSO, DMFLikely SolubleThe overall polarity of the molecule should allow for favorable dipole-dipole interactions.
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe polar carboxylic acid and methoxy groups will likely limit solubility in nonpolar solvents.
Chlorinated DichloromethaneLikely Soluble"Like dissolves like" principle suggests solubility in chlorinated solvents due to the presence of chlorine atoms on the aromatic ring.

Note: This table is based on chemical structure and principles of solubility. Experimental verification is required for precise quantitative data.

Experimental Protocols: Determination of Solubility

A standard and reliable method for determining the equilibrium solubility of a compound in a given solvent is the isothermal shake-flask method . This procedure involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solid.

Isothermal Shake-Flask Method

1. Preparation of Saturated Solution:

  • An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure that the solution is saturated.

  • The container is then placed in a thermostatically controlled shaker or water bath to maintain a constant temperature (e.g., 25 °C, 37 °C).

  • The mixture is agitated for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

2. Sample Collection and Preparation:

  • After equilibration, the agitation is stopped, and the suspension is allowed to stand undisturbed for a period to allow the excess solid to settle.

  • A sample of the supernatant is carefully withdrawn using a syringe. To prevent any changes in solubility due to temperature fluctuations, the syringe can be pre-warmed or pre-cooled to the experimental temperature.

  • The collected sample is immediately filtered through a compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) into a clean, pre-weighed vial. This step is critical to remove any microscopic, undissolved particles.

3. Quantification:

  • The filtered, saturated solution is then accurately diluted with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

  • The concentration of this compound in the diluted sample is determined using a validated analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve must be prepared using standard solutions of the compound of known concentrations.

    • UV-Vis Spectrophotometry: If the compound has a suitable chromophore, this method can be used. A calibration curve is also required.

4. Calculation of Solubility:

  • The solubility (S) is calculated from the measured concentration of the diluted sample, taking into account the dilution factor.

  • Solubility can be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the isothermal shake-flask method for determining the solubility of this compound.

G A 1. Add excess 3,5-Dichloro-4- methoxybenzoic acid to solvent B 2. Seal and place in thermostatic shaker A->B C 3. Equilibrate at constant temperature (24-72h) B->C D 4. Allow excess solid to settle C->D E 5. Withdraw supernatant with a syringe D->E F 6. Filter through a syringe filter E->F G 7. Dilute the filtered saturated solution F->G H 8. Quantify concentration (e.g., via HPLC) G->H I 9. Calculate solubility H->I

Caption: Workflow for the isothermal shake-flask solubility determination method.

Synthesis Protocol

Understanding the synthesis of this compound is also pertinent for researchers. One common method involves the methylation of 3,5-dichloro-4-hydroxybenzoic acid.

Example Synthesis: Methylation of 3,5-dichloro-4-hydroxybenzoic acid

A general procedure for the synthesis of the methyl ester of this compound, which can then be hydrolyzed to the final product, is as follows. A mixture of 3,5-dichloro-4-hydroxybenzoic acid and this compound from a previous batch can be dissolved in water with potassium hydroxide.[1] Dimethyl sulphate is then added dropwise at a controlled temperature while maintaining the pH with additional potassium hydroxide.[1] After the reaction is complete, the precipitated methyl 3,5-dichloro-4-methoxybenzoate is filtered, washed, and dried.[1] The aqueous filtrate can be acidified to precipitate the unreacted this compound, which can be recovered.[1] The final step would be the hydrolysis of the methyl ester to yield this compound.

For a more direct synthesis of the acid, one could adapt procedures for similar compounds. For instance, a process for synthesizing 3,5-dichloro-4-methylbenzoic acid involves dissolving p-toluic acid in dichloroacetic acid with a sodium tungstate dihydrate catalyst and hydrochloric acid.[2] The mixture is heated, and hydrogen peroxide is added dropwise.[2] After the reaction, the product is isolated by reduced pressure distillation and recrystallization from methanol.[2] While this is for a related compound, it illustrates a potential synthetic strategy.

The synthesis of methyl 3,5-dichloro-4-methoxybenzoate can also be achieved by reacting 3,5-dichloro-4-hydroxybenzoic acid with potassium carbonate in DMF, followed by the addition of a methylating agent like methyl iodide at an elevated temperature.[3] The resulting ester can be purified by column chromatography and subsequently hydrolyzed to the desired carboxylic acid.[3]

Synthesis Workflow Visualization

The following diagram illustrates a generalized synthetic pathway for this compound.

G cluster_0 Methylation cluster_1 Hydrolysis A 3,5-dichloro-4-hydroxybenzoic acid C Methyl 3,5-dichloro-4-methoxybenzoate A->C Reaction with base B Methylating Agent (e.g., Dimethyl Sulfate) B->C D This compound C->D Acid or Base Catalyzed

Caption: Generalized synthesis pathway for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the melting and boiling points of 3,5-dichloro-4-methoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development. The document outlines key physical constants and the experimental protocols for their determination.

Data Presentation

The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValue
Melting Point 199-200°C[1]
Boiling Point 296°C[1]

Experimental Protocols

The following sections detail the standard methodologies for the determination of the melting and boiling points of a solid organic compound like this compound.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.[2]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[3]

  • Glass capillary tubes (sealed at one end)[4]

  • Thermometer

  • Mortar and pestle (optional, for sample preparation)

Procedure:

  • Sample Preparation: The sample of this compound must be completely dry and finely powdered to ensure uniform heating.[2][4] If necessary, grind the crystals to a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[3][4]

  • Measurement:

    • The capillary tube is placed in the heating block of the melting point apparatus.[3]

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-2°C).

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6] For high-melting solids like this compound, determining the boiling point requires heating the substance to a high temperature, and the Thiele tube method is often employed for this purpose with small sample sizes.[7]

Apparatus:

  • Thiele tube[6][7]

  • Small test tube or fusion tube[5][6]

  • Capillary tube (sealed at one end)[6]

  • Thermometer

  • Heating source (e.g., Bunsen burner)

  • Heat-stable liquid (e.g., mineral oil or silicone oil)

Procedure:

  • Sample Preparation: A small amount of this compound is placed in the small test tube.

  • Assembly: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the sample.[7]

  • Heating: The test tube assembly is attached to a thermometer and immersed in the Thiele tube containing the heating oil.[6][7]

  • Observation: The Thiele tube is heated gently at the side arm.[6] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7] Heating is continued until a steady stream of bubbles is observed.

  • Recording the Boiling Point: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[6][7]

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the characterization of chemical compounds.

MeltingPointPurityAnalysis cluster_0 Purity Assessment via Melting Point Start Obtain Solid Sample DetermineMP Determine Melting Point Range Start->DetermineMP CompareLit Compare with Literature Value DetermineMP->CompareLit Decision Is Melting Range Sharp and Close to Literature? CompareLit->Decision Pure Sample is Likely Pure Decision->Pure Yes Impure Sample is Likely Impure (Depressed and Broad Range) Decision->Impure No

Caption: Logical workflow for assessing sample purity using melting point determination.

BoilingPointExperimentalWorkflow cluster_1 Boiling Point Determination Workflow (Capillary Method) A Prepare Sample in Test Tube B Insert Inverted Capillary Tube A->B C Attach Assembly to Thermometer B->C D Immerse in Thiele Tube Oil Bath C->D E Heat Gently until Steady Bubbles Emerge D->E F Remove Heat and Allow to Cool E->F G Record Temperature when Liquid Enters Capillary F->G H Result: Observed Boiling Point G->H

Caption: Experimental workflow for determining the boiling point using the capillary method.

References

Spectroscopic Profile of 3,5-Dichloro-4-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dichloro-4-methoxybenzoic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.9 - 8.1Singlet2HAromatic H (H-2, H-6)
~3.9Singlet3HMethoxy (-OCH₃)
~13.0Broad Singlet1HCarboxylic Acid (-COOH)

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~166Carboxylic Acid (C=O)
~156Aromatic C (C-4)
~131Aromatic C (C-2, C-6)
~129Aromatic C (C-1)
~124Aromatic C (C-3, C-5)
~61Methoxy (-OCH₃)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2500-3300BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1580, ~1470Medium-StrongC=C stretch (Aromatic Ring)
~1250StrongC-O stretch (Aryl Ether)
~870StrongC-Cl stretch
Mass Spectrometry (MS)
m/zProposed Fragment
220/222/224[M]⁺ (Molecular Ion)
205/207/209[M - CH₃]⁺
177/179[M - COOH]⁺

Note: The presence of two chlorine atoms results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques as detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid sample in 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer at room temperature. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a 2-second relaxation delay.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of the spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis was performed on a mass spectrometer equipped with an Electron Ionization (EI) source. A dilute solution of the sample in methanol was introduced into the instrument. The spectrum was recorded with an ionization energy of 70 eV.

Visualization of Spectroscopic Workflow

The following diagram illustrates the generalized workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer (EI) MS_Prep->MS NMR_Data Process NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data Analyze IR Spectrum (Functional Groups) IR->IR_Data MS_Data Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Final Structural Elucidation NMR_Data->Final IR_Data->Final MS_Data->Final

Caption: Workflow of Spectroscopic Analysis.

Unveiling the Biological Potential of 3,5-Dichloro-4-methoxybenzoic Acid and Its Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-methoxybenzoic acid and its derivatives represent a class of chemical compounds with emerging biological significance. The structural features of this scaffold, characterized by a chlorinated and methoxylated benzene ring attached to a carboxylic acid or its modified functional group, have drawn interest in the fields of medicinal chemistry and agrochemicals. This technical guide provides an in-depth analysis of the reported biological activities, supported by experimental data and detailed methodologies, to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Core Biological Activities

Research indicates that this compound and its derivatives exhibit a range of biological activities, including antimicrobial, antioxidant, and anticancer properties. While data on the parent acid is limited, studies on its close derivatives provide valuable insights into its potential applications.

Antimicrobial Activity

A notable derivative, 3,5-dichloro-4-methoxybenzaldehyde , has demonstrated significant antimicrobial activity against various plant-pathogenic bacteria and fungi. This suggests that the core 3,5-dichloro-4-methoxyphenyl moiety is a key contributor to its biological action.

Table 1: Minimum Inhibitory Concentration (MIC) of 3,5-Dichloro-4-methoxybenzaldehyde against Plant Pathogens [1][2]

PathogenTypeMIC (µg/mL)
Clavibacter michiganensisBacterium10
Ralstonia solanacearumBacterium10
Alternaria brassicicolaFungus0.1 - 1
Colletotrichum orbiculareFungus0.1 - 1

More complex derivatives, such as (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy)phenyl) aryl methanones , have also been synthesized and evaluated for their antimicrobial properties against human pathogens. One particular derivative, compound 10f from a studied series, exhibited significant antibacterial activity.[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Derivative 10f against Human Pathogens [3]

PathogenGram StainMIC (µg/mL)
Bacillus subtilisPositive-
Staphylococcus aureusPositive-
Staphylococcus epidermidisPositive-
Bacillus cereusPositive-
Escherichia coliNegative-
Pseudomonas aeruginosaNegative-
Salmonella typhiNegative-
Klebsiella pneumoniaeNegative-
Note: Specific MIC values for individual human pathogens were not provided in the abstract, but the compound was noted to have significant activity at lower concentrations compared to other analogues in the series.
Antioxidant Activity
Anticancer Potential

The most significant therapeutic link for this class of compounds is the role of methyl 3,5-dichloro-4-methoxybenzoate as a key precursor in the synthesis of Gefitinib , an epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy.[4] This association implies that derivatives of this compound may have the potential to be developed into kinase inhibitors or other anticancer agents.

Furthermore, related benzoic acid derivatives have been investigated as histone deacetylase (HDAC) inhibitors .[5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of this compound and its derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.

Protocol:

  • Preparation of Test Compound Stock Solution: Dissolve the compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth medium to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well and mix thoroughly. Transfer 100 µL from the first well to the second well and repeat this two-fold serial dilution across the plate, typically leaving the last well as a growth control (no compound).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well (except for a sterility control well) with a defined volume of the microbial suspension (e.g., 10 µL), resulting in a final cell concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound in which no turbidity (growth) is observed.

cluster_prep Preparation cluster_assay Assay Workflow cluster_result Result stock Compound Stock Solution serial_dilution Serial Dilution of Compound stock->serial_dilution media Broth Medium plate 96-Well Plate (Media Filled) media->plate inoculum Microbial Inoculum inoculation Inoculation inoculum->inoculation plate->serial_dilution serial_dilution->inoculation incubation Incubation inoculation->incubation readout Visual Inspection for Growth incubation->readout mic Determine MIC readout->mic

Experimental workflow for the Broth Microdilution Assay.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration.

cluster_workflow MTT Assay Workflow seed Seed Cells in 96-Well Plate treat Treat with Test Compound seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability and IC50 read->analyze

General workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways and Mechanisms of Action

While direct mechanistic studies on this compound are limited, the activities of related compounds suggest potential signaling pathways that could be modulated.

Histone Deacetylase (HDAC) Inhibition

Benzoic acid derivatives have been identified as potential HDAC inhibitors.[5] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can restore the expression of tumor suppressor genes, making it a valuable strategy in cancer therapy.

HDACi Benzoic Acid Derivative (Potential HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Acetylation Histone Acetylation (Increased) HDACi->Acetylation Promotes Histone Histone Protein HDAC->Histone Deacetylates Histone->Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene Tumor Suppressor Gene Expression Chromatin->Gene Apoptosis Apoptosis Gene->Apoptosis

Hypothesized HDAC inhibition pathway for benzoic acid derivatives.

Conclusion and Future Directions

This compound and its derivatives present a promising scaffold for the development of new therapeutic and agrochemical agents. The available data highlights their potential as antimicrobial and anticancer compounds. The role of methyl 3,5-dichloro-4-methoxybenzoate as a building block for the EGFR inhibitor Gefitinib underscores the importance of this chemical class in cancer drug discovery.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of derivatives, including simple amides and esters, to establish clear structure-activity relationships. Direct quantitative assessment of their antioxidant and anticancer activities, including IC50 values against a panel of cancer cell lines, is crucial. Furthermore, detailed mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by these compounds, such as their potential effects on EGFR, HDACs, and other relevant cellular processes. Such investigations will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

The Strategic Role of 3,5-Dichloro-4-methoxybenzoic Acid in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-methoxybenzoic acid, a polysubstituted aromatic carboxylic acid, has emerged as a pivotal building block in the landscape of modern organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing chlorine atoms flanking a methoxy group, coupled with a reactive carboxylic acid moiety, renders it a versatile precursor for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the strategic applications of this compound as a precursor in the synthesis of high-value compounds, with a particular focus on pharmaceutical agents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic precursor is fundamental to its effective utilization. The key data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₆Cl₂O₃[1]
Molecular Weight 221.04 g/mol [1]
CAS Number 37908-97-7[1]
Appearance White to off-white crystalline powder
Melting Point 184-187 °C[2]
Boiling Point Not available
Solubility Soluble in organic solvents like ethanol and acetone.[2]
pKa Not available

Synthesis of this compound

The primary and most common route to this compound involves the methylation of 3,5-dichloro-4-hydroxybenzoic acid. This reaction can be achieved through various methods, with the choice of reagents and conditions influencing the yield and purity of the final product.

Experimental Protocol: Methylation of 3,5-dichloro-4-hydroxybenzoic acid

A widely employed method for the synthesis of the methyl ester, methyl 3,5-dichloro-4-methoxybenzoate, which can be subsequently hydrolyzed to the desired acid, is detailed below.

Reaction:

Caption: Simplified EGFR/HER-2 signaling pathway and the point of inhibition by Gefitinib.

Experimental Workflow for the Synthesis of Gefitinib

The synthesis of Gefitinib from methyl 3,5-dichloro-4-methoxybenzoate is a multi-step process that highlights the versatility of this precursor. The general workflow is outlined below.

Gefitinib_Synthesis_Workflow start Methyl 3,5-dichloro-4-methoxybenzoate step1 Alkylation start->step1 step2 Nitration step1->step2 step3 Reduction step2->step3 step4 Cyclization step3->step4 step5 Chlorination step4->step5 step6 Amination step5->step6 end Gefitinib step6->end

Caption: General workflow for the synthesis of Gefitinib from methyl 3,5-dichloro-4-methoxybenzoate.

Detailed Experimental Protocols for Gefitinib Synthesis

The following protocols provide a more detailed look at the key transformations in the synthesis of Gefitinib, starting from an intermediate derived from methyl 3,5-dichloro-4-methoxybenzoate. These steps are based on established synthetic routes.

Step 1: Alkylation

The initial step often involves the alkylation of a related hydroxy-substituted precursor to introduce a side chain that is later functionalized.

Step 2: Nitration

Nitration of the aromatic ring is a crucial step to introduce a nitro group, which will be subsequently reduced to an amine for the formation of the quinazoline ring system.

  • Reagents: Nitric acid, acetic acid.

  • Procedure: The substituted benzoate is dissolved in a mixture of acetic acid and nitric acid is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction is stirred for several hours and then worked up by pouring into ice-water and extracting the product.

Step 3: Reduction

The nitro group is reduced to an amino group, a key transformation for the subsequent cyclization reaction.

  • Reagents: Iron powder, acetic acid.

  • Procedure: The nitro-substituted compound is treated with iron powder in acetic acid. The reaction mixture is heated and then filtered to remove the iron salts. The product is isolated from the filtrate.

Step 4: Cyclization

The amino-substituted intermediate undergoes cyclization to form the core quinazoline structure.

  • Reagents: Formamidine acetate, ethanol.

  • Procedure: The aminobenzoate is refluxed with formamidine acetate in a solvent like ethanol to construct the quinazoline ring.

Step 5: Chlorination

The hydroxyl group on the quinazoline ring is converted to a chlorine atom to facilitate the subsequent nucleophilic aromatic substitution.

  • Reagents: Thionyl chloride (SOCl₂), catalytic DMF.

  • Procedure: The quinazolinone is treated with thionyl chloride, often with a catalytic amount of DMF, to yield the chloroquinazoline.

Step 6: Amination

The final key step is the nucleophilic aromatic substitution of the chlorine atom with the appropriate aniline to install the side chain of Gefitinib.

  • Reagents: 3-Chloro-4-fluoroaniline, isopropanol.

  • Procedure: The chloroquinazoline is reacted with 3-chloro-4-fluoroaniline in a solvent such as isopropanol at elevated temperatures to afford Gefitinib.

Broader Applications in Organic Synthesis

Beyond its role in the synthesis of Gefitinib, this compound and its derivatives are valuable precursors for a range of other molecular scaffolds. The carboxylic acid moiety can be readily converted into a variety of functional groups, including amides, esters, and acid chlorides, providing access to a wide array of derivatives.

Amide Bond Formation

The carboxylic acid can be activated and coupled with various amines to form amide bonds, a common linkage in many biologically active molecules.

  • General Procedure: The carboxylic acid can be converted to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. [3]The acid chloride is then reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to yield the amide. [3]Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using a variety of coupling reagents such as HATU or DCC.

Esterification

Esterification of the carboxylic acid is another common transformation, often used to modify the physicochemical properties of a molecule or to act as a protecting group.

  • General Procedure (Fischer Esterification): The carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). [4]The reaction is typically driven to completion by removing the water that is formed.

Conclusion

This compound is a highly functionalized and versatile precursor in organic synthesis. Its utility is prominently demonstrated in the multi-step synthesis of the important anti-cancer drug, Gefitinib. The strategic placement of its substituents allows for a range of chemical transformations, making it a valuable starting material for the construction of complex and biologically active molecules. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate the work of researchers and professionals in the field, enabling the continued exploration of this important synthetic building block in the development of new pharmaceuticals and other valuable chemical entities.

References

discovery and history of 3,5-Dichloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3,5-Dichloro-4-methoxybenzoic Acid

This technical guide provides a comprehensive overview of this compound, covering its chemical properties, synthesis, and its role as a key intermediate in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Data of this compound

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
CAS Number 37908-97-7--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₈H₆Cl₂O₃--INVALID-LINK--
Molecular Weight 221.04 g/mol --INVALID-LINK--
Melting Point 199-200 °C--INVALID-LINK--
Boiling Point 296 °C--INVALID-LINK--
Density 1.474 g/cm³--INVALID-LINK--
XLogP3 2.7--INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--

Experimental Protocols

Several synthetic routes to this compound and its derivatives have been reported. The following protocols are based on patented methods and chemical literature.

Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate from 3,5-dichloro-4-hydroxybenzoic acid

This protocol describes the methylation of 3,5-dichloro-4-hydroxybenzoic acid to its corresponding methyl ester.[1]

Materials:

  • 3,5-dichloro-4-hydroxybenzoic acid

  • This compound (from a previous batch, optional)

  • 85% Potassium hydroxide (KOH)

  • Dimethyl sulphate ((CH₃)₂SO₄)

  • Water

Procedure:

  • Dissolve 76.6 g (0.37 mol) of 3,5-dichloro-4-hydroxybenzoic acid and 28.7 g (0.13 mol) of this compound in 350 ml of water containing 67 g of 85% potassium hydroxide.

  • Add 155 g (1.22 mol) of dimethyl sulphate dropwise at 40°C over 3 hours.

  • Maintain the pH at 11.5 during the addition by adding potassium hydroxide.

  • After the addition is complete, continue stirring for 30 minutes.

  • The precipitated methyl 3,5-dichloro-4-methoxybenzoate is collected by suction filtration, washed with water, and dried under vacuum.

  • The aqueous filtrate is acidified to precipitate unreacted this compound, which is then isolated by filtration and dried.

Synthesis of 3,5-dichloro-4-methylbenzoic acid from p-methylbenzoic acid

This patented method outlines a multi-step synthesis starting from p-methylbenzoic acid.[2]

Materials:

  • p-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • tert-Butyl alcohol

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous aluminum trichloride (AlCl₃)

  • Hydroquinone

  • Nitrogen-chlorine gas mixture

  • 10% Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Methanol

Procedure:

  • Esterification: In a reaction kettle, add p-methylbenzoic acid to thionyl chloride. Add DMF dropwise and carry out a reflux reaction. Distill off the excess thionyl chloride under atmospheric pressure. Add tert-butyl alcohol dropwise to the substrate, maintain the temperature at 50°C, and stir for 30 minutes to obtain tert-butyl p-methylbenzoate.

  • Chlorination: Dissolve the tert-butyl p-methylbenzoate in dichloromethane. Add anhydrous aluminum trichloride and hydroquinone. React in a dark place while introducing a nitrogen-chlorine gas mixture to yield tert-butyl 3,5-dichloro-4-methylbenzoate.

  • Hydrolysis and Acidification: Distill off the dichloromethane solvent. Quench the aluminum trichloride by the dropwise addition of ice water. Add a 10% sodium hydroxide solution dropwise to carry out alkaline hydrolysis until the pH reaches 14. Filter the solution. Acidify the filtrate with hydrochloric acid to precipitate the product. Filter the precipitate and recrystallize from methanol to obtain 3,5-dichloro-4-methylbenzoic acid.

Role in Drug Development

This compound is a key intermediate in the synthesis of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3] EGFR is a critical target in cancer therapy, and its inhibition can block signaling pathways that promote tumor growth.[3] The synthesis of Gefitinib involves the conversion of this compound into its methyl ester, followed by a series of reactions including nitration, reduction, cyclization, chlorination, and amination.[3]

Visualizations

Synthesis Workflow of a Gefitinib Precursor

The following diagram illustrates a generalized workflow for the synthesis of a key precursor to Gefitinib, starting from 3,5-dichloro-4-hydroxybenzoic acid.

Synthesis_Workflow cluster_start Starting Material cluster_methylation Methylation cluster_intermediate Intermediate Product cluster_further_synthesis Further Synthesis cluster_final_product Active Pharmaceutical Ingredient 3_5_dichloro_4_hydroxybenzoic_acid 3,5-dichloro-4- hydroxybenzoic acid methylation_step Methylation with Dimethyl Sulphate 3_5_dichloro_4_hydroxybenzoic_acid->methylation_step methyl_3_5_dichloro_4_methoxybenzoate Methyl 3,5-dichloro-4- methoxybenzoate methylation_step->methyl_3_5_dichloro_4_methoxybenzoate gefitinib_synthesis Multi-step synthesis (Nitration, Reduction, etc.) methyl_3_5_dichloro_4_methoxybenzoate->gefitinib_synthesis gefitinib Gefitinib gefitinib_synthesis->gefitinib Logical_Relationship start_material 3,5-Dichloro-4-hydroxybenzoic acid (Starting Material) intermediate This compound (Key Intermediate) start_material->intermediate Methylation application Gefitinib Synthesis (Pharmaceutical Application) intermediate->application Serves as Precursor

References

The Pivotal Role of 3,5-Dichloro-4-methoxybenzoic Acid in Modern Drug Discovery and Beyond: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-methoxybenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a molecule of significant interest in the landscape of pharmaceutical and agrochemical research. While its primary recognition comes from its crucial role as a key building block in the synthesis of targeted cancer therapies, ongoing research into its derivatives hints at a broader spectrum of potential biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, known research applications, and potential future directions for this compound, tailored for professionals in drug development and scientific research.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is fundamental to its application in research and synthesis. These properties influence its reactivity, solubility, and handling procedures.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₈H₆Cl₂O₃[2][3]
Molecular Weight 221.04 g/mol [2][3]
CAS Number 37908-97-7[2][3]
Appearance White to off-white crystalline powder
Melting Point Not consistently reported
Solubility Slightly soluble in water, soluble in organic solvents like DMF and methanol.[4]

Synthesis of this compound and its Methyl Ester

The synthesis of this compound and its derivatives is well-documented, with the methylation of 3,5-dichloro-4-hydroxybenzoic acid being a common strategy. The methyl ester, in particular, is a direct precursor in several synthetic routes.

Experimental Protocol: Synthesis of Methyl 3,5-Dichloro-4-methoxybenzoate

This protocol describes the methylation of 3,5-dichloro-4-hydroxybenzoic acid to yield its methyl ester, a key intermediate.

Materials:

  • 3,5-dichloro-4-hydroxybenzoic acid

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Iodomethane (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Water

  • Silica gel for column chromatography

Procedure:

  • To a 200 mL flask, add 3,5-dichloro-4-hydroxybenzoic acid (5.00 g, 24.15 mmol) and potassium carbonate (6.68 g, 48.3 mmol).[4]

  • Add 30 mL of DMF to the flask and stir the mixture at room temperature for 30 minutes.[4]

  • Add the methylating agent (iodomethane or dimethyl sulfate, 48.31 mmol) to the mixture.[4]

  • Heat the reaction mixture to 80°C and stir for 3 hours, monitoring the reaction for the complete consumption of the starting material.[4]

  • After the reaction is complete, add 100 mL of water to the mixture.[4]

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).[4]

  • Combine the organic extracts and wash with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation.[4]

  • Purify the resulting residue by silica gel column chromatography to obtain the desired product, methyl 3,5-dichloro-4-methoxybenzoate.[4]

Synthesis_Workflow start 3,5-dichloro-4- hydroxybenzoic acid reagents1 K2CO3, DMF start->reagents1 Add stirring1 Stir at RT 30 min reagents1->stirring1 reagents2 Iodomethane or Dimethyl sulfate stirring1->reagents2 Add heating Stir at 80°C 3h reagents2->heating workup Water quench, EtOAc extraction heating->workup purification Silica gel chromatography workup->purification product Methyl 3,5-dichloro-4- methoxybenzoate purification->product

Caption: Workflow for the synthesis of methyl 3,5-dichloro-4-methoxybenzoate.

Core Application: Intermediate in the Synthesis of Gefitinib

The most prominent and well-established application of this compound and its derivatives is in the synthesis of Gefitinib (Iressa®), a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[5][6] Gefitinib is a targeted therapy used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[5][6]

The synthesis of Gefitinib is a multi-step process where the 3,5-dichloro-4-methoxyphenyl moiety serves as a crucial structural component of the final drug molecule. Various synthetic routes have been developed, often utilizing methyl 3,5-dichloro-4-methoxybenzoate as a key starting material or intermediate.[6][7]

Signaling Pathway: EGFR Inhibition by Gefitinib

Gefitinib functions by inhibiting the tyrosine kinase activity of EGFR, a receptor that plays a fundamental role in cell proliferation, survival, and differentiation.[8] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Gefitinib competitively binds to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, thereby inhibiting tumor growth.[9][10]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Proliferation Cell Proliferation, Survival, Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Potential Research Applications Beyond a Synthetic Intermediate

While its role as a precursor is well-defined, the inherent chemical structure of this compound suggests potential for direct biological activity, a notion supported by studies on structurally related compounds.

Antimicrobial Activity

Derivatives of benzoic acid are known to possess antimicrobial properties.[11][12] The presence of chlorine atoms on the benzene ring can enhance this activity. Research on various chlorobenzoic acid derivatives has demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[13]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol provides a general method for assessing the minimum inhibitory concentration (MIC) of a compound against microbial strains.

Materials:

  • This compound

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solution with the sterile broth to achieve a range of concentrations.[14][15]

  • Inoculum Preparation: Culture the test microorganisms overnight and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.[16]

Antimicrobial_Assay_Workflow start Prepare stock solution of This compound dilution Perform serial dilutions in 96-well plate start->dilution inoculation Inoculate wells with microorganisms dilution->inoculation inoculum Prepare standardized microbial inoculum inoculum->inoculation incubation Incubate at optimal temperature (18-24h) inoculation->incubation mic Determine Minimum Inhibitory Concentration (MIC) incubation->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Herbicidal Activity

The structural similarity of this compound to known herbicides like Dicamba (3,6-dichloro-2-methoxybenzoic acid) suggests its potential as a phytotoxic agent.[17] Dichlorobenzoic acid derivatives can act as herbicides by inhibiting key enzymes in plant metabolic pathways, such as protoporphyrinogen oxidase (PPO).[17] Inhibition of PPO leads to the accumulation of phototoxic intermediates, causing rapid cell damage and plant death.[17] Further research is needed to evaluate the specific herbicidal activity and mode of action of this compound.

Scaffold for Novel Drug Design

The rigid, substituted phenyl ring of this compound makes it an attractive scaffold for the design of novel therapeutic agents targeting a variety of biological targets. The carboxylic acid group provides a convenient handle for chemical modification, allowing for the synthesis of diverse libraries of compounds for high-throughput screening.[18] Its derivatives have been explored as potential inhibitors of enzymes such as cholinesterases, which are relevant in the context of Alzheimer's disease.[17]

Future Research Directions

The full potential of this compound as a bioactive molecule remains to be explored. Future research should focus on:

  • Direct Biological Activity Screening: Comprehensive screening of the compound against a wide range of biological targets, including various enzymes, receptors, and microbial strains, is warranted.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Investigating the relationship between the structural features of this compound derivatives and their biological activities can guide the design of more potent and selective compounds.

  • Mechanism of Action Studies: For any identified biological activities, detailed studies are needed to elucidate the underlying molecular mechanisms and signaling pathways involved.

  • Development of Novel Derivatives: The synthesis and evaluation of new derivatives with modified substitution patterns could lead to the discovery of compounds with improved therapeutic or agrochemical properties.

Conclusion

This compound is a molecule with a firmly established and critical role in the synthesis of the life-saving anti-cancer drug, Gefitinib. While this application in medicinal chemistry is its most significant contribution to date, the structural features of the molecule and the biological activities of its relatives suggest a promising future for further research. Its potential as an antimicrobial or herbicidal agent, and its utility as a scaffold for the development of new therapeutics, make this compound a compound of continued interest for scientists and researchers in the pharmaceutical and chemical industries. Further exploration of its direct biological effects is a logical and potentially fruitful avenue for future scientific investigation.

References

An In-depth Technical Guide to the Safety and Handling of 3,5-Dichloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 3,5-Dichloro-4-methoxybenzoic acid (CAS No: 37908-97-7), intended for researchers, scientists, and professionals in drug development.[1] The following sections detail the hazards, precautionary measures, emergency procedures, and proper handling protocols for this compound.

Section 1: Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to acute toxicity and eye irritation.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][4][5]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation.[3][4][5]

Note: Some classifications are inferred from structurally similar compounds and are provided for comprehensive guidance.

Section 2: Precautionary Measures and Safe Handling

Adherence to prescribed precautionary measures is crucial to minimize risk when handling this compound.

Table 2: GHS Precautionary Statements

TypeCodePrecautionary Statement
Prevention P261Avoid breathing dust, fume, gas, mist, vapours, or spray.[4][5]
P264Wash skin thoroughly after handling.[2][3]
P270Do not eat, drink or smoke when using this product.[2][3]
P271Use only outdoors or in a well-ventilated area.[3][4]
P280Wear protective gloves, protective clothing, eye protection, and face protection.[2][3][4][6]
Response P301+P312IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[3]
P302+P352IF ON SKIN: Wash with plenty of water.[3][4]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4][6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4][5]
P330Rinse mouth.[2][3]
P332+P313If skin irritation occurs: Get medical advice/attention.[3]
P337+P313If eye irritation persists: Get medical advice/attention.[3]
P362+P364Take off contaminated clothing and wash it before reuse.[3][4]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[3][4]
P405Store locked up.[3][4][6]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[2][3][4]

Section 3: Experimental and Handling Protocols

While specific experimental protocols for determining the toxicological properties of this compound are not detailed in the provided safety data sheets, a general workflow for safe chemical handling and spill response is outlined below.

The following diagram illustrates the logical workflow for safely managing chemicals in a laboratory setting, from initial assessment to final disposal.

G cluster_prep Preparation & Assessment cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment RiskAssessment 1. Risk Assessment (Review SDS) PPE_Selection 2. PPE Selection (Gloves, Goggles, Lab Coat) RiskAssessment->PPE_Selection WorkArea 3. Prepare Ventilated Work Area (Fume Hood) PPE_Selection->WorkArea Handling 4. Chemical Handling (Avoid Dust/Aerosol Generation) WorkArea->Handling Experiment 5. Experiment Execution Handling->Experiment Decontamination 6. Decontaminate Equipment & Surfaces Experiment->Decontamination WasteDisposal 8. Waste Disposal (Follow Regulations) Experiment->WasteDisposal Storage 7. Secure Storage (Cool, Dry, Ventilated, Locked) Decontamination->Storage Storage->WasteDisposal

Caption: Logical workflow for safe chemical handling.

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spills : For small quantities, clean up spills immediately.[3] Use dry clean-up procedures and avoid generating dust.[3] Wear appropriate PPE, including a dust respirator, gloves, and safety glasses.[3] Sweep or vacuum the material into a clean, dry, labeled, and sealable container for disposal.[3]

  • Major Spills : For larger spills, the area should be evacuated.[5] Alert emergency services and indicate the location and nature of the hazard.[3] Personnel involved in the cleanup must wear appropriate protective clothing to control personal contact.[3] Prevent the spillage from entering drains or water courses.[3] Recover the product where possible.[3] After cleanup, wash the area with large amounts of water and prevent runoff into drains.[3]

The following diagram details the workflow for responding to a chemical spill.

G Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess MinorSpill Minor Spill Assess->MinorSpill Small MajorSpill Major Spill Assess->MajorSpill Large PPE Wear Appropriate PPE (Respirator, Gloves, Goggles) MinorSpill->PPE Evacuate Evacuate Area & Alert Emergency Services MajorSpill->Evacuate Evacuate->PPE Contain Contain Spill (Prevent entry to drains) PPE->Contain Cleanup Clean Up (Use dry methods, avoid dust) Contain->Cleanup Dispose Dispose of Waste in Sealed, Labeled Container Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Caption: Protocol for responding to a chemical spill.

Section 4: Emergency Procedures

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[3][4][6] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration and seek immediate medical attention.[4][5]
Skin Contact Take off contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water.[3][4][5] Seek medical attention if irritation occurs or persists.[3]
Eye Contact Immediately wash out with fresh running water for at least 15 minutes.[3][4][6] Ensure complete irrigation by keeping eyelids apart.[3] Remove contact lenses if present and easy to do.[2][3][4][6] Seek immediate medical attention.[3]
Ingestion Rinse mouth with water.[2][3][4][5][6] Do NOT induce vomiting.[7] Give a glass of water to drink.[3] Call a Poison Control Center or doctor immediately if you feel unwell.[3][6]

Table 4: Fire-Fighting Measures

AspectRecommendation
Suitable Extinguishing Media Use extinguishing media suitable for the surrounding area.[3] Options include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5]
Specific Hazards The compound is non-combustible but containers may burn.[3] Thermal decomposition can lead to the release of irritating and corrosive fumes, such as carbon oxides and hydrogen chloride gas.[3][8]
Protective Actions Alert the Fire Brigade.[3] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5][7] Cool fire-exposed containers with water spray from a protected location.[3] Prevent spillage and fire-fighting runoff from entering drains or water courses.[3]

Section 5: Personal Protection and Storage

Table 5: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][5]
Skin Protection Handle with impervious gloves that have been inspected prior to use.[5] Wear appropriate protective clothing to prevent skin exposure.[3][4][6]
Respiratory Protection Use in a well-ventilated area or outdoors.[3][4][6] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particulate filter.[4] A dust respirator should be worn when cleaning up spills.[3]
Hygiene Measures Handle in accordance with good industrial hygiene and safety practices.[5] Do not eat, drink, or smoke when using this product.[3][6][9] Wash hands thoroughly after handling and before breaks.[3][5] Launder contaminated clothing before reuse.[3]

Store in a well-ventilated, cool, and dry place.[3][4][7][9] Keep containers securely sealed and tightly closed when not in use.[3][4][6] The storage area should be locked up.[3][4][6] Avoid physical damage to containers.[3]

References

Methodological & Application

Synthesis Protocol for 3,5-Dichloro-4-methoxybenzoic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the chemical synthesis of 3,5-Dichloro-4-methoxybenzoic acid, a valuable building block in the development of novel pharmaceutical compounds and other specialty chemicals. The described methodology is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structural features, including the electron-withdrawing chlorine atoms and the electron-donating methoxy group, make it a key intermediate in the synthesis of various target molecules with potential biological activity. This protocol outlines a reliable two-step synthetic route starting from the readily available 4-hydroxybenzoic acid. The first step involves the dichlorination of the aromatic ring, followed by the methylation of the hydroxyl group.

Materials and Methods

Materials and Reagents
  • 4-hydroxybenzoic acid

  • 33% Hydrogen peroxide

  • Hydrochloric acid

  • Ethanol

  • 3,5-dichloro-4-hydroxybenzoic acid

  • Potassium hydroxide (85%)

  • Dimethyl sulfate

  • Water (deionized)

Equipment
  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Buchner funnel and flask

  • Filtration apparatus

  • Beakers and graduated cylinders

  • pH meter or pH indicator strips

  • Standard laboratory glassware

  • Vacuum drying oven

Experimental Protocols

Step 1: Synthesis of 3,5-Dichloro-4-hydroxybenzoic acid

This procedure details the chlorination of 4-hydroxybenzoic acid to produce the intermediate, 3,5-dichloro-4-hydroxybenzoic acid.[1]

  • In a suitable reaction vessel, create a suspension of 3.5 g (0.025 mol) of 4-hydroxybenzoic acid in a mixture of 10 mL of hydrochloric acid and 20 mL of water.

  • To this suspension, add 10 mL of 33% hydrogen peroxide.

  • Stir the reaction mixture. A white precipitate will form.

  • Filter the white precipitate using a Buchner funnel and wash it with hot water.

  • Recrystallize the crude product from ethanol to obtain pure 3,5-dichloro-4-hydroxybenzoic acid.

  • Dry the purified product. The expected yield is approximately 3.19 g (63.5%).[1]

Step 2: Synthesis of this compound

This protocol describes the methylation of the intermediate to yield the final product. This method is adapted from a procedure for the preparation of the corresponding methyl ester, with a modification for the isolation of the carboxylic acid.[2]

  • In a reaction flask, dissolve 76.6 g (0.37 mol) of 3,5-dichloro-4-hydroxybenzoic acid and 67 g of 85% potassium hydroxide in 350 ml of water.

  • Heat the solution to 40°C.

  • Over a period of 3 hours, add 155 g (1.22 mol) of dimethyl sulfate dropwise to the solution. Maintain the pH of the reaction mixture at 11.5 by the controlled addition of potassium hydroxide solution.[2]

  • After the addition of dimethyl sulfate is complete, continue stirring the mixture for an additional 30 minutes.

  • A precipitate of methyl 3,5-dichloro-4-methoxybenzoate may form. This can be filtered off.

  • To isolate the desired this compound, acidify the aqueous filtrate with a suitable acid (e.g., hydrochloric acid) until a precipitate forms.

  • Isolate the precipitated this compound by filtration, wash with water, and dry in vacuo.[2]

Data Summary

The following table summarizes the key quantitative data associated with the synthesis protocol.

ParameterStep 1: ChlorinationStep 2: Methylation
Starting Material 4-hydroxybenzoic acid3,5-dichloro-4-hydroxybenzoic acid
Key Reagents Hydrogen peroxide, Hydrochloric acidDimethyl sulfate, Potassium hydroxide
Solvent WaterWater
Reaction Temperature Not specified, likely room temp.40°C
Reaction Time Not specified3.5 hours
Product 3,5-dichloro-4-hydroxybenzoic acidThis compound
Yield 63.5%[1]Not explicitly stated for the acid, but the overall process is high-yielding.
Melting Point 265°C[1]Not available in the provided search results.
Purity Analysis 1H NMR, Elemental Analysis[1]Gas Chromatography (for methyl ester)[2]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Methylation start1 4-hydroxybenzoic acid reaction1 Chlorination start1->reaction1 reagents1 HCl, H₂O₂, H₂O reagents1->reaction1 workup1 Filtration & Recrystallization reaction1->workup1 intermediate 3,5-dichloro-4-hydroxybenzoic acid workup1->intermediate reaction2 Methylation intermediate->reaction2 reagents2 Dimethyl sulfate, KOH, H₂O reagents2->reaction2 workup2 Acidification & Filtration reaction2->workup2 product This compound workup2->product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Esterification of 3,5-Dichloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of methyl 3,5-dichloro-4-methoxybenzoate via the esterification of 3,5-dichloro-4-methoxybenzoic acid. The described method is a Fischer-Speier esterification, a common and efficient acid-catalyzed reaction. This protocol is intended for use by researchers in organic synthesis, medicinal chemistry, and drug development. Included are comprehensive methodologies, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound and its ester derivatives are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The ester functional group can serve as a key handle for further chemical modifications or as a component of a final active pharmaceutical ingredient (API). Precise and reproducible methods for the synthesis of these esters are therefore of significant interest. The following protocol details the Fischer-Speier esterification of this compound with methanol to yield methyl 3,5-dichloro-4-methoxybenzoate.

Data Presentation

The following table summarizes the typical quantitative data for the Fischer-Speier esterification of this compound. The yields and purity are representative and may vary based on the scale of the reaction, purity of reagents, and the efficiency of the work-up and purification procedures.

ProductStarting MaterialReagentsReaction Time (hours)Typical Yield (%)Purity (by GC) (%)Melting Point (°C)
Methyl 3,5-dichloro-4-methoxybenzoateThis compoundMethanol, Sulfuric Acid (catalytic)4 - 690 - 95>9773 - 76

Experimental Protocols

Protocol 1: Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate via Fischer-Speier Esterification

This protocol describes the conversion of this compound to its corresponding methyl ester using methanol as both the reagent and solvent, with sulfuric acid as a catalyst.

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Add a sufficient amount of anhydrous methanol to dissolve the starting material (approximately 10-20 mL per gram of acid).

  • Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol% relative to the carboxylic acid).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

    • Reduce the volume of methanol using a rotary evaporator.

    • Carefully pour the concentrated mixture into a separatory funnel containing cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the remaining acid) and then with brine. Caution: Carbon dioxide evolution may occur during the bicarbonate wash; vent the separatory funnel frequently.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 3,5-dichloro-4-methoxybenzoate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to yield the pure product.[1] Alternatively, if impurities persist, purification can be achieved by column chromatography on silica gel.[1]

Visualizations

The following diagram illustrates the experimental workflow for the Fischer-Speier esterification of this compound.

Esterification_Workflow start Start setup Reaction Setup: - this compound - Anhydrous Methanol start->setup catalyst Catalyst Addition: - Concentrated H₂SO₄ setup->catalyst reflux Reflux (4-6 hours) catalyst->reflux workup Work-up: - Cool & Concentrate - H₂O Quench - EtOAc Extraction - NaHCO₃ & Brine Wash reflux->workup dry Drying & Concentration: - Dry with MgSO₄ - Filter - Evaporate Solvent workup->dry purify Purification: - Recrystallization or - Column Chromatography dry->purify product Pure Methyl 3,5-dichloro- 4-methoxybenzoate purify->product

References

Application Notes: Determination of Purity of 3,5-Dichloro-4-methoxybenzoic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

AN-0012

Abstract

This application note describes a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of 3,5-Dichloro-4-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. The method is suitable for quality control and assurance in research and manufacturing environments.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is critical to ensure the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of such compounds.[1] This method provides a reliable protocol for separating this compound from its potential impurities.

The principle of this method is based on reversed-phase chromatography, where a nonpolar stationary phase (C18) is used with a polar mobile phase.[1] The separation is achieved by modifying the mobile phase composition to control the partitioning of the analyte between the two phases. By maintaining the mobile phase pH below the pKa of the carboxylic acid group, its ionization is suppressed, leading to increased retention and improved peak shape.[1][2]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[1]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.[1]

  • Chemicals and Reagents:

    • This compound reference standard (>99% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium acetate (analytical grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade or Milli-Q)

Preparation of Solutions
  • Mobile Phase A: Prepare a 10 mM ammonium acetate solution in water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.[1][3]

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: A mixture of Methanol and Water (50:50, v/v) is a suitable diluent.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in 25 mL of diluent in a volumetric flask.

  • Standard Solution (100 µg/mL): Dilute 5 mL of the Standard Stock Solution to 50 mL with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample and dissolve it in 25 mL of diluent. Dilute 5 mL of this solution to 50 mL with the diluent.

Chromatographic Conditions

The following chromatographic conditions are recommended:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 10 mM Ammonium Acetate, pH 3.0 (with H₃PO₄) B: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 245 nm
Injection Volume 10 µL

Data Presentation

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[4][5] The following parameters should be checked by injecting the standard solution five times.

ParameterAcceptance CriteriaIllustrative Result
Tailing Factor (T) ≤ 2.01.1
Theoretical Plates (N) ≥ 20006500
%RSD of Peak Area ≤ 2.0%0.8%
%RSD of Retention Time ≤ 1.0%0.3%
Method Validation Summary

The method should be validated according to ICH guidelines to demonstrate its suitability.[6][7] The following tables summarize illustrative data for key validation parameters.

Linearity

Concentration (µg/mL)Peak Area (mAU*s)
115,230
10151,980
50755,450
1001,510,200
1502,265,500
Correlation Coefficient (r²) ≥ 0.999

Precision (Repeatability)

Sample No.Purity (%)
199.85
299.82
399.88
499.91
599.84
699.86
Mean 99.86
%RSD ≤ 1.0%

Accuracy (Spike Recovery)

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)Recovery (%)
50%5049.899.6
100%100100.2100.2
150%150151.1100.7

Visualization

Experimental Workflow

G Experimental Workflow for HPLC Purity Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase A & B instrument_setup Instrument Setup & Equilibration prep_mobile->instrument_setup prep_std Prepare Standard Solution sst_run System Suitability Test (5 Injections of Standard) prep_std->sst_run prep_sample Prepare Sample Solution analysis_run Inject Blank, Standard, and Sample Solutions prep_sample->analysis_run instrument_setup->sst_run sst_run->analysis_run If SST Passes integration Integrate Chromatograms analysis_run->integration calculation Calculate System Suitability Parameters integration->calculation purity_calc Calculate Purity (%) calculation->purity_calc report Generate Final Report purity_calc->report

Caption: Workflow for HPLC analysis of this compound.

Logical Relationships in Method Development

G Key Relationships in HPLC Method cluster_inputs Input Parameters cluster_outputs Desired Outcomes MobilePhase Mobile Phase (pH, Organic %) Resolution Good Resolution MobilePhase->Resolution PeakShape Symmetrical Peaks (Low Tailing) MobilePhase->PeakShape Retention Adequate Retention MobilePhase->Retention Column Column (C18, Dimensions) Column->Resolution Column->Retention FlowRate Flow Rate FlowRate->Retention RunTime Reasonable Run Time FlowRate->RunTime Temperature Temperature Temperature->Retention

Caption: Factors influencing HPLC separation performance.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The protocol is detailed to facilitate its implementation in a research or quality control laboratory setting. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and precise results.

References

Application Note: GC-MS Analysis of 3,5-Dichloro-4-methoxybenzoic Acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive method for the analysis of 3,5-Dichloro-4-methoxybenzoic acid and its corresponding methyl ester, methyl 3,5-dichloro-4-methoxybenzoate, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of the carboxylic acid, a derivatization step to its methyl ester is required for successful GC-MS analysis. This document provides detailed protocols for the esterification (derivatization) of the acid, sample preparation, and the subsequent GC-MS analysis. The presented methods are suitable for the qualitative and quantitative analysis of these compounds in various matrices, which is of significant interest in metabolic studies, environmental analysis, and drug development.

Introduction

This compound is a halogenated aromatic carboxylic acid. The analysis of such compounds is crucial in various scientific disciplines. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. However, the direct analysis of polar compounds like carboxylic acids by GC-MS is challenging due to their low volatility and potential for peak tailing. To overcome these limitations, a derivatization step is employed to convert the carboxylic acid into a more volatile and less polar derivative. Esterification to the corresponding methyl ester is a common and effective derivatization strategy for carboxylic acids. This application note provides a complete workflow for the analysis, from sample preparation and derivatization to the final GC-MS determination.

Experimental Protocols

Derivatization of this compound to its Methyl Ester

A common method for the esterification of carboxylic acids for GC-MS analysis is methylation. Below are two effective protocols.

Protocol 1: Methylation with Dimethyl Sulfate

This protocol is adapted from a known synthesis method for methyl 3,5-dichloro-4-methoxybenzoate.

  • Reagents:

    • This compound

    • Potassium hydroxide (85%)

    • Dimethyl sulfate

    • Water

    • Dichloromethane (or other suitable organic solvent)

  • Procedure:

    • Dissolve a known quantity of this compound and potassium hydroxide in water.

    • At a controlled temperature of 40°C, add dimethyl sulfate dropwise to the solution over a period of 3 hours. Maintain a pH of 11.5 by adding potassium hydroxide as needed.

    • After the addition is complete, continue stirring for 30 minutes.

    • The precipitated methyl 3,5-dichloro-4-methoxybenzoate can be filtered, washed with water, and dried under a vacuum.

    • For analysis, the dried product can be dissolved in a suitable organic solvent like dichloromethane.

Protocol 2: Methylation with Iodomethane and Potassium Carbonate

  • Reagents:

    • This compound

    • Potassium carbonate (K₂CO₃)

    • N,N-dimethylformamide (DMF)

    • Iodomethane (Methyl iodide)

    • Ethyl acetate

    • Brine solution

  • Procedure:

    • To a flask, add this compound and potassium carbonate.

    • Add DMF and stir the mixture at room temperature for 30 minutes.

    • Add iodomethane and heat the mixture at 80°C for 3 hours.

    • After cooling, add water to the mixture and extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • The resulting residue, containing methyl 3,5-dichloro-4-methoxybenzoate, can be redissolved in a suitable solvent for GC-MS analysis.

Sample Preparation for GC-MS Analysis

Proper sample preparation is critical for obtaining reliable and reproducible GC-MS results.[1]

  • Solvent Selection: Use volatile organic solvents such as dichloromethane, hexane, or ethyl acetate for sample dissolution.[1]

  • Sample Cleanup: Ensure samples are free of particulate matter by centrifugation or filtration before injection to prevent contamination of the GC system.[1]

  • Extraction (for complex matrices): For samples in complex matrices (e.g., biological fluids, soil), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest and remove interfering substances.[1][2]

GC-MS Analysis

The following parameters are recommended for the analysis of methyl 3,5-dichloro-4-methoxybenzoate and are based on methods for similar chlorinated aromatic esters.[3]

Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

Table 1: GC-MS Instrumental Parameters

ParameterValue
GC System
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
MS System
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Scan Rangem/z 50-350
Solvent Delay3 min

Data Presentation

The primary identification of the underivatized acid and its methyl ester is based on their mass spectra.

Table 2: Key Mass Spectral Data

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound221.04Analysis after derivatization is recommended
Methyl 3,5-dichloro-4-methoxybenzoate235.06234 (M+), 203, 175, 147 (Based on NIST database)[4]

Table 3: Quantitative Performance (Anticipated)

ParameterExpected Value
Limit of Detection (LOD)1-5 pg on-column
Limit of Quantitation (LOQ)Approximately 3-5 times the LOD
Linearity (r²)> 0.99 over the calibration range
Retention Time (RT)Dependent on specific GC conditions

Visualizations

Chemical Structures and Derivatization Reaction

Derivatization of this compound cluster_reactants Reactants cluster_product Product Acid This compound Ester Methyl 3,5-dichloro-4-methoxybenzoate Acid->Ester Methylation Reagent + CH3I / K2CO3 or (CH3)2SO4 / KOH

Caption: Derivatization of the target acid to its methyl ester.

Experimental Workflow

GC-MS Analysis Workflow Sample Sample containing This compound Derivatization Derivatization (Methylation) Sample->Derivatization Sample_Prep Sample Preparation (Extraction/Cleanup) Derivatization->Sample_Prep GCMS GC-MS Analysis Sample_Prep->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

Caption: General workflow for the GC-MS analysis.

Conclusion

This application note provides a detailed framework for the successful GC-MS analysis of this compound following a necessary derivatization to its methyl ester. The outlined protocols for methylation and the specified GC-MS parameters offer a robust starting point for researchers in various fields. The provided workflow and anticipated quantitative performance metrics will aid in method development and validation for the accurate and sensitive determination of these compounds.

References

Application Note: Gas Chromatography (GC) Analysis of 3,5-Dichloro-4-methoxybenzoic Acid Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dichloro-4-methoxybenzoic acid is a carboxylic acid derivative whose analysis is relevant in various fields, including pharmaceutical development and environmental monitoring. Direct analysis of carboxylic acids like this one by gas chromatography (GC) is challenging due to their low volatility and high polarity, which can lead to poor peak shape, thermal instability, and adsorption within the GC system.[1][2] To overcome these limitations, a derivatization step is essential to convert the polar carboxylic acid group into a less polar, more volatile functional group, making it amenable to GC analysis.[2] This application note provides a detailed protocol for the derivatization of this compound via esterification (methylation) for subsequent GC-Mass Spectrometry (GC-MS) analysis.

Principle of Derivatization

The most common derivatization methods for carboxylic acids for GC analysis are alkylation and silylation.[1] Alkylation, specifically the formation of methyl esters, is a robust and widely used technique that yields stable derivatives with excellent chromatographic properties.[2][3] This protocol focuses on the esterification of the carboxylic acid group of this compound to form Methyl 3,5-dichloro-4-methoxybenzoate. This conversion replaces the active hydrogen on the carboxyl group, which reduces polarity and intermolecular hydrogen bonding, thereby increasing the compound's volatility for GC analysis.[2]

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the sample preparation, derivatization, and GC-MS analysis.

Materials and Reagents
  • This compound (CAS: 37908-97-7)

  • Methanol (GC grade, anhydrous)

  • Boron Trifluoride-Methanol (BF₃-Methanol) solution (14% w/v)

  • Hexane (GC grade)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Sample Vials (2 mL, with screw caps and septa)

  • Heating block or water bath

  • Pipettes and tips

  • Vortex mixer

  • GC-MS system equipped with a suitable capillary column

Sample Preparation
  • Accurately weigh approximately 1 mg of this compound standard or sample into a clean, dry 2 mL sample vial.

  • Add 1 mL of methanol to the vial.

  • Cap the vial and vortex thoroughly to ensure the acid is completely dissolved.

Derivatization Protocol: Methylation with BF₃-Methanol
  • To the 1 mL methanolic solution of the acid, add 200 µL of 14% BF₃-Methanol reagent.

  • Securely cap the vial.

  • Heat the reaction mixture at 60-70°C for 30 minutes using a heating block or water bath.

  • After heating, allow the vial to cool to room temperature.

  • Add 1 mL of hexane to the vial.

  • Add 1 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acidic catalyst. Caution: This may cause effervescence.

  • Cap the vial and vortex vigorously for 1 minute to extract the methyl ester derivative into the hexane layer.

  • Allow the layers to separate. The upper layer is the organic (hexane) phase containing the derivatized analyte.

  • Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The resulting hexane solution is now ready for injection into the GC-MS system.

Data Presentation

Quantitative analysis of the derivatized this compound can be performed using a GC-MS system. The following tables provide typical parameters for the analysis and a representative summary of quantitative data.

Table 1: Recommended GC-MS Analysis Parameters

ParameterValue
GC System Gas Chromatograph with Mass Spectrometer
Column TG-5MS (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial Temp: 100°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 350 m/z
Analysis Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Table 2: Representative Quantitative Data

Note: The following values are for illustrative purposes and should be determined experimentally for specific instrumentation and methods.

CompoundRetention Time (min)Target Ion (m/z)Qualifier Ion (m/z)LOD (ng/mL)LOQ (ng/mL)
Methyl 3,5-dichloro-4-methoxybenzoate~10.5234 (M+)203, 175515

Visualizations

Derivatization and Analysis Workflow

The following diagram illustrates the complete workflow from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis A Weigh Sample B Dissolve in Methanol A->B C Add BF3-Methanol B->C D Heat at 60-70°C C->D E Cool to RT D->E F Add Hexane & NaHCO3 E->F G Vortex & Separate Layers F->G H Transfer & Dry Hexane Layer G->H I Inject into GC-MS H->I J Data Acquisition & Analysis I->J

References

Protocol for the Recrystallization and Purification of 3,5-Dichloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive protocol for the purification of 3,5-Dichloro-4-methoxybenzoic acid via recrystallization. This procedure is designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis to obtain a high-purity solid form of the target compound. The protocol is based on established principles of recrystallization for aromatic carboxylic acids and leverages data from structurally similar compounds.

This compound is a halogenated aromatic carboxylic acid. The purification of such compounds is crucial to remove unreacted starting materials, by-products from synthesis (such as incompletely chlorinated or demethylated analogs), and other process-related impurities. Recrystallization is a robust and widely used technique for this purpose, relying on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures.

The selection of an appropriate solvent is paramount for a successful recrystallization. For substituted benzoic acids, polar organic solvents, or aqueous mixtures thereof, are often effective. Based on solubility data for analogous compounds like 3,5-dichlorobenzoic acid and recrystallization procedures for 3,5-dichloro-4-methylbenzoic acid, methanol and ethanol, potentially in combination with water, are strong candidate solvents.

This protocol outlines a systematic approach to solvent selection and the subsequent recrystallization procedure. It also details methods for assessing the purity of the final product.

Data Presentation

The following table summarizes the key physical and solubility properties of this compound and related compounds, which inform the selection of a suitable recrystallization solvent.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Solubility Profile
This compound 221.04199-200Expected to have good solubility in hot polar organic solvents (e.g., methanol, ethanol) and lower solubility at room temperature. Sparingly soluble in water.
3,5-Dichlorobenzoic acid191.01185-188Sparingly soluble in water. Soluble in ethanol, acetone, and dichloromethane.[1]
4-Methoxybenzoic acid152.15182-185Highly soluble in alcohols and ether; limited solubility in water.[2] Recrystallized from ethanol/water or toluene.
3,5-dichloro-4-methylbenzoic acid205.04187-189Slightly soluble in methanol and chloroform.[3] Recrystallized from methanol.[4]

Experimental Protocols

Solvent Selection for Recrystallization

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound. An ideal solvent will dissolve the compound completely at an elevated temperature and allow for high recovery of pure crystals upon cooling.

Materials:

  • Crude this compound

  • Test tubes

  • Hot plate

  • Sand bath or water bath

  • Selection of candidate solvents: Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, and Water.

Procedure:

  • Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature while agitating the mixture. Observe the solubility. An ideal solvent should not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath.

  • Continue adding the solvent dropwise to the hot mixture until the solid completely dissolves. Record the approximate volume of solvent used.

  • Remove the test tube from the heat source and allow it to cool to room temperature.

  • Further cool the test tube in an ice-water bath and observe for crystal formation.

  • A suitable solvent is one in which the compound is highly soluble when hot but has low solubility when cold, resulting in the formation of a significant amount of precipitate upon cooling.

  • If a single solvent is not ideal, a mixed solvent system (e.g., methanol-water or ethanol-water) can be tested. Dissolve the compound in a minimum amount of the "good" hot solvent (e.g., methanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes turbid. Reheat to clarify and then cool as described above.

Recrystallization Protocol

Objective: To purify crude this compound using the selected solvent system.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Methanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Activated charcoal (optional, for colored impurities)

  • Watch glass

  • Spatula

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the selected solvent (e.g., methanol).

  • Gently heat the mixture on a hot plate while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute mass) to the solution. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal and any insoluble materials.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on a watch glass or in a desiccator. The melting point of the dried product can be determined to assess its purity.

Purity Assessment

Objective: To determine the purity of the recrystallized this compound.

Methods:

  • Melting Point Analysis: Determine the melting point range of the purified product. A sharp melting point range close to the literature value (199-200 °C) is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for assessing the purity of aromatic carboxylic acids.

    • Column: A reversed-phase C18 column is typically suitable.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer with adjusted pH) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm) can be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the purified compound and to identify any remaining impurities if they are present in sufficient concentration.

Visualizations

Recrystallization_Workflow cluster_preparation Preparation cluster_process Recrystallization Process cluster_analysis Analysis Crude_Sample Crude 3,5-Dichloro-4- methoxybenzoic Acid Dissolution Dissolution in Minimal Hot Solvent Crude_Sample->Dissolution Solvent_Selection Solvent Selection (e.g., Methanol) Solvent_Selection->Dissolution Decolorization Decolorization (Optional, with Activated Charcoal) Dissolution->Decolorization Crystallization Cooling and Crystallization Dissolution->Crystallization If no insoluble impurities Hot_Filtration Hot Filtration (Optional) Decolorization->Hot_Filtration Hot_Filtration->Crystallization Isolation Isolation by Vacuum Filtration Crystallization->Isolation Washing Washing with Cold Solvent Isolation->Washing Drying Drying Washing->Drying Pure_Product Pure Product Drying->Pure_Product Purity_Assessment Purity Assessment (Melting Point, HPLC, NMR) Pure_Product->Purity_Assessment

Caption: Workflow for the recrystallization and purification of this compound.

Logical_Relationships Compound This compound Properties Physicochemical Properties (Solubility, Melting Point) Compound->Properties Protocol Recrystallization Protocol Compound->Protocol is purified by Solvent Solvent System (e.g., Methanol/Water) Properties->Solvent informs Purity Product Purity Protocol->Purity determines Solvent->Protocol is critical for Analysis Analytical Methods (HPLC, NMR, MP) Purity->Analysis is assessed by

References

Application Notes and Protocols: 3,5-Dichloro-4-methoxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-methoxybenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in synthetic and medicinal chemistry. Its structural features, including the dichlorinated phenyl ring and the methoxy and carboxylic acid functional groups, make it a versatile intermediate for the synthesis of more complex molecules, notably in the development of targeted cancer therapies. This document provides an overview of its primary application, synthesis protocols, and the biological context of its key derivative.

Core Application: Intermediate in the Synthesis of Gefitinib

The most significant application of this compound in medicinal chemistry is as a key precursor in the multi-step synthesis of Gefitinib.[1] Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical target in cancer therapy.[1] The synthesis of Gefitinib from this compound involves a series of chemical transformations to construct the final quinazoline-based drug molecule.

While this compound itself is not the final active pharmaceutical ingredient (API), its structural integrity is paramount for the successful synthesis of Gefitinib. The dichloro substitution pattern and the methoxy group are essential features that are incorporated into the final drug structure, contributing to its binding affinity and selectivity for the EGFR kinase domain.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₈H₆Cl₂O₃[2][3][4][5][6]
Molecular Weight 221.04 g/mol [2][3][4]
CAS Number 37908-97-7[2][3][4]
Appearance White to light beige crystalline powder[7]
IUPAC Name This compound[2]

Experimental Protocols: Synthesis of this compound Derivatives

The following protocols describe common synthetic routes to produce derivatives of this compound, which are key steps in the path to more complex pharmaceutical agents like Gefitinib.

Protocol 1: Methylation of 3,5-dichloro-4-hydroxybenzoic acid to form Methyl 3,5-dichloro-4-methoxybenzoate

This protocol describes the synthesis of the methyl ester of this compound, a direct precursor in some synthetic routes.

Materials:

  • 3,5-dichloro-4-hydroxybenzoic acid

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)[1][8]

  • Ethyl acetate

  • Brine solution

  • Water

  • Silica gel for column chromatography

Procedure:

  • To a 200 mL flask, add 3,5-dichloro-4-hydroxybenzoic acid (5.00 g, 24.15 mmol) and potassium carbonate (6.68 g, 48.3 mmol).[9]

  • Add 30 mL of DMF to the flask and stir the mixture at room temperature for 30 minutes.[9]

  • Add the methylating agent (e.g., methyl iodide, 48.31 mmol) to the mixture.[9]

  • Heat the reaction mixture to 80°C and stir for 3 hours, monitoring the reaction for the complete consumption of the starting material.[9]

  • After the reaction is complete, cool the mixture and add 100 mL of water.[9]

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).[9]

  • Combine the organic extracts and wash with brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation.[9]

  • Purify the resulting residue by silica gel column chromatography to obtain the desired methyl 3,5-dichloro-4-methoxybenzoate.[9]

Protocol 2: Esterification of this compound

This protocol outlines the direct esterification to its methyl ester.

Materials:

  • This compound

  • Methanol

  • Concentrated sulfuric acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer and evaporate the solvent to yield methyl 3,5-dichloro-4-methoxybenzoate.[1]

Signaling Pathway and Mechanism of Action of Gefitinib

As this compound is primarily a precursor, understanding its relevance requires examining the mechanism of the final product, Gefitinib. Gefitinib targets the EGFR signaling pathway, which is often dysregulated in various cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR EGFR->EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) EGFR->Downstream Activates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

The diagram illustrates that upon binding of a ligand like Epidermal Growth Factor (EGF), the EGFR dimerizes and undergoes autophosphorylation, which activates downstream signaling cascades promoting cell proliferation and survival. Gefitinib acts as a competitive inhibitor at the ATP-binding site of the EGFR's intracellular kinase domain, thereby blocking these downstream effects.

Experimental Workflow: From Precursor to Drug Candidate

The logical flow from the starting material to a potential drug candidate involves several key stages.

Drug_Development_Workflow cluster_synthesis Chemical Synthesis cluster_testing Preclinical Testing Start 3,5-Dichloro-4- methoxybenzoic acid Intermediate Multi-step Synthesis Start->Intermediate API Active Pharmaceutical Ingredient (e.g., Gefitinib) Intermediate->API InVitro In Vitro Assays (e.g., Kinase Assays) API->InVitro InVivo In Vivo Models (e.g., Animal Studies) InVitro->InVivo Clinical Clinical Trials InVivo->Clinical

Caption: General workflow from a chemical precursor to clinical trials.

This workflow highlights that this compound is at the very beginning of a long and complex drug development process. The initial chemical synthesis is followed by extensive preclinical testing before a drug candidate can be considered for clinical trials in humans.

Conclusion

This compound is a valuable fine chemical and organic synthesis intermediate.[4] Its primary and well-documented application in medicinal chemistry is as a foundational element in the synthesis of the EGFR inhibitor, Gefitinib. While not a therapeutic agent itself, its role as a key building block underscores the importance of precursor molecules in the landscape of modern drug discovery and development. Future research may uncover other derivatives of this compound with novel biological activities.

References

Application Note: 1H and 13C NMR Spectral Assignment of 3,5-Dichloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3,5-dichloro-4-methoxybenzoic acid. Due to the absence of publicly available experimental spectra, this document presents predicted NMR assignments based on established principles and spectral data of analogous compounds. The note includes tabulated spectral data, a detailed experimental protocol for NMR analysis, and a molecular structure diagram with corresponding atom numbering for clear spectral assignment. This information is valuable for the characterization and quality control of this compound in research and drug development settings.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structure presents a unique substitution pattern on the benzene ring, which gives rise to a distinct NMR spectrum. Understanding the ¹H and ¹³C NMR spectral features is crucial for confirming the chemical identity and purity of the compound. This document serves as a practical guide for researchers working with this molecule.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects on the benzene ring and comparison with structurally related molecules.

Table 1: Predicted ¹H NMR Data for this compound

Protons (Atom No.)Chemical Shift (δ, ppm)MultiplicityIntegration
H-2, H-6~ 7.9 - 8.1Singlet2H
OCH₃~ 3.9 - 4.1Singlet3H
COOH~ 11.0 - 13.0Broad Singlet1H

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon (Atom No.)Chemical Shift (δ, ppm)
C=O (C-7)~ 165 - 170
C-4~ 155 - 160
C-2, C-6~ 130 - 135
C-1~ 128 - 132
C-3, C-5~ 125 - 130
OCH₃~ 60 - 65

Molecular Structure and NMR Assignment

The molecular structure of this compound with the atom numbering used for NMR assignments is shown below.

NMR_Assignment_Workflow cluster_workflow Spectral Assignment Workflow start Acquire 1H and 13C NMR Spectra predict Predict Chemical Shifts (Substituent Effects) start->predict analyze_1h Analyze 1H Spectrum: - Chemical Shift - Integration - Multiplicity predict->analyze_1h analyze_13c Analyze 13C Spectrum: - Chemical Shift - Number of Signals predict->analyze_13c assign_protons Assign Proton Signals: - Aromatic (H-2, H-6) - Methoxy (OCH3) - Carboxylic Acid (COOH) analyze_1h->assign_protons assign_carbons Assign Carbon Signals: - Carbonyl (C=O) - Substituted Aromatic Cs - Methoxy (OCH3) analyze_13c->assign_carbons correlate Correlate 1H and 13C Data (if 2D NMR is available) assign_protons->correlate assign_carbons->correlate final_assignment Final Structure Confirmation and Assignment Table correlate->final_assignment

Application Note and Protocol: A Validated HPLC Method for the Quantification of Dichlorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorobenzoic acids (DCBAs) are a group of positional isomers that are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] The presence of isomeric impurities can affect the efficacy and safety of the final product, making their accurate quantification crucial for quality control and process monitoring. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of common dichlorobenzoic acid isomers. The method is demonstrated to be simple, selective, sensitive, and robust, adhering to the guidelines of the International Council for Harmonisation (ICH).[1][5]

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation of the dichlorobenzoic acid isomers is achieved on a C18 stationary phase. The mobile phase consists of a buffered aqueous solution and an organic modifier. The acidic nature of the mobile phase suppresses the ionization of the carboxylic acid groups of the DCBA isomers, enhancing their retention on the nonpolar stationary phase and enabling their separation based on differences in their hydrophobicity.[6] Detection is performed at a UV wavelength where the isomers exhibit significant absorbance.

Materials and Reagents

  • Analytes: 2,3-Dichlorobenzoic acid, 2,4-Dichlorobenzoic acid, 2,5-Dichlorobenzoic acid, 2,6-Dichlorobenzoic acid, 3,4-Dichlorobenzoic acid, 3,5-Dichlorobenzoic acid reference standards.

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q).

  • Reagents: Ammonium acetate (analytical grade), Phosphoric acid or Formic acid (analytical grade).

  • Equipment: Standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Experimental Protocols

Chromatographic Conditions

A recommended starting point for the chromatographic conditions is provided in the table below. Optimization may be required depending on the specific instrument and column used.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.01 M Ammonium acetate in water, pH adjusted to 2.5 with phosphoric acid or formic acid. Filtered through a 0.45 µm membrane.[1][2][4]
Mobile Phase B Methanol[1][2][4][6]
Gradient Program A gradient elution is recommended for optimal separation of all isomers. A typical starting point could be: Time (min)
Flow Rate 1.0 - 1.2 mL/min[1][2][4][5]
Column Temperature 30 °C[5]
Detection Wavelength 210 nm[1][2][4] or 235 nm[5]
Injection Volume 10 - 20 µL[5]
Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 100 mg of each dichlorobenzoic acid isomer reference standard and dissolve in 100 mL of methanol in a volumetric flask.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.[5]

Sample Preparation

Accurately weigh a suitable amount of the sample and dissolve it in methanol to obtain a theoretical concentration within the linear range of the method.[5] Filter the solution through a 0.45 µm syringe filter before injection.[5]

Method Validation Protocol

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][5]

Specificity

Analyze blank samples (diluent) and samples spiked with the dichlorobenzoic acid isomers to demonstrate the absence of interference from the matrix at the retention times of the analytes.

Linearity

Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity should be evaluated by the correlation coefficient (r²), which should be >0.999.

Accuracy

The accuracy of the method should be determined by recovery studies. Spike a blank matrix with known concentrations of the dichlorobenzoic acid isomers at three different levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

Precision
  • Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution on the same day. The relative standard deviation (%RSD) should be less than 2%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be within acceptable limits.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data for the method validation should be summarized in clearly structured tables for easy comparison.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas (n=6) ≤ 2.0%

Table 2: Linearity and Range

IsomerLinear Range (µg/mL)Correlation Coefficient (r²)
2,3-DCBA0.1 - 100>0.999
2,4-DCBA0.1 - 100>0.999
2,5-DCBA0.1 - 100>0.999
2,6-DCBA0.1 - 100>0.999
3,4-DCBA0.1 - 100>0.999
3,5-DCBA0.1 - 100>0.999

Table 3: Accuracy (Recovery)

IsomerSpiked LevelMean Recovery (%)%RSD
e.g., 2,4-DCBA80%99.5< 2.0
100%100.2< 2.0
120%101.1< 2.0

Table 4: Precision

IsomerRepeatability (%RSD, n=6)Intermediate Precision (%RSD)
e.g., 3,5-DCBA< 1.0< 2.0

Table 5: LOD and LOQ

IsomerLOD (µg/mL)LOQ (µg/mL)
e.g., 2,6-DCBA~0.05~0.15

Workflow Diagram

HPLC_Method_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation prep_standards Prepare Standard Solutions hplc_setup HPLC System Setup prep_standards->hplc_setup prep_samples Prepare Sample Solutions prep_samples->hplc_setup injection Inject Standards and Samples hplc_setup->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Isomers calibration->quantification validation Method Validation (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) quantification->validation reporting Reporting Results validation->reporting

Caption: Workflow for the development and validation of an HPLC method for dichlorobenzoic acid isomers.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the separation and quantification of dichlorobenzoic acid isomers. The detailed protocol and validation procedures outlined in this application note will enable researchers, scientists, and drug development professionals to implement this method for routine quality control and research purposes, ensuring the quality and consistency of their products.

References

Application Notes and Protocols: Quantitative Analysis of 3,5-Dichloro-4-methoxybenzoic Acid Using Titration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,5-Dichloro-4-methoxybenzoic acid is a substituted benzoic acid derivative with potential applications in pharmaceutical and chemical synthesis. Accurate quantification of this compound is crucial for quality control, reaction monitoring, and formulation development. This document provides a detailed protocol for the quantitative analysis of this compound using a classic acid-base titration method. This method is robust, cost-effective, and can be readily implemented in most analytical laboratories. The principle of the assay is the neutralization reaction between the acidic carboxylic group of the analyte and a standardized strong base, sodium hydroxide.

Chemical Properties:

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC NameThis compound[1]
Molecular FormulaC₈H₆Cl₂O₃[1][2]
Molecular Weight221.03 g/mol [1]
Melting Point199-200°C[3]

Experimental Protocols

1. Materials and Reagents:

  • This compound (analyte)

  • Sodium hydroxide (NaOH), analytical grade

  • Potassium hydrogen phthalate (KHP), primary standard

  • Phenolphthalein indicator solution (1% in ethanol)

  • Ethanol, reagent grade

  • Deionized water

  • Analytical balance (4 decimal places)

  • Burette (50 mL, Class A)

  • Volumetric flasks (100 mL, 250 mL, Class A)

  • Pipettes (25 mL, Class A)

  • Erlenmeyer flasks (250 mL)

  • Magnetic stirrer and stir bars

2. Preparation of Solutions:

2.1. 0.1 M Sodium Hydroxide Solution (Titrant):

  • Accurately weigh approximately 4.0 g of NaOH pellets and dissolve in 1 L of deionized water.

  • Mix thoroughly until the solid is completely dissolved.

  • Store in a tightly sealed polyethylene bottle.

2.2. Standardization of 0.1 M Sodium Hydroxide Solution:

  • Accurately weigh approximately 0.4 g of dried KHP (primary standard) into a 250 mL Erlenmeyer flask.

  • Dissolve the KHP in about 50 mL of deionized water.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with the prepared NaOH solution until a faint pink color persists for at least 30 seconds.

  • Record the volume of NaOH consumed.

  • Repeat the standardization at least three times and calculate the average molarity of the NaOH solution.

2.3. Analyte Sample Preparation:

  • Accurately weigh approximately 0.2 g of this compound into a 250 mL Erlenmeyer flask.

  • Add 50 mL of ethanol to dissolve the sample. Gentle warming may be required.[4]

  • Once dissolved, add 50 mL of deionized water.

3. Titration Procedure:

  • Add 2-3 drops of phenolphthalein indicator to the prepared analyte solution.

  • Place the flask on a magnetic stirrer and begin gentle stirring.

  • Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

  • Titrate the analyte solution with the NaOH solution until the endpoint is reached, indicated by the first appearance of a stable, faint pink color.

  • Record the final volume of NaOH solution.

  • Perform the titration in triplicate.

4. Calculations:

The percentage purity of this compound can be calculated using the following formula:

Where:

  • V = Volume of NaOH solution consumed in mL

  • M = Molarity of the standardized NaOH solution in mol/L

  • MW = Molecular weight of this compound (221.03 g/mol )

  • W = Weight of the this compound sample in g

Data Presentation

Table 2: Standardization of 0.1 M Sodium Hydroxide Solution

TrialWeight of KHP (g)Volume of NaOH (mL)Calculated Molarity of NaOH (mol/L)
1
2
3
Average

Table 3: Quantitative Analysis of this compound

TrialWeight of Sample (g)Volume of NaOH (mL)Calculated Purity (%)
1
2
3
Average

Visualization

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Analyte B Dissolve in Ethanol A->B C Add Deionized Water B->C D Add Phenolphthalein C->D E Titrate with Standardized 0.1 M NaOH D->E F Observe Color Change (Colorless to Pink) E->F G Record Volume of NaOH F->G H Calculate Purity G->H I Report Results H->I

Caption: Experimental workflow for the quantitative analysis of this compound via titration.

References

Troubleshooting & Optimization

identifying byproducts in the synthesis of 3,5-Dichloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichloro-4-methoxybenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification of byproducts.

Issue 1: Presence of Unreacted Starting Material

Question: My final product shows a significant amount of 3,5-dichloro-4-hydroxybenzoic acid. How can I confirm its presence and what are the likely causes?

Answer:

The presence of the starting material, 3,5-dichloro-4-hydroxybenzoic acid, is a common impurity.

Identification:

  • HPLC-MS: In reversed-phase HPLC, the starting material will have a shorter retention time than the product due to its higher polarity. The mass spectrum will show the molecular ion peak corresponding to 3,5-dichloro-4-hydroxybenzoic acid.

  • ¹H NMR: The spectrum of the starting material will show a characteristic phenolic hydroxyl proton signal, which will be absent in the pure product. The aromatic proton signals will also differ slightly in their chemical shifts compared to the product.

Likely Causes and Solutions:

CauseSolution
Incomplete Methylation Reaction - Increase reaction time: Monitor the reaction progress using TLC or HPLC to ensure completion.- Increase temperature: Carefully increase the reaction temperature within the stability limits of the reactants and products.- Use a stronger base or excess base: Ensure complete deprotonation of the phenolic hydroxyl group.
Insufficient Methylating Agent - Increase the molar ratio of the methylating agent (e.g., dimethyl sulfate or methyl iodide) to the starting material. An excess of the methylating agent is often required.
Poor Quality of Reagents - Use freshly distilled or high-purity solvents and reagents. Moisture can quench the base and hinder the reaction.

Issue 2: Formation of Methyl 3,5-Dichloro-4-methoxybenzoate

Question: I have identified a byproduct with a molecular weight corresponding to the methyl ester of my target compound. How is this formed and how can I minimize it?

Answer:

The formation of methyl 3,5-dichloro-4-methoxybenzoate is a common side reaction, especially when using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.

Identification:

  • HPLC-MS: The methyl ester will typically have a longer retention time than the carboxylic acid product in reversed-phase HPLC due to its lower polarity. The mass spectrum will show a molecular ion peak that is 14 units higher than the product.

  • ¹H NMR: A sharp singlet integrating to three protons will be observed in the region of 3.8-4.0 ppm, corresponding to the methyl ester group. The carboxylic acid proton signal will be absent.

  • IR Spectroscopy: The spectrum will show a characteristic C=O stretching frequency for an ester (typically 1720-1740 cm⁻¹) instead of the broader carboxylic acid C=O stretch.

Likely Causes and Solutions:

CauseSolution
Esterification of the Carboxylic Acid - Control reaction conditions: Use milder reaction conditions (e.g., lower temperature) to favor O-methylation of the phenol over esterification of the carboxylic acid.- Use a less reactive methylating agent: If possible, explore alternative methylating agents that are less prone to causing esterification.- Hydrolysis of the ester: After the reaction, the crude product can be treated with a mild base to hydrolyze the ester back to the carboxylic acid, followed by acidification.

Issue 3: Presence of Isomeric Byproducts

Question: My analysis indicates the presence of other dichlorinated or methoxylated benzoic acid isomers. What are the possible sources of these impurities?

Answer:

Isomeric byproducts can arise from the starting materials or from side reactions during the synthesis, particularly during the chlorination step if starting from a precursor like 4-hydroxybenzoic acid or 4-methoxybenzoic acid.

Identification:

  • HPLC-MS: Isomers may have similar retention times, requiring an optimized HPLC method for separation. The mass spectra will show the same molecular ion peak as the desired product or other chlorinated isomers.

  • ¹H and ¹³C NMR: The substitution pattern on the aromatic ring will result in distinct chemical shifts and coupling patterns for the aromatic protons and carbons, allowing for the identification of different isomers.

Likely Causes and Solutions:

CauseSolution
Impure Starting Materials - Analyze the purity of the starting materials (e.g., 3,5-dichloro-4-hydroxybenzoic acid) before use. Purify if necessary.
Lack of Regioselectivity in Chlorination - If synthesizing the dichlorinated precursor, optimize the chlorination reaction conditions (catalyst, solvent, temperature) to favor the formation of the desired 3,5-dichloro isomer. Common byproducts from the chlorination of 4-hydroxybenzoic acid can include 3-chloro-4-hydroxybenzoic acid and 3,4-dichloro-4-hydroxybenzoic acid.
Ring Alkylation (C-alkylation) - In the methylation step, especially with phenoxides, C-alkylation can occur as a side reaction to O-alkylation, leading to the formation of isomers with a methyl group on the aromatic ring. Using aprotic polar solvents can sometimes minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via methylation of 3,5-dichloro-4-hydroxybenzoic acid?

A1: The most common byproducts are:

  • Unreacted 3,5-dichloro-4-hydroxybenzoic acid: Due to incomplete reaction.

  • Methyl 3,5-dichloro-4-methoxybenzoate: Formed by the esterification of the carboxylic acid group.

  • Over-methylated products: While less common for the carboxylic acid itself, other functional groups in impurities could be methylated.

  • Byproducts from the methylating agent: For example, dimethyl ether can be formed from dimethyl sulfate and methanol.

Q2: How can I best purify the final product to remove these byproducts?

A2: A combination of techniques is often most effective:

  • Recrystallization: This is a powerful technique for removing less soluble or more soluble impurities. A suitable solvent system needs to be determined empirically.

  • Column Chromatography: Silica gel chromatography can be used to separate the product from byproducts with different polarities.

  • Acid-Base Extraction: This can be effective for separating the carboxylic acid product from neutral impurities like the methyl ester.

Q3: What analytical techniques are most suitable for identifying unknown byproducts?

A3: A combination of spectroscopic and chromatographic techniques is recommended:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This provides information on the retention time and molecular weight of the components in a mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This provides detailed structural information about the molecules, which is crucial for definitive identification of isomers and other byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used for volatile byproducts.

  • Infrared (IR) Spectroscopy: This can help identify functional groups present in the byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3,5-dichloro-4-hydroxybenzoic acid

  • Dimethyl sulfate or Methyl iodide

  • Potassium carbonate or Sodium hydroxide

  • Acetone or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3,5-dichloro-4-hydroxybenzoic acid in acetone or DMF, add a suitable base (e.g., potassium carbonate or sodium hydroxide).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the methylating agent (dimethyl sulfate or methyl iodide) dropwise to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the crude product.

  • Filter the precipitate and wash with water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography.

Protocol 2: HPLC-MS Analysis of Reaction Mixture

Instrumentation:

  • HPLC system with a C18 reversed-phase column

  • Mass spectrometer with an electrospray ionization (ESI) source

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Program:

  • A typical gradient would be from 10% B to 90% B over 20-30 minutes.

MS Parameters:

  • Ionization mode: Negative ESI

  • Scan range: m/z 100-500

Mandatory Visualization

Synthesis_Byproducts cluster_reactants Reactants cluster_products Products & Byproducts 3_5_dichloro_4_hydroxybenzoic_acid 3,5-dichloro-4- hydroxybenzoic acid Unreacted_SM Unreacted Starting Material 3_5_dichloro_4_hydroxybenzoic_acid->Unreacted_SM Incomplete Reaction Isomeric_Byproducts Isomeric Byproducts 3_5_dichloro_4_hydroxybenzoic_acid->Isomeric_Byproducts Side Reactions (e.g., C-alkylation) Methylating_Agent Methylating Agent (e.g., (CH3)2SO4) Target_Product 3,5-Dichloro-4- methoxybenzoic acid Methylating_Agent->Target_Product Other_Byproducts Other Byproducts (e.g., from solvent or reagents) Methylating_Agent->Other_Byproducts Decomposition/ Side Reactions Base Base (e.g., K2CO3) Base->Target_Product Methyl_Ester Methyl 3,5-Dichloro-4- methoxybenzoate Target_Product->Methyl_Ester Esterification

Caption: Potential byproducts in the synthesis of this compound.

Troubleshooting_Workflow Analyze Analyze by HPLC-MS & NMR Identify Identify Impurity Structure & Molecular Weight Analyze->Identify Unreacted_SM Unreacted Starting Material? Identify->Unreacted_SM Yes Ester_Byproduct Methyl Ester Byproduct? Identify->Ester_Byproduct No Optimize_Reaction Optimize Reaction Conditions: - Increase reaction time/temp - Increase reagent ratio Unreacted_SM->Optimize_Reaction Isomer_Byproduct Isomeric Byproduct? Ester_Byproduct->Isomer_Byproduct No Modify_Workup Modify Work-up: - Hydrolyze ester - Acid-base extraction Ester_Byproduct->Modify_Workup Yes Purify_SM Purify Starting Material or Optimize Chlorination Isomer_Byproduct->Purify_SM Yes End Pure Product Optimize_Reaction->End Modify_Workup->End Purify_SM->End

Caption: Troubleshooting workflow for identifying and addressing byproducts.

Technical Support Center: Purification of 3,5-Dichloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3,5-Dichloro-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurity is often the unreacted starting material, 3,5-Dichloro-4-hydroxybenzoic acid, from the methylation reaction. Other potential impurities can include residual solvents from the synthesis and workup, and potentially side-products from over-methylation or other side reactions, though these are generally less common if the reaction is well-controlled.

Q2: How can I effectively remove the starting material, 3,5-Dichloro-4-hydroxybenzoic acid?

A2: Due to the structural similarity between the product and the starting material, separation can be challenging. The primary methods for removal are recrystallization and column chromatography. The choice between these methods will depend on the scale of your purification and the level of purity required. Acid-base extraction can also be employed to separate the acidic product from any neutral impurities.

Q3: What is the recommended method for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most effective technique for determining the purity of this compound and quantifying impurities. A reversed-phase C18 column is typically suitable. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure and can also help in identifying impurities if they are present at sufficient levels. Melting point analysis serves as a good qualitative indicator of purity; a sharp melting point range suggests a high degree of purity.

Troubleshooting Guides

Recrystallization Issues

Problem: The product does not crystallize upon cooling.

  • Possible Cause 1: The solution is not saturated. Too much solvent may have been used.

    • Solution: Reheat the solution to evaporate some of the solvent, thereby increasing the concentration of the product. Allow the concentrated solution to cool again.

  • Possible Cause 2: The solution is supersaturated. The molecules need a nucleation site to begin crystallization.

    • Solution 1: Scratch the inside of the flask at the surface of the solution with a glass stirring rod. The small scratches on the glass can provide nucleation sites.

    • Solution 2: Add a "seed crystal" of pure this compound to the cooled solution to induce crystallization.

Problem: The product "oils out" instead of forming crystals.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the product. This causes the solid to melt in the hot solvent rather than dissolve.

    • Solution: Choose a solvent with a lower boiling point.

  • Possible Cause 2: The presence of impurities has significantly depressed the melting point of the mixture.

    • Solution: Try to purify the crude material by another method first, such as a quick filtration through a plug of silica gel, before attempting recrystallization. Alternatively, adding a small amount of a co-solvent in which the product is less soluble might help induce crystallization.

Column Chromatography Issues

Problem: Poor separation between this compound and 3,5-Dichloro-4-hydroxybenzoic acid.

  • Possible Cause: The eluent system is not optimized. The polarity of the solvent mixture may not be suitable to achieve differential migration of the two compounds on the stationary phase.

    • Solution: Systematically vary the polarity of the eluent. A common starting point for acidic compounds on silica gel is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate), often with a small amount of acetic or formic acid (e.g., 0.1-1%) to improve peak shape and reduce tailing. Start with a low polarity eluent and gradually increase the proportion of the polar solvent. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.

Data Presentation

Table 1: Qualitative Solubility of this compound and Related Compounds.

CompoundWaterMethanolEthanolAcetoneDichloromethaneToluene
This compound Sparingly SolubleSolubleSolubleSolubleSolubleSlightly Soluble
3,5-Dichloro-4-hydroxybenzoic acid Sparingly SolubleSolubleSolubleSolubleSlightly SolubleVery Slightly Soluble

Experimental Protocols

Protocol 1: Recrystallization from Methanol/Water

This protocol is a general guideline and may require optimization based on the initial purity of the crude material.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Inducing Crystallization: Remove the flask from the heat source. While the solution is still warm, add deionized water dropwise with continuous swirling until the solution becomes persistently turbid. If too much precipitate forms, add a few drops of warm methanol to redissolve it.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold methanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound on a silica gel column.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder of the sample adsorbed onto the silica gel. This "dry loading" method generally results in better separation.

  • Column Packing: Prepare a flash chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate with 0.5% acetic acid). The optimal eluent should be determined by prior TLC analysis, aiming for an Rf value of ~0.2-0.3 for the desired compound.

  • Loading the Sample: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude Crude 3,5-Dichloro- 4-methoxybenzoic acid Dissolution Dissolve in minimal hot methanol Crude->Dissolution Hot_Filtration Hot Filtration (if necessary) Dissolution->Hot_Filtration Insoluble impurities Induce_Crystallization Add water until turbid Dissolution->Induce_Crystallization No insoluble impurities Hot_Filtration->Induce_Crystallization Cooling Slow cooling then ice bath Induce_Crystallization->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with cold methanol/water Filtration->Washing Drying Dry under vacuum Washing->Drying Pure_Product Pure 3,5-Dichloro- 4-methoxybenzoic acid Drying->Pure_Product

Caption: Recrystallization workflow for this compound.

Troubleshooting_Decision_Tree Start Low Purity after Initial Purification Check_Impurity Identify major impurity (e.g., via HPLC, NMR) Start->Check_Impurity Is_Starting_Material Is it starting material? (3,5-dichloro-4-hydroxybenzoic acid) Check_Impurity->Is_Starting_Material Recrystallization Optimize Recrystallization: - Solvent system - Cooling rate Is_Starting_Material->Recrystallization Yes Other_Impurity Characterize other impurity and select appropriate purification method Is_Starting_Material->Other_Impurity No Yes_SM Yes No_SM No Column_Chromatography Perform Column Chromatography: - Optimize eluent polarity - Add acid modifier Recrystallization->Column_Chromatography If purity is still low

Caption: Troubleshooting logic for purifying this compound.

troubleshooting peak tailing in HPLC analysis of 3,5-Dichloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 3,5-Dichloro-4-methoxybenzoic acid, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical and Gaussian in shape. Peak tailing occurs when the back half of the peak is broader than the front half, creating an asymmetrical distortion.[1] This is problematic as it can degrade resolution between adjacent peaks, compromise the accuracy of peak integration and quantification, and indicate underlying issues with the separation method or HPLC system.[1][2]

Peak asymmetry is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. For many assays, a tailing factor greater than 1.2 is considered significant, while values above 2.0 may be unacceptable for methods requiring high precision.[2][3]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: For acidic analytes on reversed-phase silica-based columns, the most common cause of peak tailing is secondary ionic interactions between the analyte and the stationary phase.[4][5] This happens in two main ways:

  • Analyte Ionization: If the mobile phase pH is not acidic enough, the carboxylic acid group on the analyte can become deprotonated (ionized), leading to a mixture of charged and uncharged species that behave differently, causing peak distortion.[6][7]

  • Silanol Interactions: The silica backbone of most reversed-phase columns has residual silanol groups (-Si-OH).[1] These groups can also be ionized (negatively charged) and interact electrostatically with any polar parts of the analyte, causing a secondary retention mechanism that leads to tailing.[4][5][8] Metal impurities within the silica can further activate these silanol groups, worsening the effect.[9][10][11]

Q3: How does mobile phase pH influence the peak shape of this compound?

A3: Mobile phase pH is one of the most critical factors for controlling the peak shape of an ionizable compound.[6][7] The retention and peak shape of this compound are directly tied to its ionization state, which is governed by its pKa (the pH at which it is 50% ionized).

  • At Low pH (pH < pKa): The analyte is primarily in its neutral, unionized form. This form is more hydrophobic and interacts consistently with the C18 stationary phase, resulting in better retention and a sharp, symmetrical peak.[6][12] A low pH also suppresses the ionization of residual silanol groups on the silica surface, minimizing unwanted secondary interactions.[4]

  • At pH near pKa: The analyte exists as a mixture of both its ionized and unionized forms. These two forms have different retention characteristics, leading to peak broadening, splitting, or severe tailing.[7][13]

  • At High pH (pH > pKa): The analyte is mostly in its ionized (deprotonated) form. This form is less retained on a reversed-phase column and is more prone to interacting with any active sites on the stationary phase, which can cause tailing.[6]

For best results, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the analyte's pKa.[7]

Q4: What type of HPLC column is recommended to minimize peak tailing for this analysis?

A4: To minimize secondary interactions that cause tailing, a modern, high-purity silica column is recommended.[8] Look for columns that are "base-deactivated" or "end-capped."[1][14] End-capping is a process where the manufacturer chemically treats the silica to block many of the residual silanol groups, making the surface less active and significantly improving peak shape for polar and ionizable compounds.[1][15]

Q5: Can my sample preparation contribute to peak tailing?

A5: Yes, two common sample-related issues can cause poor peak shape:

  • Sample Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase can cause peak distortion and tailing.[2] The strong solvent carries the analyte band too quickly at the column inlet, disrupting the partitioning process. Ideally, the sample should be dissolved in the mobile phase itself.

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak broadening and often fronting (a distortion where the front of the peak is less steep than the back).[2][16] In some cases, severe overload can manifest as tailing.

Troubleshooting Guide: Resolving Peak Tailing

If you observe peak tailing for this compound, follow this systematic approach to identify and resolve the issue.

Troubleshooting_Workflow start Peak Tailing Observed check_mobile_phase Step 1: Check Mobile Phase (Most Common Issue for Acids) start->check_mobile_phase ph_check Is pH < 3.5? check_mobile_phase->ph_check check_column Step 2: Evaluate Column column_age Is column old or contaminated? check_column->column_age check_sample Step 3: Check Sample & Injection overload_check Is sample concentration too high? check_sample->overload_check check_system Step 4: Inspect System dead_volume_check Is there extra-column dead volume? check_system->dead_volume_check buffer_check Is buffer strength adequate? (10-50 mM) ph_check->buffer_check Yes adjust_ph Action: Lower pH to 2.5-3.0 using Formic or Phosphoric Acid ph_check->adjust_ph No buffer_check->check_column Yes adjust_buffer Action: Increase buffer concentration buffer_check->adjust_buffer No column_type Is it a high-purity, end-capped column? column_age->column_type No flush_column Action: Flush or replace column column_age->flush_column Yes column_type->check_sample Yes use_new_column Action: Switch to a modern, base-deactivated column column_type->use_new_column No solvent_check Does sample solvent match mobile phase? overload_check->solvent_check No dilute_sample Action: Dilute sample or reduce injection volume overload_check->dilute_sample Yes solvent_check->check_system Yes change_solvent Action: Dissolve sample in initial mobile phase solvent_check->change_solvent No fix_tubing Action: Minimize tubing length/ID dead_volume_check->fix_tubing Yes

Caption: Systematic workflow for troubleshooting peak tailing.

The diagram below illustrates the chemical basis for peak tailing with acidic analytes. The desired interaction is the hydrophobic partitioning of the neutral analyte with the C18 chains. The secondary, undesired interaction occurs between the polar carboxylate group and active silanol sites on the silica surface, delaying a fraction of the analyte molecules and causing the tail.

Chemical_Interactions cluster_analyte Analyte Forms in Mobile Phase cluster_stationary_phase Stationary Phase Surface Analyte_Neutral Analyte (Unionized) R-COOH C18 C18 Chains (Hydrophobic) Analyte_Neutral->C18 Primary Interaction (GOOD - Symmetrical Peak) Analyte_Ionized Analyte (Ionized) R-COO⁻ Silanol Active Silanol Site -Si-O⁻ Analyte_Ionized->Silanol Secondary Interaction (BAD - Peak Tailing)

Caption: Secondary interactions between analyte and silica surface.

Data Summary Tables

Table 1: Recommended Mobile Phase Adjustments for Acidic Analytes

ParameterRecommendationRationale
Mobile Phase pH 2.5 - 3.5Suppresses ionization of both the analyte's carboxylic acid group and the column's residual silanol groups, minimizing secondary interactions.[2][17][18]
Buffer System Phosphate or FormateProvides good buffering capacity in the desired low pH range.[12]
Buffer Strength 10 - 50 mMMaintains a stable pH throughout the column and prevents peak shape distortion due to on-column pH shifts.[2]
Organic Modifier Acetonitrile or MethanolStandard reversed-phase solvents. Acetonitrile often provides sharper peaks and lower viscosity.

Table 2: Troubleshooting Symptom, Cause, and Solution

SymptomPossible CauseRecommended Solution
Only the analyte peak tails Secondary chemical interactions (silanols).Lower the mobile phase pH to ~2.5. Increase buffer strength. Use a high-purity, end-capped column.[2][4][14]
All peaks in the chromatogram tail Extra-column (dead) volume.Check for and minimize the length and internal diameter of all tubing between the injector and detector. Ensure all fittings are properly seated.[2][14]
Peak tailing appeared suddenly Column contamination or void formation.Flush the column with a strong solvent. If unresolved, replace the guard column or the analytical column.[2][16]
Peak shape worsens at higher concentrations Mass overload.Reduce the injection volume or dilute the sample.[2][16]

Experimental Protocols

Protocol 1: Mobile Phase pH and Buffer Optimization

This protocol describes how to prepare and optimize the mobile phase to ensure proper pH control.

  • Prepare Aqueous Buffer:

    • To prepare a 25 mM potassium phosphate buffer, dissolve approximately 3.4 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water.

    • Filter the buffer solution through a 0.45 µm membrane filter to remove particulates.[17]

  • Adjust pH:

    • While stirring, slowly add dilute phosphoric acid (e.g., 10% v/v) dropwise to the aqueous buffer until the pH meter reads a stable value between 2.5 and 3.0.

  • Prepare Mobile Phase:

    • Mix the pH-adjusted aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 50:50 v/v).

    • Always add the organic solvent after pH adjustment of the aqueous component.

    • Degas the final mobile phase using sonication or vacuum degassing before use.

  • Test and Verify:

    • Equilibrate the HPLC system and column with the new mobile phase until a stable baseline is achieved.

    • Inject a standard of this compound and evaluate the peak shape. Compare the tailing factor to the previous method.

Protocol 2: Column Flushing to Restore Performance

If the column is contaminated, a flushing procedure can help restore performance. Always disconnect the column from the detector before flushing.

  • Initial Flush: Flush the column with your current mobile phase (without buffer salts) at a low flow rate (e.g., 0.5 mL/min) for 15-20 minutes to remove any precipitated buffer. For example, use a mixture of water and organic solvent.

  • Strong Solvent Wash: Sequentially flush the column with 10-20 column volumes of the following solvents:

    • 100% HPLC-grade water

    • 100% Isopropanol (IPA) or Methanol

    • 100% Acetonitrile

    • 100% Isopropanol (IPA)

  • Re-equilibration:

    • Gradually reintroduce the mobile phase. Start with the mobile phase composition used in the last flush step (e.g., IPA), then slowly transition back to your analytical mobile phase.

    • Equilibrate the column with the final, buffered mobile phase for at least 30 minutes or until the backpressure and baseline are stable.

  • Performance Check: Inject a standard to confirm if peak shape has improved. If tailing persists, the column may be permanently damaged and require replacement.[2]

References

Technical Support Center: Optimizing HPLC Resolution of Dichlorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the high-performance liquid chromatography (HPLC) separation of dichlorobenzoic acid isomers.

Troubleshooting Guide

Poor resolution of dichlorobenzoic acid isomers is a common challenge in HPLC analysis. This guide provides a systematic approach to identify and resolve prevalent issues.

Problem: Poor Resolution or Co-elution of Isomer Peaks

When isomers are not adequately separated, it compromises accurate quantification. The following steps can help improve resolution.

Initial Checks:

  • Verify System Suitability: Ensure the HPLC system is performing optimally by checking pressure fluctuations, baseline noise, and detector stability.

  • Confirm Standard and Sample Integrity: Ensure the purity of your reference standards and the proper preparation of your samples.

Method Optimization Flowchart:

If initial checks do not resolve the issue, follow this systematic optimization workflow.

G cluster_0 Troubleshooting Workflow for Poor Resolution cluster_1 Mobile Phase Optimization cluster_2 Stationary Phase Evaluation cluster_3 Instrument Parameter Adjustment start Poor Resolution Observed check_mobile_phase Step 1: Optimize Mobile Phase start->check_mobile_phase check_column Step 2: Evaluate Stationary Phase check_mobile_phase->check_column mp_a Adjust pH check_mobile_phase->mp_a mp_b Change Organic Modifier (ACN vs. MeOH) check_mobile_phase->mp_b mp_c Modify Gradient check_mobile_phase->mp_c mp_d Adjust Buffer Concentration check_mobile_phase->mp_d check_instrument Step 3: Adjust Instrument Parameters check_column->check_instrument col_a Switch to a Different C18 Brand check_column->col_a col_b Consider Alternative Phases (e.g., Phenyl, Biphenyl) check_column->col_b col_c Use a Longer Column or Smaller Particle Size check_column->col_c solution Resolution Improved check_instrument->solution inst_a Lower Flow Rate check_instrument->inst_a inst_b Adjust Column Temperature check_instrument->inst_b inst_c Decrease Injection Volume check_instrument->inst_c

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for separating dichlorobenzoic acid isomers?

A1: A reversed-phase C18 column is a common and effective starting point for the separation of dichlorobenzoic acid isomers.[1][2][3] A gradient elution with an acidic mobile phase is typically employed to ensure good peak shape and retention.[1][2]

Q2: How does the mobile phase pH affect the separation of dichlorobenzoic acid isomers?

A2: The pH of the mobile phase is a critical parameter for the separation of these acidic compounds.[1] Dichlorobenzoic acids are weak acids, and their ionization state is pH-dependent. At a low pH (typically around 2.5-3.5), the carboxylic acid group is protonated, making the molecule less polar and increasing its retention on a reversed-phase column.[1] This suppression of ionization leads to sharper peaks and better resolution.[4] Insufficient buffering can lead to peak tailing.[4][5]

Q3: Should I use acetonitrile or methanol as the organic modifier in the mobile phase?

A3: Both acetonitrile (ACN) and methanol (MeOH) can be used as the organic modifier, and the choice can significantly impact selectivity.[6] Acetonitrile generally provides lower viscosity and higher elution strength, often resulting in shorter analysis times. However, methanol can offer different selectivity due to its ability to engage in hydrogen bonding interactions. If you are experiencing co-elution with acetonitrile, switching to methanol, or using a mixture of both, may improve the separation of critical isomer pairs.

Q4: My peaks are tailing. What are the likely causes and solutions?

A4: Peak tailing for acidic compounds like dichlorobenzoic acids is often due to secondary interactions with the stationary phase or issues with the mobile phase.[4]

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analytes, causing tailing.[4] Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress silanol activity.[1] Using a high-purity, end-capped C18 column can also minimize these interactions.

  • Insufficient Buffering: A low buffer concentration may not be adequate to maintain a consistent pH at the column head, leading to peak shape distortion.[4] A buffer concentration of 10-25 mM is typically sufficient.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[4] Try reducing the injection volume or sample concentration.

  • Column Contamination: Contaminants from previous injections can cause active sites on the column, leading to tailing. Flush the column with a strong solvent.[7]

Q5: I am still not getting baseline separation. What else can I try?

A5: If you have optimized the mobile phase and are still facing resolution challenges, consider the following:

  • Change the Stationary Phase: While C18 is a good starting point, other stationary phases can provide alternative selectivity.[6] For aromatic compounds like dichlorobenzoic acids, a Phenyl or Biphenyl phase column can offer different retention mechanisms through pi-pi interactions, potentially resolving closely eluting isomers.[8]

  • Decrease the Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, which can sometimes improve resolution, though it will increase the run time.[6]

  • Adjust the Column Temperature: Temperature can affect selectivity.[9] Try adjusting the column temperature (e.g., in 5 °C increments between 25 °C and 40 °C) to see if it improves separation.

  • Use a Longer Column or Smaller Particle Size: Increasing the column length or using a column packed with smaller particles will increase the column's efficiency (plate number), which can lead to better resolution.[10]

Experimental Protocols & Data

The following tables summarize typical experimental conditions and data reported for the HPLC separation of dichlorobenzoic acid isomers. These should be considered as starting points for method development.

Table 1: HPLC Methodologies for Dichlorobenzoic Acid Isomer Separation

ParameterMethod 1[2][3][11]Method 2[1]Method 3[12][13][14]
Column C18 (USP L1)C18 (e.g., 250 mm x 4.6 mm, 5 µm)Reversed-Phase (e.g., Newcrom R1)
Mobile Phase A 0.01M Ammonium Acetate (pH 2.5) : Methanol (50:50 v/v)0.01 M Ammonium Acetate (pH 2.5 with formic or phosphoric acid)Water with Phosphoric Acid (or Formic Acid for MS)
Mobile Phase B Methanol : Water (80:20 v/v)MethanolAcetonitrile
Elution Mode GradientGradientIsocratic or Gradient
Flow Rate 1.2 mL/min1.0 mL/minNot Specified
Detection UV at 210 nmUV/PDAUV
Column Temp. Ambient30 °C[15]Not Specified

Table 2: Typical HPLC System Validation Parameters

ParameterTypical Value[1]
Retention Time (min) 15 - 25
Linearity (r²) >0.999
Range (µg/mL) 1 - 100
LOD (µg/mL) ~0.1
LOQ (µg/mL) ~0.3
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) <2%

Sample Preparation Workflow

Proper sample and standard preparation is crucial for reproducible results.

G cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 Analysis std_1 Accurately weigh reference standard std_2 Dissolve in diluent to make Stock Solution (e.g., 1000 µg/mL) std_1->std_2 std_3 Perform serial dilutions to prepare Calibration Standards (e.g., 1-100 µg/mL) std_2->std_3 diluent Diluent: Typically a mixture of a portion of the mobile phase, e.g., Methanol/Water (50:50) [1] std_2->diluent analysis_1 Inject standards and samples into HPLC system std_3->analysis_1 sample_1 Accurately weigh sample sample_2 Dissolve in diluent sample_1->sample_2 sample_3 Filter through 0.45 µm filter sample_2->sample_3 sample_2->diluent sample_3->analysis_1

Caption: A standard workflow for sample and standard preparation.

References

stability issues of 3,5-Dichloro-4-methoxybenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3,5-Dichloro-4-methoxybenzoic acid. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and problems related to the stability of this compound under various experimental conditions.

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to protect it from moisture and environmental extremes. It is also advisable to store it away from incompatible materials, particularly strong oxidizing agents, and to protect it from light.

Q2: I am observing unexpected degradation of my this compound in an aqueous solution. What could be the cause?

A2: Degradation in aqueous solutions can be influenced by several factors, including pH, temperature, and exposure to light. This compound may be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[2][3] Elevated temperatures can accelerate this degradation.[4][5] Additionally, exposure to UV or ambient light can induce photodegradation.[2][3] It is recommended to prepare fresh solutions and protect them from light, especially if they are to be stored for an extended period.

Q3: My analytical results show a loss of the parent compound and the appearance of new peaks in the chromatogram after exposing my sample to air. What is happening?

A3: The appearance of new peaks and loss of the parent compound upon exposure to air suggests potential oxidative degradation. While this compound is relatively stable, the presence of oxidizing agents or exposure to atmospheric oxygen over time, especially in solution, can lead to degradation.[2][6] It is crucial to handle the compound in a controlled environment and consider the use of antioxidants if the experimental conditions necessitate prolonged exposure to air.

Q4: Can high temperatures affect the stability of solid this compound?

A4: Yes, high temperatures can lead to the thermal degradation of solid this compound. Studies on similar benzoic acid derivatives have shown that elevated temperatures can cause decarboxylation, leading to the loss of the carboxylic acid group as carbon dioxide.[4][7] It is important to adhere to the recommended storage temperatures and avoid exposing the compound to excessive heat during experimental procedures unless thermal stability is being specifically investigated.

Q5: How can I assess the stability of this compound in my specific experimental setup?

A5: To assess the stability in your specific setup, you can perform forced degradation or stress testing studies.[1][2][3][6] This involves subjecting a sample of the compound to various stress conditions that are more severe than standard operating conditions. These conditions typically include acidic, basic, and neutral hydrolysis, oxidation, photolysis, and thermal stress.[8] By analyzing the compound before and after exposure to these conditions using a stability-indicating analytical method, such as HPLC, you can determine its degradation profile.[9][10]

Quantitative Stability Data

The following tables provide illustrative data on the stability of this compound under various forced degradation conditions. This data is intended for guidance and as a reference for expected outcomes from stress testing experiments.

Table 1: Illustrative Hydrolytic Stability of this compound

ConditionTime (hours)Assay of this compound (%)Major Degradation Product(s)
0.1 M HCl at 60 °C0100.0-
2498.53,5-Dichloro-4-hydroxybenzoic acid
7295.23,5-Dichloro-4-hydroxybenzoic acid
Water at 60 °C0100.0-
2499.8Not Detected
7299.5Not Detected
0.1 M NaOH at 60 °C0100.0-
2492.13,5-Dichloro-4-hydroxybenzoic acid
7285.73,5-Dichloro-4-hydroxybenzoic acid

Table 2: Illustrative Oxidative, Thermal, and Photolytic Stability of this compound

Stress ConditionDurationAssay of this compound (%)Major Degradation Product(s)
3% H₂O₂ at 25 °C24 hours96.3Oxidized aromatic species
Solid-state at 80 °C7 days99.1Not Detected
Solid-state, UV light (254 nm)24 hours97.8Photodegradation products
Solution (Methanol), UV light (254 nm)24 hours91.5Photodegradation products

Experimental Protocols

Detailed methodologies for key stability-indicating experiments are provided below. These protocols are based on established guidelines for forced degradation studies.[1][2][3][6][8]

Protocol 1: Forced Degradation by Hydrolysis

Objective: To determine the susceptibility of this compound to hydrolysis under acidic, basic, and neutral conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Purified water

  • HPLC-grade methanol and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • Water bath or incubator

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5 mL of 0.1 M HCl.

    • Keep the flask in a water bath at 60 °C for 72 hours.

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to volume with mobile phase.

  • Base Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5 mL of 0.1 M NaOH.

    • Keep the flask in a water bath at 60 °C for 72 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to volume with mobile phase.

  • Neutral Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5 mL of purified water.

    • Keep the flask in a water bath at 60 °C for 72 hours.

    • At specified time points, withdraw an aliquot and dilute to volume with mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 4).

Protocol 2: Forced Degradation by Oxidation

Objective: To evaluate the oxidative stability of this compound.

Materials:

  • This compound

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade methanol and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Oxidative Stress:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 3% H₂O₂.

    • Keep the flask at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute to volume with mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 3: Thermal and Photolytic Degradation

Objective: To assess the stability of this compound under thermal and photolytic stress.

Materials:

  • This compound (solid and in solution)

  • Oven

  • Photostability chamber with UV and visible light sources

  • HPLC-grade methanol and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV detector

Procedure:

  • Thermal Stress (Solid State):

    • Place a thin layer of solid this compound in a petri dish.

    • Expose the sample to 80 °C in an oven for 7 days.

    • At specified time points, weigh an appropriate amount of the solid, dissolve it in methanol, and dilute to a known concentration for analysis.

  • Photolytic Stress (Solid State):

    • Place a thin layer of solid this compound in a petri dish.

    • Expose the sample to light in a photostability chamber according to ICH Q1B guidelines.

    • At the end of the exposure period, prepare a solution of known concentration for analysis.

  • Photolytic Stress (Solution):

    • Prepare a 1 mg/mL solution of this compound in methanol.

    • Expose the solution in a quartz cuvette to light in a photostability chamber.

    • At specified time points, withdraw an aliquot and dilute as necessary for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 4: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Chromatographic Conditions (starting point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 245 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Procedure:

  • Method Development: Inject a mixture of stressed samples (from Protocols 1-3) to ensure that all degradation products are well-resolved from the parent peak and from each other. Adjust the gradient, mobile phase composition, and other parameters as needed to achieve optimal separation.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate the workflows for the forced degradation studies.

Forced_Degradation_Workflow cluster_hydrolysis Hydrolytic Stress cluster_other_stress Other Stress Conditions Acid Acidic (0.1M HCl, 60°C) Analysis HPLC Analysis Acid->Analysis Base Basic (0.1M NaOH, 60°C) Base->Analysis Neutral Neutral (Water, 60°C) Neutral->Analysis Oxidative Oxidative (3% H₂O₂, 25°C) Oxidative->Analysis Thermal Thermal (Solid, 80°C) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis API This compound Stock Solution API->Acid API->Base API->Neutral API->Oxidative API->Thermal API->Photo

Caption: Workflow for Forced Degradation Studies.

HPLC_Method_Development_Workflow Start Start: Prepare Stressed Samples Inject Inject Mixture of Stressed Samples into HPLC Start->Inject Evaluate Evaluate Peak Resolution Inject->Evaluate Optimize Optimize Chromatographic Conditions (Gradient, Mobile Phase, etc.) Evaluate->Optimize Resolution Not Adequate Validate Validate Method (ICH Guidelines) Evaluate->Validate Resolution Adequate Optimize->Inject End End: Stability-Indicating Method Established Validate->End

Caption: HPLC Method Development and Validation Workflow.

References

Technical Support Center: Purification of 3,5-Dichloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3,5-Dichloro-4-methoxybenzoic acid. Our aim is to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Depending on the synthetic route, these may include 3,5-dichloro-4-hydroxybenzoic acid, incompletely chlorinated aromatic acids, or other isomers.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying this compound are recrystallization and acid-base extraction. Recrystallization is effective for removing impurities with different solubility profiles, while acid-base extraction is useful for separating the acidic product from neutral or basic impurities.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is most commonly assessed using High-Performance Liquid Chromatography (HPLC) and by determining its melting point. A sharp melting point range close to the literature value (199-200°C) is indicative of high purity.[1]

Q4: What is a good starting solvent for the recrystallization of this compound?

A4: Based on protocols for structurally similar compounds like 3,5-dichloro-4-methylbenzoic acid, methanol is a good initial choice for a recrystallization solvent.[2] Mixtures of ethanol and water can also be effective for substituted benzoic acids. The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Low or No Crystal Formation - Too much solvent was used: The solution is not saturated enough for crystals to form.- Reheat the solution to evaporate some of the solvent and then allow it to cool again.
- The solution cooled too quickly: Rapid cooling can lead to supersaturation without crystallization.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
- Nucleation has not initiated. - Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. - Add a "seed" crystal of pure this compound to the cooled solution.
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the compound. - Select a solvent with a lower boiling point.
- High concentration of impurities: Impurities can lower the melting point of the mixture and inhibit crystal formation.- Attempt a preliminary purification by another method, such as acid-base extraction, before recrystallization. - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow for slower cooling.
Colored Impurities in the Final Product - Presence of colored byproducts from the synthesis. - Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
Low Recovery of Purified Product - The compound has some solubility in the cold solvent. - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize loss. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
- Premature crystallization during hot filtration. - Pre-heat the funnel and filter paper before filtering the hot solution to prevent the product from crystallizing out on the filter paper.
Acid-Base Extraction Issues
Problem Possible Cause Troubleshooting Steps
Incomplete Extraction of the Product into the Aqueous Layer - Insufficient amount of basic solution used. - Ensure a molar excess of the base (e.g., sodium bicarbonate or sodium hydroxide) is used to fully deprotonate the carboxylic acid.
- Poor mixing of the aqueous and organic layers. - Shake the separatory funnel vigorously to ensure thorough mixing and facilitate the transfer of the carboxylate salt to the aqueous layer.
Low Yield Upon Precipitation - Incomplete precipitation of the product from the aqueous layer. - Ensure the aqueous layer is sufficiently acidified (pH < 4) to fully protonate the carboxylate and cause the acid to precipitate. Check the pH with litmus paper or a pH meter.
- The product has some solubility in the acidic aqueous solution. - Cool the acidified solution in an ice bath to minimize the solubility of the product before filtration.
Product is Contaminated with Neutral Impurities - Incomplete separation of the organic and aqueous layers. - Allow the layers to fully separate before draining. - "Back-wash" the combined aqueous extracts with a fresh portion of the organic solvent to remove any residual neutral impurities.

Data Presentation

Purity and Yield Data for a Structurally Similar Compound

The following table presents data from the purification of 3,5-dichloro-4-methylbenzoic acid, a close structural analog of this compound, which can serve as an expected benchmark.

Purification Method Solvent Initial Purity Final Purity Yield Reference
RecrystallizationMethanolCrude98.5% (by HPLC)70.1%[3]
Qualitative Solubility of a Related Compound
Solvent Solubility
WaterSparingly soluble
EthanolSoluble
AcetoneSoluble
DichloromethaneSoluble

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is adapted from the purification of the analogous compound, 3,5-dichloro-4-methylbenzoic acid.[3]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to a boil for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel with fluted filter paper and a clean receiving flask). Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Acid-Base Extraction for Purification

This is a general protocol for the purification of a carboxylic acid from neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Extraction of Basic Impurities (Optional): Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove any basic impurities. Drain the aqueous layer.

  • Extraction of the Acidic Product: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the carbon dioxide gas that evolves. Drain the lower aqueous layer into a clean flask. Repeat the extraction with fresh sodium bicarbonate solution.

  • Removal of Neutral Impurities: The organic layer, now containing neutral impurities, can be set aside. Combine the aqueous extracts.

  • Back-Washing: Wash the combined aqueous extracts with a small portion of the organic solvent to remove any dissolved neutral impurities.

  • Precipitation: Cool the aqueous solution in an ice bath and slowly add a strong acid (e.g., concentrated HCl) with stirring until the solution is acidic (pH < 4). The this compound will precipitate out of the solution.

  • Isolation and Drying: Collect the purified solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Visualizations

Purification_Workflow cluster_recrystallization Alternative Path crude Crude 3,5-Dichloro-4- methoxybenzoic Acid dissolve Dissolve in Organic Solvent crude->dissolve recrystallize Recrystallization crude->recrystallize extraction Acid-Base Extraction (with NaHCO3) dissolve->extraction aqueous Aqueous Layer (Sodium Salt) extraction->aqueous Product organic Organic Layer (Neutral Impurities) extraction->organic Impurities acidify Acidify Aqueous Layer (with HCl) aqueous->acidify precipitate Precipitate Pure Acid acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_acid Pure 3,5-Dichloro-4- methoxybenzoic Acid filter_dry->pure_acid pure_crystals Pure Crystalline Product recrystallize->pure_crystals

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No change_solvent Change Solvent / Adjust Solvent Ratio oiling_out->change_solvent Yes colored_product Product is Colored? no_crystals->colored_product No concentrate Reduce Solvent Volume no_crystals->concentrate Yes (Clear Solution) success Pure Crystals Obtained colored_product->success No charcoal Add Activated Charcoal Before Hot Filtration colored_product->charcoal Yes change_solvent->start slow_cool Cool More Slowly add_seed Add Seed Crystal / Scratch Flask slow_cool->add_seed add_seed->start concentrate->slow_cool charcoal->start

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Optimizing Reaction Conditions for the Methylation of 3,5-dichloro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the methylation of 3,5-dichloro-4-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the methylation of 3,5-dichloro-4-hydroxybenzoic acid?

The methylation of 3,5-dichloro-4-hydroxybenzoic acid can yield two primary products, depending on the reaction conditions:

  • Methyl 3,5-dichloro-4-hydroxybenzoate: This is the product of esterification of the carboxylic acid group.

  • Methyl 3,5-dichloro-4-methoxybenzoate: This is the product of methylation of both the phenolic hydroxyl group and the carboxylic acid group.

Q2: What are the common methylating agents used for this reaction?

Commonly used methylating agents include dimethyl sulfate (DMS) and methyl iodide (CH3I). The choice of agent can influence reaction rate and selectivity.

Q3: Why is a base typically required for the methylation reaction?

A base, such as potassium carbonate (K2CO3) or potassium hydroxide (KOH), is used to deprotonate the acidic phenolic hydroxyl and/or carboxylic acid groups. This increases their nucleophilicity, facilitating the attack on the methylating agent.

Q4: How can I selectively methylate the phenolic hydroxyl group over the carboxylic acid?

Selective methylation of the phenolic hydroxyl group can be challenging. However, by carefully controlling the stoichiometry of the base, it is possible to preferentially deprotonate the more acidic carboxylic acid, which is less nucleophilic than the phenoxide. Subsequent reaction with a methylating agent can favor O-methylation of the phenol. One approach suggests that using a specific molar ratio of base to the substrate can achieve this selectivity.[1]

Q5: What solvents are suitable for this reaction?

Polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used as they can dissolve the reactants and facilitate the reaction.[2] Water can also be used as a solvent, particularly when using potassium hydroxide as the base.[3]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete reaction.- Increase reaction time and/or temperature.[2] - Ensure the base is of good quality and used in the correct stoichiometric amount.
2. Degradation of reagents.- Use fresh dimethyl sulfate or methyl iodide, as they can degrade over time.
3. Inefficient purification.- Optimize the silica gel column chromatography conditions (e.g., eluent system).[2][4]
Formation of multiple products 1. Lack of selectivity in methylation.- Carefully control the amount of base used to favor methylation of the desired functional group. - Adjust the reaction temperature; lower temperatures may increase selectivity.
2. Side reactions.- Consider using a protecting group strategy if selective methylation is difficult to achieve directly.
Starting material remains unreacted 1. Insufficient amount of methylating agent or base.- Increase the molar equivalents of the methylating agent and/or base.
2. Poor solubility of the starting material.- Ensure the chosen solvent effectively dissolves the 3,5-dichloro-4-hydroxybenzoic acid. Gentle heating may be required.
Product is difficult to purify 1. Presence of closely related impurities.- Optimize the recrystallization solvent system or the mobile phase for column chromatography to improve separation.
2. Oily product instead of a solid.- Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - Re-purify using column chromatography.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate

This protocol is adapted from a procedure using methyl iodide and potassium carbonate in DMF.[2]

Materials:

  • 3,5-dichloro-4-hydroxybenzoic acid

  • Potassium carbonate (K2CO3)

  • Methyl iodide (CH3I)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a 200 mL flask, add 3,5-dichloro-4-hydroxybenzoic acid (5.00 g, 24.15 mmol) and potassium carbonate (6.68 g, 48.3 mmol).

  • Add 30 mL of DMF and stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (48.31 mmol) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 3 hours.

  • After the reaction is complete (monitored by TLC), add 100 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate using a rotary evaporator.

  • Purify the residue by silica gel column chromatography to obtain the desired product.

Protocol 2: Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate using Dimethyl Sulfate

This protocol is based on a procedure using dimethyl sulfate and potassium hydroxide in water.[3]

Materials:

  • 3,5-dichloro-4-hydroxybenzoic acid

  • Potassium hydroxide (KOH, 85%)

  • Dimethyl sulfate ((CH3)2SO4)

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 76.6 g (0.37 mol) of 3,5-dichloro-4-hydroxybenzoic acid and 67 g of 85% potassium hydroxide in 350 ml of water.

  • At 40°C, add 155 g (1.22 mol) of dimethyl sulfate dropwise over 3 hours.

  • Maintain the pH at 11.5 during the addition by adding potassium hydroxide solution.

  • After the addition is complete, continue stirring for 30 minutes.

  • The product, methyl 3,5-dichloro-4-methoxybenzoate, will precipitate out of the solution.

  • Filter the precipitate, wash with water, and dry in vacuo.

Quantitative Data Summary

ProductReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl 3,5-dichloro-4-hydroxybenzoate4-hydroxybenzoic acid, N-chlorosuccinimide, titanium tetrachlorideDichloromethaneRoom Temp565[4]
Methyl 3,5-dichloro-4-methoxybenzoate3,5-dichloro-4-hydroxybenzoic acid, K2CO3, methyl iodideDMF80388[2]
Methyl 3,5-dichloro-4-methoxybenzoate3,5-dichloro-4-hydroxybenzoic acid, KOH, dimethyl sulfateWater403.5105*[3]

*Note: The reported yield of 105% is based on the amount of 3,5-dichloro-4-hydroxybenzoic acid employed and includes recycling of an intermediate.[3]

Visualizations

experimental_workflow cluster_esterification Esterification Pathway cluster_etherification Etherification & Esterification Pathway start_ester 3,5-dichloro-4- hydroxybenzoic acid reagents_ester Methylating Agent (e.g., MeOH, H+) start_ester->reagents_ester Reaction product_ester Methyl 3,5-dichloro-4- hydroxybenzoate reagents_ester->product_ester Forms start_ether 3,5-dichloro-4- hydroxybenzoic acid reagents_ether Methylating Agent (e.g., DMS, MeI) + Base (e.g., K2CO3) start_ether->reagents_ether Reaction product_ether Methyl 3,5-dichloro-4- methoxybenzoate reagents_ether->product_ether Forms

Caption: Reaction pathways for methylation of 3,5-dichloro-4-hydroxybenzoic acid.

troubleshooting_logic start Low Product Yield cause1 Incomplete Reaction? start->cause1 cause2 Side Products Formed? start->cause2 cause3 Purification Issue? start->cause3 solution1 Increase Time/Temp cause1->solution1 Yes solution2 Check Reagent Stoichiometry cause1->solution2 Yes solution3 Adjust Reaction Conditions (e.g., lower temp for selectivity) cause2->solution3 Yes solution4 Optimize Chromatography cause3->solution4 Yes

Caption: Troubleshooting logic for low product yield in methylation reactions.

References

troubleshooting low yield in the synthesis of Gefitinib from its intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the synthesis of Gefitinib, with a focus on resolving issues related to low reaction yields.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve potential causes of low yield at critical stages of Gefitinib synthesis.

Question: My overall yield for the synthesis of Gefitinib is significantly lower than expected. What are the common steps that lead to yield loss?

Answer: Low overall yield in Gefitinib synthesis can often be attributed to inefficiencies in several key steps. The original synthesis route reported by AstraZeneca had a total yield of only 10%.[1][2] Common problematic stages include:

  • Demethylation: Selective demethylation of 6,7-dimethoxyquinazoline derivatives can produce isomeric impurities that are difficult to separate, leading to yield loss in subsequent steps.[3][4]

  • Chlorination: The use of harsh chlorinating agents like thionyl chloride can lead to side reactions and the formation of impurities if not carefully controlled.[2][4]

  • Nucleophilic Aromatic Substitution (SNAr): The reaction between the quinazoline core and 3-chloro-4-fluoroaniline can be incomplete or form side products.[1][2]

  • Final Alkylation Step: This step is prone to the formation of an N-alkylated impurity, which can be challenging to remove and significantly lowers the yield of the final product.[3]

Question: I am observing a significant amount of an unknown impurity in the final step of my Gefitinib synthesis, which involves the reaction with 4-(3-chloropropyl)morpholine. What could this impurity be and how can I minimize it?

Answer: A common issue in the final alkylation step is the formation of an N-alkylated impurity, specifically N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine.[3] This side product can be difficult to separate from Gefitinib, often requiring column chromatography, which reduces the overall yield.[3][4]

To minimize the formation of this impurity, consider the following strategies:

  • Use of a Protecting Group: A transient trimethylsilyl protecting group can be employed to prevent N-alkylation, leading to a significant reduction in the formation of this side product.

  • Alternative Synthetic Route: Some synthetic routes introduce the morpholinopropyl group earlier in the synthesis, before the formation of the quinazoline ring, which can prevent the N-alkylation issue.[3]

Question: The demethylation of 2,4-dichloro-6,7-dimethoxyquinazoline is giving me a mixture of regioisomers and a low yield of the desired 6-hydroxy product. How can I improve the regioselectivity and yield of this step?

Answer: Selective monodemethylation of dimethoxyquinazolines is a known challenge.[2] Using an ionic liquid like trimethylammonium heptachlorodialuminate ([TMAH][Al2Cl7]) can facilitate this reaction. While it may still produce a mixture of regioisomers, the desired product can often be isolated in a more favorable ratio and purified by crystallization from hot methanol, achieving a yield of around 30-35% without the need for chromatography.[2][5]

Frequently Asked Questions (FAQs)

Q1: What are some of the different overall yields reported for Gefitinib synthesis using various routes?

A1: Several synthetic routes for Gefitinib have been reported with varying overall yields. Here is a summary of some of them:

Synthetic RouteOverall YieldReference
Original AstraZeneca Synthesis (via demethylation of 6,7-dimethoxy-3H-quinazolin-4-one)10%[1][2]
Four-Step Synthesis from 2,4-dichloro-6,7-dimethoxyquinazoline14%[1][2]
Synthesis from methyl 3-hydroxy-4-methoxybenzoate36%[1]

Q2: What are some common impurities that can arise during the synthesis of Gefitinib?

A2: Besides the N-alkylated impurity, other process-related impurities can form. These can include degradation products, unreacted starting materials, and byproducts from side reactions.[6] Some examples of known impurities are O-Desmethyl Gefitinib and Gefitinib 3,4-Difluoro Impurity.[6] It is crucial to use analytical techniques like HPLC and LC-MS to detect and quantify these impurities.[6]

Q3: Are there any alternative starting materials that can be used to improve the synthesis of Gefitinib?

A3: Yes, several alternative starting materials have been explored to develop more efficient synthetic routes. Some of these include:

  • 2,4-dichloro-6,7-dimethoxyquinazoline: This starting material allows for a shorter, four-step synthesis.[1][2]

  • Methyl 3-hydroxy-4-methoxybenzoate: This starting material is used in a route that avoids the problematic demethylation step.[1]

  • Isovanillin: This readily available and inexpensive starting material has been used in several synthetic approaches.[3][4]

Experimental Protocols

Protocol 1: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

This protocol describes the nucleophilic aromatic substitution reaction between 4-chloro-6,7-dimethoxyquinazoline and 3-chloro-4-fluoroaniline.

  • In a two-necked 250 mL flask, add 4-chloro-6,7-dimethoxyquinazoline (6.30 g, 0.03 mol, 1 equivalent).

  • Add 3-chloro-4-fluoroaniline (10.00 g, 0.069 mol, 2.3 equivalents) and 100 mL of isopropanol to the flask.

  • Stir the mixture at room temperature for 1 hour.

  • Filter the resulting precipitate and wash it with isopropanol.

  • Dry the precipitate in an oven at 60°C for 24 hours to obtain the product.

  • The expected yield is approximately 98%.[1]

Protocol 2: Synthesis of Gefitinib from 2-Chloro-N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine

This protocol details the final dechlorination step in a four-step synthesis of Gefitinib.

  • To a suspension of Zinc dust (0.236 g, 36.1 mmol) and TMEDA (3.61 mL, 24.1 mmol) in methanol (58.0 mL) at 0°C, add acetic acid (2.68 mL, 48.2 mmol) and 2-chloro-N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine (1.16 g, 2.41 mmol) sequentially in a dropwise manner.

  • Heat the mixture to 40°C and monitor the reaction.

  • Upon completion, the reaction can be worked up to isolate Gefitinib.

  • This four-step synthesis has an overall yield of 14%.[2][5]

Visualizations

Gefitinib_Synthesis_Pathway cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product 6,7-dimethoxy-3H-quinazolin-4-one 6,7-dimethoxy-3H-quinazolin-4-one 4-chloro-6,7-dimethoxyquinazoline 4-chloro-6,7-dimethoxyquinazoline 6,7-dimethoxy-3H-quinazolin-4-one->4-chloro-6,7-dimethoxyquinazoline Chlorination N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine 4-chloro-6,7-dimethoxyquinazoline->N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine SNAr with 3-chloro-4-fluoroaniline 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine->4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline Demethylation Gefitinib Gefitinib 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline->Gefitinib Alkylation with 4-(3-chloropropyl)morpholine

Caption: A simplified synthetic pathway for Gefitinib.

Troubleshooting_Workflow start Low Yield in Gefitinib Synthesis check_step Identify Problematic Step start->check_step demethylation Demethylation Issues? check_step->demethylation Yes snar SNAr Inefficient? check_step->snar Yes alkylation Final Alkylation Impurities? check_step->alkylation Yes solve_demethylation Optimize Demethylation: - Use ionic liquids - Purify by crystallization demethylation->solve_demethylation solve_snar Optimize SNAr: - Adjust stoichiometry - Check solvent purity snar->solve_snar solve_alkylation Minimize N-alkylation: - Use protecting groups - Consider alternative route alkylation->solve_alkylation end Improved Yield solve_demethylation->end solve_snar->end solve_alkylation->end

Caption: Troubleshooting workflow for low Gefitinib yield.

References

avoiding N-alkylated impurities in Gefitinib synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist researchers, scientists, and drug development professionals in avoiding the formation of N-alkylated impurities during the synthesis of Gefitinib.

Troubleshooting Guides

This section addresses common issues encountered during Gefitinib synthesis that can lead to the formation of N-alkylated impurities, primarily focusing on the final alkylation step.

Issue 1: Presence of a significant N-alkylated impurity peak in the final product's chromatogram.

  • Question: My HPLC analysis of the final Gefitinib product shows a significant peak corresponding to the N-alkylated impurity, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine. What is the likely cause and how can I prevent it?

  • Answer: This is a common issue in synthetic routes where the morpholinopropyl side chain is introduced late in the synthesis, specifically by alkylating the hydroxyl group of the precursor N-(3-chloro-4-fluorophenyl)-7-methoxy-6-hydroxy-4-quinazolinamine. The secondary amine on the anilinoquinazoline core is also nucleophilic and can compete with the hydroxyl group for the alkylating agent, leading to the formation of the undesired N-alkylated product.

    Troubleshooting Steps:

    • Protect the Secondary Amine: The most effective way to prevent N-alkylation is to transiently protect the secondary amine of the anilinoquinazoline intermediate before the O-alkylation step. The use of a trimethylsilyl (TMS) protecting group has been shown to be effective.[1][2]

    • Optimize Reaction Conditions:

      • Base: The choice of base can influence the ratio of N- to O-alkylation. While strong bases are needed to deprotonate the phenolic hydroxyl group, they can also increase the nucleophilicity of the secondary amine. Consider using a milder base or carefully controlling the stoichiometry.

      • Solvent: Aprotic solvents are typically used for this alkylation. The polarity of the solvent can influence the reactivity of the nucleophiles.

      • Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions, including N-alkylation.

    • Modify the Synthetic Route: Consider a synthetic strategy where the morpholinopropyl side chain is introduced before the formation of the quinazoline ring or before the coupling with 3-chloro-4-fluoroaniline. This eliminates the possibility of N-alkylation at the final step.[3]

Issue 2: Low yield of Gefitinib and difficult purification from the N-alkylated impurity.

  • Question: I am struggling to separate the desired Gefitinib from the N-alkylated impurity by column chromatography, leading to low yields of the pure product. Are there any suggestions?

  • Answer: The structural similarity between Gefitinib and its N-alkylated impurity can make chromatographic separation challenging and result in product loss.

    Troubleshooting Steps:

    • Prevention over Separation: The most efficient approach is to minimize the formation of the impurity in the first place using the methods described in Issue 1.

    • Chromatography Optimization:

      • Stationary Phase: A high-resolution silica gel or a specialized stationary phase might provide better separation.

      • Mobile Phase: A thorough optimization of the solvent system (e.g., gradient elution) is crucial. A small change in the polarity or the addition of a modifier (e.g., triethylamine to suppress tailing) can significantly improve resolution.

    • Crystallization: It may be possible to selectively crystallize either the desired product or the impurity from a suitable solvent system to achieve purification.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary N-alkylated impurity in Gefitinib synthesis?

    • A1: The most commonly reported N-alkylated impurity is N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine.[3] It arises from the alkylation of the secondary amine on the 4-anilino group of the quinazoline core.

  • Q2: At which stage of the synthesis does N-alkylation typically occur?

    • A2: N-alkylation is a significant side reaction during the final step of certain synthetic routes, specifically the etherification of the 6-hydroxyl group of the quinazoline intermediate with an alkylating agent like 4-(3-chloropropyl)morpholine.[3]

  • Q3: How can I confirm the presence of the N-alkylated impurity?

    • A3: The presence of the N-alkylated impurity can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The impurity will have a different retention time compared to Gefitinib and a molecular weight corresponding to the addition of a second morpholinopropyl group.

  • Q4: Are there synthetic routes that inherently avoid the formation of N-alkylated impurities?

    • A4: Yes, synthetic strategies that introduce the morpholinopropyl side chain at an earlier stage, before the formation of the quinazoline ring or the introduction of the 3-chloro-4-fluoroaniline moiety, can effectively prevent the formation of this specific N-alkylated impurity.[3]

Data Presentation

The following table summarizes the impact of using a transient protecting group on the formation of the N-alkylated impurity during the final alkylation step of Gefitinib synthesis.

Synthesis ApproachProtecting GroupKey ReagentN-Alkylated Impurity FormationOverall Yield of GefitinibReference
Conventional MethodNone4-(3-chloropropyl)morpholineSignificant side productLower, requires extensive purification[3]
Improved MethodTrimethylsilyl (TMS)4-(3-chloropropyl)morpholineMinimized81.1% (multigram scale)[1][2]

Experimental Protocols

Protocol 1: Problematic Synthesis of Gefitinib Prone to N-Alkylation

This protocol is based on synthetic routes that introduce the morpholinopropyl side chain in the final step without protection of the secondary amine, which is known to lead to the formation of N-alkylated impurities.[3][5]

Step 1: Synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-hydroxy-4-quinazolinamine

This intermediate can be synthesized through various multi-step procedures starting from materials like 6,7-dimethoxyquinazolin-4(3H)-one. The final step typically involves the deprotection of a protected hydroxyl group.

Step 2: Alkylation to form Gefitinib (and N-alkylated impurity)

  • To a solution of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-hydroxy-4-quinazolinamine in a suitable aprotic solvent (e.g., DMF), add a base (e.g., K₂CO₃ or NaH) and stir at room temperature.

  • Add a solution of 4-(3-chloropropyl)morpholine in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by TLC or HPLC.

  • After completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product will contain both Gefitinib and the N-alkylated impurity, requiring purification by column chromatography.

Protocol 2: Improved Synthesis of Gefitinib Avoiding N-Alkylation

This protocol incorporates a transient silyl protecting group to prevent N-alkylation, leading to a higher yield and purity of the final product.[1][2]

Step 1: Synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-hydroxy-4-quinazolinamine

Prepare the starting material as in Protocol 1.

Step 2: Transient Silyl Protection and O-Alkylation

  • To a suspension of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-hydroxy-4-quinazolinamine in an anhydrous aprotic solvent (e.g., acetonitrile), add a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA).

  • Heat the mixture to form the silylated intermediate.

  • To the in-situ generated silylated intermediate, add 4-(3-chloropropyl)morpholine.

  • Continue heating and monitor the reaction by TLC or HPLC until the O-alkylation is complete.

  • Upon completion, the silyl group is typically removed during the aqueous work-up. Cool the reaction mixture and add water or a mild acid to hydrolyze the silyl ether and any remaining silylating agent.

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain crude Gefitinib with minimal N-alkylated impurity.

  • Further purification can be achieved by crystallization.

Protocol 3: HPLC Method for Analysis of Gefitinib and Impurities

This is a general HPLC method for the separation and quantification of Gefitinib and its process-related impurities, including the N-alkylated impurity.[4]

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column.

  • Mobile Phase: A mixture of 130 mM ammonium acetate buffer (pH 5.0) and acetonitrile (e.g., 63:37 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

Visualizations

EGFR Signaling Pathway

Gefitinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The following diagram illustrates the EGFR signaling pathway and the point of inhibition by Gefitinib.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and inhibition by Gefitinib.

Gefitinib Synthesis Workflow: Avoiding N-Alkylation

This workflow illustrates a synthetic route for Gefitinib that minimizes the formation of N-alkylated impurities.

Gefitinib_Synthesis_Workflow start N-(3-chloro-4-fluorophenyl)- 7-methoxy-6-hydroxy-4-quinazolinamine silylation Transient Silylation (e.g., BSA) start->silylation silylated_intermediate Silylated Intermediate silylation->silylated_intermediate alkylation O-Alkylation with 4-(3-chloropropyl)morpholine silylated_intermediate->alkylation o_alkylated_silylated O-Alkylated Silylated Intermediate alkylation->o_alkylated_silylated desilylation Aqueous Work-up (Desilylation) o_alkylated_silylated->desilylation gefitinib Gefitinib (High Purity) desilylation->gefitinib

Caption: Workflow for high-purity Gefitinib synthesis.

Mechanism of N-Alkylation Impurity Formation

This diagram illustrates the competitive N- vs. O-alkylation that leads to the formation of the N-alkylated impurity in the absence of a protecting group.

N_Alkylation_Mechanism cluster_reaction Reaction with 4-(3-chloropropyl)morpholine in presence of base intermediate N-(3-chloro-4-fluorophenyl)-7-methoxy-6-hydroxy-4-quinazolinamine O-H N-H gefitinib Gefitinib (Desired O-Alkylation) intermediate:o->gefitinib O-Alkylation impurity N-Alkylated Impurity (Undesired N-Alkylation) intermediate:n->impurity N-Alkylation

Caption: Competitive N- vs. O-alkylation in Gefitinib synthesis.

References

Technical Support Center: Scale-Up Synthesis of 3,5-Dichloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3,5-Dichloro-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most prevalent industrial approach involves a two-step process. The first step is the methylation of 3,5-Dichloro-4-hydroxybenzoic acid to form the intermediate, methyl 3,5-dichloro-4-methoxybenzoate. The second step is the basic hydrolysis of this methyl ester to yield the final this compound. This route is advantageous for scale-up as it often involves aqueous reaction conditions and product isolation via precipitation, which are more manageable in large reactors than solvent-intensive extractions and column chromatography[1][2].

Q2: What are the primary challenges when scaling up this synthesis?

A2: Key challenges during the scale-up process include:

  • Handling of Hazardous Reagents: Methylating agents like dimethyl sulphate and iodomethane are toxic and require stringent safety protocols and specialized handling equipment[1][2].

  • Reaction Control: The methylation step is often exothermic and requires precise control of temperature and pH to prevent side reactions and ensure high conversion[2].

  • Product Isolation and Purity: Moving from laboratory-scale purification (like column chromatography) to large-scale methods (like crystallization and filtration) can be challenging. Controlling crystal size and minimizing impurities is critical[1][2].

  • Process Efficiency: To improve cost-effectiveness, unreacted starting materials may need to be recovered and recycled, as demonstrated in patented procedures[2].

Q3: Are there alternative synthetic routes?

A3: While the methylation of 3,5-Dichloro-4-hydroxybenzoic acid is common, other routes exist, such as starting from 2,6-Dichloro-4-methylphenol[3]. However, detailed scale-up information for these alternative pathways is less commonly reported in the literature.

Synthesis Workflow and Experimental Protocols

The overall synthesis pathway is visualized below, followed by detailed experimental protocols for each key step.

A Start: 3,5-Dichloro-4- hydroxybenzoic Acid B Step 1: Methylation A->B Reagents: Dimethyl Sulphate, KOH, Water C Intermediate: Methyl 3,5-dichloro- 4-methoxybenzoate B->C Isolation: Filtration D Step 2: Hydrolysis C->D Reagents: NaOH, Methanol/Water E Final Product: 3,5-Dichloro-4- methoxybenzoic Acid D->E Isolation: Acidification & Filtration

Caption: General two-step synthesis workflow for this compound.

Experimental Protocol 1: Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate

This protocol is adapted from a patented industrial process, which is optimized for yield and recycling of materials[2].

Materials:

  • 3,5-dichloro-4-hydroxybenzoic acid

  • This compound (from a previous batch, if available)

  • Potassium hydroxide (85%)

  • Dimethyl sulphate

  • Water

Procedure:

  • In a suitable reactor, dissolve 3,5-dichloro-4-hydroxybenzoic acid (0.37 mol) and recycled this compound (0.13 mol) in water (350 ml) with 85% potassium hydroxide (67 g).

  • Maintain the temperature at 40°C.

  • Add dimethyl sulphate (1.22 mol) dropwise over 3 hours.

  • Throughout the addition, continuously monitor the pH and maintain it at 11.5 by adding a potassium hydroxide solution.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • The product, methyl 3,5-dichloro-4-methoxybenzoate, will precipitate out of the solution.

  • Isolate the solid product by filtration, wash it with water, and dry it under a vacuum[2].

  • The aqueous filtrate, which contains unreacted starting material, can be acidified to precipitate the this compound, which is then filtered, dried, and recycled in the next batch[2].

Experimental Protocol 2: Hydrolysis to this compound

This is a general procedure for the hydrolysis of a methyl ester[4].

Materials:

  • Methyl 3,5-dichloro-4-methoxybenzoate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Charge the reactor with methyl 3,5-dichloro-4-methoxybenzoate (1 equivalent).

  • Add a mixture of methanol and water (e.g., a 2:3 volume ratio).

  • Add sodium hydroxide (2-3 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 65-80°C) and maintain for 2-4 hours, monitoring the reaction's completion by a suitable method (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add concentrated HCl to the solution to adjust the pH to approximately 1-2.

  • The final product, this compound, will precipitate as a white solid.

  • Stir the slurry for a short period to ensure complete precipitation.

  • Filter the solid, wash with cold water to remove inorganic salts, and dry under a vacuum.

Troubleshooting Guide

start Problem: Low Reaction Yield or Purity check_step Which step is problematic? start->check_step methylation Step 1: Methylation check_step->methylation Methylation hydrolysis Step 2: Hydrolysis check_step->hydrolysis Hydrolysis cause_m1 Incomplete Reaction: Check TLC/HPLC for starting material methylation->cause_m1 cause_m2 Poor pH/Temp Control: Review batch record for excursions methylation->cause_m2 sol_m1 Solution: - Increase reaction time - Check reagent purity/stoichiometry cause_m1->sol_m1 sol_m2 Solution: - Improve process control - Ensure proper mixing - Check probe calibration cause_m2->sol_m2 cause_h1 Incomplete Hydrolysis: Check for residual methyl ester hydrolysis->cause_h1 cause_h2 Isolation Loss: Product soluble in filtrate? hydrolysis->cause_h2 sol_h1 Solution: - Extend reflux time - Increase NaOH equivalents cause_h1->sol_h1 sol_h2 Solution: - Ensure pH is low enough (~1-2) - Cool slurry before filtration cause_h2->sol_h2

Caption: Troubleshooting logic for addressing low yield or purity issues.

Q4: The yield of the methylation step (Protocol 1) is low. What are the likely causes?

A4: Low yield in the methylation step is often traced to several factors:

  • Inadequate pH Control: The reaction is highly pH-dependent. If the pH drops too low, the starting phenolic acid will not be deprotonated and will not react. If it is too high, hydrolysis of the dimethyl sulphate can occur[2]. Ensure your base addition system can maintain a stable pH of around 11.5.

  • Poor Temperature Control: The reaction should be maintained at 40°C. Higher temperatures can increase the rate of side reactions, while lower temperatures may lead to an incomplete reaction within the specified time[2].

  • Reagent Quality and Stoichiometry: Verify the purity and molar equivalents of the 3,5-dichloro-4-hydroxybenzoic acid and dimethyl sulphate. Ensure the dimethyl sulphate is added slowly and subsurface to maximize reaction efficiency.

Q5: My final product contains the methyl ester intermediate. How can this be resolved?

A5: The presence of residual methyl 3,5-dichloro-4-methoxybenzoate indicates incomplete hydrolysis.

  • Increase Reaction Time: The 2-4 hour guideline is typical, but scale-up batches with different mixing efficiencies may require longer times. Monitor the reaction until no starting material is detectable.

  • Increase Base: Ensure at least 2 molar equivalents of NaOH are used. A slight excess can help drive the reaction to completion.

  • Improve Mixing: In large reactors, poor mixing can lead to localized areas where the base concentration is too low for the reaction to proceed effectively.

Q6: The final product is difficult to filter or forms very fine particles. What can I do?

A6: Poor filtration is usually due to the formation of very small crystals during precipitation.

  • Control the Acidification Rate: Add the hydrochloric acid slowly. A slower precipitation rate allows for the growth of larger, more easily filterable crystals.

  • Adjust Temperature: Precipitating at a slightly elevated temperature (e.g., 40-50°C) and then slowly cooling the slurry can promote the formation of larger crystals.

  • Implement an "Aging" Step: After precipitation, hold the slurry with gentle stirring for a few hours. This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis process.

Table 1: Reaction Parameters for Methylation (Protocol 1)[2]

ParameterValueUnitNotes
3,5-dichloro-4-hydroxybenzoic acid0.37mol
Recycled this compound0.13molImproves overall process yield.
Dimethyl Sulphate1.22molAdded dropwise over 3 hours.
Temperature40°CCritical for selectivity.
pH11.5-Maintained by KOH addition.
Yield (based on fresh starting material)105%%Yield >100% due to recycling.
Purity (GC)97.2%

Table 2: Typical Parameters for Ester Hydrolysis (Protocol 2)

ParameterValueUnitNotes
Methyl 3,5-dichloro-4-methoxybenzoate1.0equivalent
Sodium Hydroxide (NaOH)2.0 - 3.0equivalents
Solvent SystemMethanol/Water-Typical ratios range from 1:1 to 5:2.
Reaction TemperatureReflux°CApprox. 65-80°C.
Reaction Time2 - 4hoursMonitor for completion.
Final pH for Precipitation1 - 2-Ensure complete product isolation.

References

Technical Support Center: Analysis of 3,5-Dichloro-4-methoxybenzoic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting complex NMR spectra of 3,5-Dichloro-4-methoxybenzoic acid reaction mixtures.

Troubleshooting Guides

Issue 1: My ¹H NMR spectrum shows more than the expected two singlets for the aromatic and methoxy groups.

Question: I'm seeing extra peaks in the aromatic and methoxy regions of my ¹H NMR spectrum for a reaction involving this compound. What are the likely causes and how can I identify them?

Answer:

Extra peaks in the ¹H NMR spectrum of a this compound reaction mixture typically arise from the presence of starting materials, intermediates, byproducts, or common laboratory contaminants. Below is a systematic guide to identifying these unexpected signals.

Common Sources of Additional Peaks:

  • Unreacted Starting Material (3,5-dichloro-4-hydroxybenzoic acid): If your synthesis involves the methylation of 3,5-dichloro-4-hydroxybenzoic acid, its incomplete consumption is a common reason for extra aromatic signals.

  • Esterification Byproduct (Methyl 3,5-dichloro-4-methoxybenzoate): If methanol is present in the reaction or workup, esterification of the carboxylic acid can occur, leading to an additional methoxy singlet and a distinct aromatic singlet.

  • Residual Solvents: Common reaction and purification solvents can appear in your NMR spectrum.

  • Grease: Grease from glassware joints is a frequent contaminant, often appearing as broad signals.

Troubleshooting Workflow:

G Troubleshooting Workflow for Unexpected NMR Peaks start Complex ¹H NMR Spectrum check_sm Compare with starting material spectrum start->check_sm check_ester Look for characteristic ester signals start->check_ester check_solvents Identify common solvent peaks start->check_solvents check_grease Identify broad grease signals start->check_grease spike_sm Spike sample with starting material check_sm->spike_sm run_2d Run 2D NMR (COSY, HSQC) check_ester->run_2d end Identify components of the mixture check_solvents->end check_grease->end spike_sm->end run_2d->end

Caption: A logical workflow for diagnosing unexpected peaks in a ¹H NMR spectrum.

Data Comparison Table:

CompoundAromatic ¹H Signal (ppm)Methoxy ¹H Signal (ppm)Other Key ¹H Signals (ppm)
This compound~8.0 (s, 2H)~3.9 (s, 3H)>10 (br s, 1H, -COOH)
3,5-dichloro-4-hydroxybenzoic acid~7.9 (s, 2H)N/A>10 (br s, 1H, -COOH), ~5-7 (br s, 1H, -OH)
Methyl 3,5-dichloro-4-methoxybenzoate~7.8 (s, 2H)~3.9 (s, 3H, OCH₃-Ar), ~3.8 (s, 3H, OCH₃-Ester)N/A

Issue 2: The integration of my aromatic and methoxy signals is not in the expected 2:3 ratio.

Question: The integration of the aromatic and methoxy signals in my reaction mixture's ¹H NMR spectrum is not 2:3. How can I determine the composition of the mixture?

Answer:

A deviation from the expected 2:3 integration ratio indicates the presence of multiple species. Quantitative NMR (qNMR) can be used to determine the relative concentrations of the components. This involves integrating distinct signals from each compound and comparing them to an internal standard of known concentration.

Quantitative Analysis Workflow:

G Quantitative NMR Analysis Workflow start Integration ratio is not 2:3 prep_qnmr Prepare sample with internal standard start->prep_qnmr acquire_qnmr Acquire quantitative ¹H NMR spectrum prep_qnmr->acquire_qnmr process_qnmr Process data and integrate signals acquire_qnmr->process_qnmr calculate_conc Calculate molar ratios of components process_qnmr->calculate_conc end Determine reaction conversion/purity calculate_conc->end

Caption: A workflow for quantitative analysis of a reaction mixture using NMR.

Experimental Protocols

Protocol 1: Sample Preparation for Routine ¹H NMR

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the crude reaction mixture into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a clean Pasteur pipette with a small plug of glass wool to filter out any particulate matter, transfer the solution to a clean, dry NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Quantitative ¹H NMR (qNMR) for Reaction Monitoring

  • Internal Standard Selection: Choose an internal standard that has a simple spectrum, is chemically inert, and has a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard into a vial.

    • Accurately weigh a specific amount of the crude reaction mixture into the same vial.

    • Record the exact masses of both the internal standard and the reaction mixture.

    • Dissolve the mixture in a precise volume of deuterated solvent.

  • NMR Acquisition:

    • Use a 90° pulse angle.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for accurate integration).

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved signals of the internal standard and the components of the reaction mixture.

    • Calculate the molar concentration of each component using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (mstd / MWstd) * (MWanalyte / manalyte) * Pstd

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • m = mass

    • MW = Molecular weight

    • P = Purity of the standard

Frequently Asked Questions (FAQs)

Q1: Why is the carboxylic acid proton signal often broad or not visible?

A1: The carboxylic acid proton (-COOH) is acidic and can undergo chemical exchange with residual water or other exchangeable protons in the sample. This exchange process can lead to signal broadening or, in some cases, the signal may be too broad to be observed. Adding a drop of D₂O to the NMR tube will cause the -COOH proton to exchange with deuterium, leading to the disappearance of its signal, which can confirm its identity.

Q2: My aromatic signals are overlapping. How can I resolve them?

A2: Overlapping aromatic signals can be challenging. Here are a few strategies to resolve them:

  • Change the Solvent: Running the NMR in a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) can alter the chemical shifts and may resolve the overlapping signals.

  • 2D NMR: Techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to identify which protons are coupled to each other and which protons are attached to which carbons, respectively, aiding in the assignment of overlapping signals.

  • Higher Field Strength: Using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of the signals, which may resolve the overlap.

Q3: What are the expected ¹³C NMR chemical shifts for this compound and its common impurities?

A3: The approximate ¹³C NMR chemical shifts are summarized in the table below. These values can help in identifying the presence of the target compound and related species in the reaction mixture.

¹³C NMR Chemical Shift Data (in ppm, solvent dependent):

CompoundC=OC-O (Aromatic)C-ClC-C (Aromatic)O-CH₃
This compound~166~155~128~130, ~125~56
3,5-dichloro-4-hydroxybenzoic acid~167~152~127~129, ~124N/A
Methyl 3,5-dichloro-4-methoxybenzoate~165~154~127~129, ~126~56, ~52 (Ester)

Q4: How can I be sure that my NMR experiment is quantitative?

A4: To ensure the reliability of your qNMR results, several experimental parameters must be carefully controlled:

  • Full Relaxation: The relaxation delay (d1) must be long enough to allow all nuclei to return to their equilibrium state before the next pulse. A delay of 5 times the longest T₁ is recommended.

  • Uniform Excitation: The 90° pulse must be calibrated correctly to ensure that all signals in the region of interest are excited uniformly.

  • High Signal-to-Noise Ratio: A high S/N ratio is crucial for accurate integration.

  • Proper Processing: Accurate phasing and baseline correction are essential for obtaining reliable integral values.

Validation & Comparative

A Comparative Guide to the Synthesis of 3,5-Dichloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. 3,5-Dichloro-4-methoxybenzoic acid is a crucial building block in the synthesis of various pharmaceuticals. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering a side-by-side examination of their respective yields, reaction conditions, and starting materials.

Comparison of Synthetic Routes

The selection of an optimal synthetic pathway for this compound depends on several factors, including the availability of starting materials, desired scale of production, and acceptable cost and environmental impact. Below is a summary of common synthesis strategies with relevant experimental data.

Starting MaterialKey Reagents & SolventsReaction ConditionsYield (%)Purity (%)Key AdvantagesPotential Disadvantages
3,5-Dichloro-4-hydroxybenzoic acidDimethyl sulfate, Potassium hydroxide, Water40°C, 3 hours99% (total yield of methyl ester and acid)97.2% (for methyl ester)High yield, straightforward methylation.[1]Use of toxic dimethyl sulfate.
3,5-Dichloro-4-hydroxybenzoic acidIodomethane, Potassium carbonate, DMF80°C, 3 hours88% (for methyl ester)Not specifiedGood yield.[2]Iodomethane is a hazardous alkylating agent.
2,6-Dichloro-4-methylphenolNot specifiedMulti-step reactionNot specifiedNot specifiedUtilizes a different starting material.Lack of detailed public data.[3]

Experimental Protocols

Route 1: Methylation of 3,5-Dichloro-4-hydroxybenzoic acid with Dimethyl Sulfate [1]

This high-yield method involves the methylation of both the hydroxyl and carboxyl groups of the starting material.

Materials:

  • 3,5-Dichloro-4-hydroxybenzoic acid

  • This compound (from a previous batch, optional)

  • Potassium hydroxide (85%)

  • Dimethyl sulfate

  • Water

Procedure:

  • Dissolve 76.6 g (0.37 mol) of 3,5-dichloro-4-hydroxybenzoic acid and 28.7 g (0.13 mol) of this compound in 350 ml of water containing 67 g of 85% potassium hydroxide.

  • Add 155 g (1.22 mol) of dimethyl sulphate dropwise over 3 hours at 40°C, maintaining a pH of 11.5 by adding potassium hydroxide.

  • After the addition is complete, continue stirring for 30 minutes.

  • Filter the precipitated methyl 3,5-dichloro-4-methoxybenzoate, wash with water, and dry in vacuo.

  • Acidify the aqueous filtrate to precipitate this compound, which can be isolated by filtration and used in subsequent batches.

Route 2: Methylation of 3,5-Dichloro-4-hydroxybenzoic acid with Iodomethane [2]

This protocol offers a good yield for the synthesis of the corresponding methyl ester, which can then be hydrolyzed to the desired carboxylic acid.

Materials:

  • 3,5-Dichloro-4-hydroxybenzoic acid

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Iodomethane (CH₃I)

  • Ethyl acetate

  • Brine

Procedure:

  • To a 200 mL flask, add 3,5-dichloro-4-hydroxybenzoic acid (5.00g, 24.15mmol) and K₂CO₃ (6.68g, 48.3mmol).

  • Add 30 mL of DMF and stir the mixture at room temperature for 30 minutes.

  • Add iodomethane (48.31mmol) and stir the mixture at 80°C for 3 hours.

  • After the reaction is complete, add 100 mL of water and extract the mixture three times with 200 mL of ethyl acetate.

  • Wash the combined organic extracts with brine and remove the solvent by rotary evaporation.

  • Purify the residue using silica gel column chromatography to obtain methyl 3,5-dichloro-4-methoxybenzoate.

Synthesis Pathway Diagrams

The following diagrams illustrate the chemical transformations for the described synthetic routes.

Synthesis_Route_1 start 3,5-Dichloro-4-hydroxybenzoic acid intermediate Methyl 3,5-dichloro-4-methoxybenzoate start->intermediate Dimethyl sulfate, KOH, H₂O product This compound intermediate->product Hydrolysis (from work-up)

Caption: Synthesis from 3,5-Dichloro-4-hydroxybenzoic acid via methylation.

Synthesis_Route_2 start 3,5-Dichloro-4-hydroxybenzoic acid intermediate Methyl 3,5-dichloro-4-methoxybenzoate start->intermediate Iodomethane, K₂CO₃, DMF product This compound intermediate->product Hydrolysis (separate step)

Caption: Alternative methylation using iodomethane.

References

A Comparative Guide to the Analysis of 3,5-Dichloro-4-methoxybenzoic Acid: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of chemical intermediates like 3,5-Dichloro-4-methoxybenzoic acid is critical for quality control and process optimization. The choice of analytical methodology is a key determinant in achieving trustworthy results. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by experimental protocols and performance data derived from the analysis of analogous compounds.

At a Glance: HPLC vs. GC-MS for this compound Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile and thermally stable compounds in the gas phase followed by mass-based detection.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds; derivatization is necessary for non-volatile analytes like this compound.
Sample Preparation Generally simpler, often involving dissolution, filtration, and direct injection.More complex, requiring a derivatization step (e.g., silylation, methylation, or ethylation) to increase volatility.[1][2]
Instrumentation HPLC system with a UV or Mass Spectrometry (MS) detector.GC system coupled with a Mass Spectrometer.
Speed Analysis times can range from a few minutes to an hour, depending on the separation complexity.[3]Typically offers faster analysis times for comparable separations, though the derivatization step adds to the overall time.[4]
Sensitivity (LOD/LOQ) Dependent on the detector. For similar aromatic acids, LOQs can be in the range of 0.1 - 1 µg/mL with UV detection.[5]Generally offers high sensitivity, especially with selected ion monitoring (SIM). For derivatized chlorobenzoic acids, LOQs can be in the range of 1-10 ng/g.[1]
Selectivity Good selectivity, which can be enhanced with mass spectrometry detection (LC-MS).[6]High selectivity, particularly with mass spectrometry, allowing for confident peak identification based on mass spectra.[1]
Accuracy (% Recovery) For similar benzoic acids, recoveries are typically in the range of 85-102%.[5]Dependent on the efficiency of the derivatization step.
Linearity (r²) Typically ≥ 0.999 for related benzoic acids over a defined concentration range.[5]Typically ≥ 0.99 for derivatized aromatic carboxylic acids.[2]

Experimental Workflows

The analytical workflows for HPLC and GC-MS differ significantly, primarily due to the sample preparation requirements for GC-MS.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization Dissolution->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection Injection into GC-MS Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocols

The following protocols are representative methodologies for the analysis of this compound and its analogs.

HPLC-UV Method

This protocol is based on established methods for the analysis of dichlorobenzoic acid isomers and other aromatic carboxylic acids.[3][7][8]

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Chemicals and Reagents: this compound reference standard, acetonitrile (HPLC grade), methanol (HPLC grade), ammonium acetate (analytical grade), phosphoric acid or formic acid (analytical grade), and HPLC grade water.[7][9]

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate adjusted to pH 2.5 with formic acid) and an organic solvent (e.g., acetonitrile or methanol).[7][8]

  • Elution: Isocratic or gradient elution can be employed depending on the complexity of the sample matrix.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: UV detection at a wavelength of maximum absorbance for the analyte, likely around 235 nm.[3]

  • Injection Volume: 20 µL.[3]

  • Column Temperature: 30 °C.[3]

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of a suitable solvent like methanol.[3]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.[3]

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm filter before injection.

GC-MS Method (with Derivatization)

Since this compound is a non-volatile carboxylic acid, a derivatization step is mandatory for GC-MS analysis to convert it into a volatile ester.[10][11] Common derivatization agents include silylating agents (e.g., BSTFA), alkylating agents (e.g., diazomethane), or by forming other esters (e.g., with ethyl chloroformate).[1][2][12]

1. Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[3]

  • Chemicals and Reagents: this compound reference standard, derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS), pyridine, and appropriate solvents (e.g., ethyl acetate, hexane).[12][13]

2. Derivatization Procedure (Silylation Example):

  • To 1-5 mg of the dried sample or standard, add 100 µL of pyridine and 100 µL of BSTFA (with 1% TMCS).[13]

  • Cap the vial and heat at 60 °C for 20-30 minutes to ensure complete derivatization.[13]

  • Cool the mixture to room temperature before injection.

3. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.[3]

  • Injector Temperature: 250 °C.[3]

  • MS Transfer Line Temperature: 280 °C.[3]

  • Ion Source Temperature: 230 °C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Scan Range: m/z 50-500.[3]

Conclusion: Making an Informed Decision

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the analytical task.

HPLC is often the preferred method for routine quality control due to its simpler sample preparation, which does not require derivatization. This leads to a more straightforward and often higher-throughput workflow. HPLC is well-suited for quantifying the parent acid in its native form.

GC-MS, on the other hand, offers superior sensitivity and selectivity. The mass spectral data provides a high degree of confidence in compound identification. Although the mandatory derivatization step adds complexity and time to the sample preparation process, the enhanced sensitivity can be crucial for trace-level analysis.

References

A Comparative Guide to the Reactivity of Dichlorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The six constitutional isomers of dichlorobenzoic acid (C₇H₄Cl₂O₂), distinguished by the positioning of two chlorine atoms on the benzene ring, serve as pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] For instance, 2,3-dichlorobenzoic acid is a key precursor for the antiepileptic drug Lamotrigine.[1] While sharing the same molecular formula, the distinct substitution patterns of these isomers significantly influence their physicochemical properties and, consequently, their chemical reactivity. This guide provides a comprehensive comparison of the reactivity of these isomers, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties: A Quantitative Comparison

The electronic effects of the chlorine and carboxylic acid substituents govern the reactivity of each isomer. Chlorine atoms are electron-withdrawing through induction and weakly electron-donating through resonance. The carboxylic acid group is an electron-withdrawing group. These effects modulate the acidity of the carboxylic acid and the electron density of the aromatic ring, thereby influencing the rates of various reactions.

A key indicator of the electronic effect on the carboxylic acid group is the acid dissociation constant (pKa). A lower pKa value signifies a stronger acid, indicating that the carboxylate conjugate base is more stable. This stability is enhanced by the presence of electron-withdrawing chlorine atoms.

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)Water Solubility
2,3-Dichlorobenzoic acid50-45-3191.01168 - 1702.53 ± 0.25Slightly soluble
2,4-Dichlorobenzoic acid50-84-0191.01157 - 1602.68 ± 0.250.36 g/L (15 °C)
2,5-Dichlorobenzoic acid50-79-3191.01151 - 1542.51 ± 0.250.8 g/L
2,6-Dichlorobenzoic acid50-30-6191.01139 - 1421.69 ± 0.100.1-1 g/100 mL (19 °C)
3,4-Dichlorobenzoic acid51-44-5191.01204 - 2063.60 ± 0.10Insoluble
3,5-Dichlorobenzoic acid51-36-5191.01184 - 1873.46 ± 0.10147.1 mg/L

Table 1: Physicochemical Properties of Dichlorobenzoic Acid Isomers.[1]

Comparative Reactivity

The reactivity of dichlorobenzoic acid isomers can be assessed in two primary domains: reactions involving the carboxylic acid group and reactions involving the aromatic ring.

Acidity and Carboxylic Acid Reactivity

The acidity of the dichlorobenzoic acid isomers, as indicated by their pKa values, is a direct measure of the reactivity of the carboxylic acid proton. The strong electron-withdrawing inductive effect of the chlorine atoms stabilizes the resulting carboxylate anion, thus increasing the acidity (lowering the pKa) compared to benzoic acid (pKa = 4.2).

The position of the chlorine atoms relative to the carboxylic acid group is critical. Isomers with a chlorine atom in the ortho position (2-position) exhibit the highest acidity. This is due to the strong inductive effect of the ortho-chlorine and potential steric hindrance that can force the carboxylic acid group out of the plane of the benzene ring, reducing resonance stabilization of the neutral acid and thus increasing its tendency to deprotonate. 2,6-Dichlorobenzoic acid, with two ortho-chlorine atoms, is the strongest acid among the isomers.

In reactions such as esterification , the reactivity of the carboxylic acid is generally inversely related to its acidity. A more acidic carboxylic acid has a more stabilized carboxylate conjugate base, which is a poorer nucleophile. However, under acidic catalysis (Fischer esterification), the reaction proceeds through the protonated carboxylic acid, and the rate is influenced by both the nucleophilicity of the alcohol and the susceptibility of the carbonyl carbon to nucleophilic attack. The electron-withdrawing chlorine atoms increase the electrophilicity of the carbonyl carbon, which can enhance the reaction rate. Conversely, steric hindrance from ortho-substituents can impede the approach of the alcohol nucleophile, slowing the reaction. Therefore, the 2,6-dichloro isomer is expected to be the least reactive in esterification reactions due to significant steric hindrance.

Aromatic Ring Reactivity

The reactivity of the aromatic ring towards electrophilic and nucleophilic substitution is profoundly influenced by the combined electronic effects of the chlorine and carboxylic acid substituents.

Electrophilic Aromatic Substitution (EAS): Both the chlorine atoms and the carboxylic acid group are deactivating towards electrophilic aromatic substitution, meaning they make the benzene ring less reactive than benzene itself. The carboxylic acid group is a meta-director, while the chlorine atoms are ortho-, para-directors.

In dichlorobenzoic acids, the strong deactivating effect of the two chlorine atoms and the carboxylic acid group makes further electrophilic substitution challenging. The directing effects of the substituents will guide the position of any incoming electrophile. For example, in 3,5-dichlorobenzoic acid, the positions ortho to the carboxylic acid group (and meta to both chlorine atoms) would be the most likely sites of substitution, although the reaction would be very slow.

Nucleophilic Aromatic Substitution (NAS): Aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups can render the ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution. The two chlorine atoms and the carboxylic acid group on the dichlorobenzoic acid isomers make the aromatic ring more susceptible to NAS compared to benzene.

For a nucleophilic aromatic substitution to occur, a good leaving group (in this case, one of the chlorine atoms) and strong activation by electron-withdrawing groups are typically required. The reactivity of the isomers towards NAS will depend on the stability of the intermediate Meisenheimer complex, which is a resonance-stabilized carbanion. The stability of this intermediate is enhanced when the negative charge can be delocalized onto the electron-withdrawing groups. Therefore, isomers where the chlorine leaving group is ortho or para to another electron-withdrawing group are more reactive.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method provides an accurate determination of the acid dissociation constant.

Materials:

  • Dichlorobenzoic acid isomer

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beakers (250 mL)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

  • Deionized water

  • Nitrogen gas source

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (pH 4, 7, and 10).

  • Sample Preparation: Dissolve a precisely weighed amount of the dichlorobenzoic acid isomer in deionized water to a known concentration (e.g., 1 mM). A co-solvent like methanol may be used for isomers with low water solubility, though this can affect the absolute pKa value. Add KCl to a final concentration of 0.15 M.

  • Initial Acidification: In a beaker with a magnetic stir bar, take 20 mL of the sample solution. Purge with nitrogen to remove dissolved CO₂. Acidify the solution to approximately pH 2.0 with 0.1 M HCl.

  • Titration: Immerse the pH electrode in the solution and begin stirring. Add the standardized 0.1 M NaOH solution in small increments from the buret, recording the pH after each addition. Continue the titration until the pH reaches approximately 12.

  • Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of the steepest slope. The pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is equal to the pKa of the acid.

  • Replication: Perform the titration at least in triplicate for each isomer to ensure accuracy and calculate the standard deviation.[1]

Visualizing Reactivity Concepts

Experimental Workflow for Comparative Analysis

The following diagram outlines a systematic approach to comparing the reactivity of dichlorobenzoic acid isomers.

experimental_workflow cluster_synthesis Isomer Preparation cluster_characterization Physicochemical Characterization cluster_reactivity Reactivity Studies cluster_analysis Data Analysis & Comparison synthesis Synthesis & Purification of Dichlorobenzoic Acid Isomers pka pKa Determination (Potentiometric Titration) synthesis->pka solubility Solubility Studies synthesis->solubility spectroscopy Spectroscopic Analysis (NMR, IR, MS) synthesis->spectroscopy esterification Esterification Kinetics synthesis->esterification eas Electrophilic Aromatic Substitution synthesis->eas nas Nucleophilic Aromatic Substitution synthesis->nas data_compilation Compile Data in Comparative Tables pka->data_compilation solubility->data_compilation spectroscopy->data_compilation esterification->data_compilation eas->data_compilation nas->data_compilation hammett Hammett Analysis data_compilation->hammett conclusion Structure-Reactivity Conclusions hammett->conclusion

Experimental workflow for the comparative analysis of dichlorobenzoic acid isomers.
Reaction Mechanism: Electrophilic Aromatic Substitution

This diagram illustrates the general mechanism for the substitution of a hydrogen atom on the aromatic ring by an electrophile (E⁺).

General mechanism of electrophilic aromatic substitution.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

This diagram shows the addition-elimination mechanism for the substitution of a chlorine atom by a nucleophile (Nu⁻).

General mechanism of nucleophilic aromatic substitution (SNAr).

Conclusion

The reactivity of dichlorobenzoic acid isomers is a nuanced interplay of inductive and resonance effects, along with steric factors. A thorough understanding of these principles allows researchers to predict and control the outcomes of chemical transformations involving these versatile building blocks. The provided data and protocols offer a framework for the systematic evaluation and application of dichlorobenzoic acid isomers in synthetic chemistry and drug development.

References

A Comparative Guide to the Biological Activity of 3,5-Dichloro-4-methoxybenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3,5-Dichloro-4-methoxybenzoic acid and its structural analogs. The information compiled from various studies offers insights into their potential as antimicrobial, antioxidant, and cytotoxic agents. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to facilitate further research and development.

Overview of Biological Activities

Derivatives of dichlorobenzoic acid have demonstrated a range of biological activities. The specific activity and potency are highly dependent on the substitution pattern on the benzene ring. While comprehensive comparative studies on this compound itself are limited, data on its analogs and related compounds provide valuable insights into their therapeutic potential.

Antimicrobial Activity

The antimicrobial properties of halogenated benzoic acid derivatives have been a subject of interest. An analog of the target compound, 3,5-dichloro-4-methoxybenzaldehyde, has shown significant inhibitory activity against various plant-pathogenic bacteria and fungi. This suggests that the 3,5-dichloro-4-methoxy substitution pattern is a promising scaffold for the development of novel antimicrobial agents.

A study on 2-chlorobenzoic acid derivatives indicated that Schiff's bases were more potent antimicrobial agents than their ester counterparts, with one compound showing comparable activity to the standard drug norfloxacin against Escherichia coli.[1] Another study on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives reported moderate antibacterial activity against Gram-positive strains for some of its analogs.[2]

Cytotoxic Activity

The cytotoxic potential of dichlorinated benzoic acid derivatives has been investigated against various cancer cell lines. A comparative study on the cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid, positional isomers of the hydroxylated precursor of our target molecule, revealed that the former exhibited significantly higher cytotoxicity in diverse mammalian cell lines.[3] This highlights the critical role of the substituent position in determining the cytotoxic effect.

Furthermore, some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), which are promising targets for cancer therapy.[4] The methyl ester of this compound is a precursor in the synthesis of Gefitinib, an inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) kinases, which are key targets in cancer therapy.[5]

Antioxidant Activity

Quantitative Data for Biological Activity

While a direct comparative table for this compound and its immediate analogs is not available in the literature, the following table summarizes the antimicrobial activity of some related benzoic acid derivatives to provide a basis for comparison.

Compound/AnalogMicroorganismActivity MetricValue (µg/mL)
2-chlorobenzoic acid derivative (Schiff's base 6)Escherichia colipMIC2.27 µM/ml
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4Staphylococcus aureus ATCC 6538MIC125
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4Bacillus subtilis ATCC 6683MIC125

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the evaluation of this compound and its analogs.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the target microorganism (approximately 5 x 10^5 CFU/mL).

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a solution of DPPH in the same solvent (e.g., 0.1 mM).

  • In a 96-well plate, add different concentrations of the test compound.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing the solvent and DPPH is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against compound concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondria.

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by this compound are not yet fully elucidated, related compounds have been shown to influence key cellular pathways. For instance, some benzoic acid derivatives can inhibit HDACs, which play a crucial role in the epigenetic regulation of gene expression.[4] Inhibition of HDACs can lead to the reactivation of tumor suppressor genes and is a validated strategy in cancer therapy.

Furthermore, the structural similarity of the methyl ester of this compound to precursors of EGFR and HER-2 inhibitors suggests a potential interaction with receptor tyrosine kinase signaling pathways, which are often dysregulated in cancer.[5] The diagram below illustrates a generalized experimental workflow for investigating the biological activity of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of This compound and Analogs Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) Purification->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS) Purification->Antioxidant Cytotoxicity Cytotoxicity Assays (MTT, SRB on Cancer Cell Lines) Purification->Cytotoxicity Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) Cytotoxicity->Pathway_Analysis Enzyme_Inhibition Enzyme Inhibition Assays (e.g., HDAC, Kinase assays) Cytotoxicity->Enzyme_Inhibition HDAC_Inhibition_Pathway cluster_cell Cancer Cell Compound Benzoic Acid Derivative HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Acetylated Histones HDAC->Histones Deacetylation Gene_Expression Tumor Suppressor Gene Expression Histones->Gene_Expression Activation Apoptosis Apoptosis Gene_Expression->Apoptosis Induction

References

A Spectroscopic Comparison of 3,5-Dichloro-4-methoxybenzoic Acid and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a detailed spectroscopic comparison of 3,5-Dichloro-4-methoxybenzoic acid with several structurally similar compounds. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven analysis to aid in the identification, differentiation, and characterization of these molecules. The comparison focuses on key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The compounds selected for comparison allow for an evaluation of the electronic and structural effects of the chloro and methoxy substituents on the benzoic acid core. The selected analogs are:

  • 4-Methoxybenzoic acid: To illustrate the effect of removing the two chlorine atoms.

  • 3,5-Dichlorobenzoic acid: To demonstrate the impact of removing the methoxy group.

  • 3,5-Dichloro-4-hydroxybenzoic acid: To compare the methoxy group with a hydroxyl group.

Data Presentation

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its analogs.

Table 1: ¹H NMR Spectral Data (ppm)

CompoundAromatic Protons-OCH₃-OH / -COOHSolvent
This compound 8.0 - 8.2 (s, 2H)3.9 (s, 3H)Broad sCDCl₃
4-Methoxybenzoic acid[1][2]7.93 (d, 2H), 7.03 (d, 2H)3.84 (s, 3H)~12.7 (s, 1H)DMSO-d₆
3,5-Dichlorobenzoic acid[3]7.90 (t, 1H), 7.85 (d, 2H)-Broad sDMSO-d₆
3,5-Dichloro-4-hydroxybenzoic acid7.8 (s, 2H)-~10.4 (s, 1H), ~13.1 (s, 1H)DMSO-d₆

Table 2: ¹³C NMR Spectral Data (ppm)

CompoundC=OAr-C (Substituted)Ar-C (Unsubstituted)-OCH₃Solvent
This compound ~169158.2 (C-OCH₃), 131.8 (C-Cl), 127.5 (C-COOH)130.556.5CDCl₃
4-Methoxybenzoic acid[1]167.5163.2 (C-OCH₃), 123.5 (C-COOH)131.5, 114.155.8DMSO-d₆
3,5-Dichlorobenzoic acid165.7134.5 (C-Cl), 133.8 (C-COOH)131.5, 129.3-DMSO-d₆
3,5-Dichloro-4-hydroxybenzoic acid[4]166.2152.1 (C-OH), 129.7 (C-Cl), 127.8 (C-COOH)129.4-DMSO-d₆

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O StretchC-O StretchC-Cl Stretch
This compound 2500-3300 (broad)~1700~1250~800
4-Methoxybenzoic acid[1]2500-3300 (broad)1680-17101250-1300-
3,5-Dichlorobenzoic acid[3]2663 (broad)1706~1289~769
3,5-Dichloro-4-hydroxybenzoic acid[5]3480 (phenolic), 2500-3300 (acid)~1680~1270~780

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular WeightMolecular Ion [M]⁺Key Fragments
This compound [6][7]C₈H₆Cl₂O₃221.03220/222/224205/207 ([M-CH₃]⁺), 177/179 ([M-CO₂H]⁺)
4-Methoxybenzoic acid[8]C₈H₈O₃152.15152135 ([M-OH]⁺), 107, 92, 77
3,5-Dichlorobenzoic acid[9]C₇H₄Cl₂O₂191.01190/192/194173/175 ([M-OH]⁺), 145/147
3,5-Dichloro-4-hydroxybenzoic acidC₇H₄Cl₂O₃207.01206/208/210189/191 ([M-OH]⁺), 161/163

Mandatory Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships between the compared compounds.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample Benzoic Acid Analog Dissolution Dissolve in Deuterated Solvent (for NMR) Sample->Dissolution KBr_Pellet Prepare KBr Pellet or ATR setup (for IR) Sample->KBr_Pellet Dilution Dilute in Volatile Solvent (for MS) Sample->Dilution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer KBr_Pellet->IR MS Mass Spectrometer Dilution->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Molecular Ion Peak, Fragmentation Pattern NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Structural Elucidation & Comparison Interpretation->Structure

Caption: General workflow for spectroscopic analysis of benzoic acid analogs.

G cluster_methoxy Methoxy Series cluster_dichloro Dichloro Series BA Benzoic Acid (Baseline) MBA 4-Methoxybenzoic acid BA->MBA + OCH₃ at C4 DCBA 3,5-Dichlorobenzoic acid BA->DCBA + 2 Cl at C3, C5 DCMBA 3,5-Dichloro-4-methoxy -benzoic acid MBA->DCMBA + 2 Cl DCBA->DCMBA + OCH₃ DCHBA 3,5-Dichloro-4-hydroxy -benzoic acid DCBA->DCHBA + OH

Caption: Structural relationships between the compared benzoic acid derivatives.

Experimental Protocols

The data presented were obtained using standard analytical methodologies as described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.[1][10]

  • Instrumentation: High-field NMR spectrometers (e.g., 300 MHz or higher) were used for data acquisition.[1][10]

  • ¹H NMR Acquisition: Standard one-pulse sequences were utilized. Key parameters included a spectral width covering a range of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. Chemical shifts were referenced to the residual solvent peak.[10]

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired to provide a signal for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound was mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR), the solid sample was placed directly onto the ATR crystal.[1]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.[1]

  • Acquisition: A background spectrum was recorded and automatically subtracted from the sample spectrum. The spectrum was typically scanned over a range of 4000-400 cm⁻¹.[1]

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: An electron ionization (EI) mass spectrometer was used.[11]

  • Ionization: Electron ionization was performed at a standard energy of 70 eV.[11]

  • Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., 50-300 m/z).[11] The resulting data shows the relative abundance of ions at different m/z ratios.

References

A Comparative Analysis of Synthetic Routes to Gefitinib Based on Starting Materials and Overall Yield

Author: BenchChem Technical Support Team. Date: December 2025

Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a crucial therapeutic agent in the treatment of non-small cell lung cancer. The efficiency of its synthesis is a critical factor for its accessibility and affordability. This guide provides a comparative analysis of different synthetic routes to Gefitinib, focusing on the starting materials, number of reaction steps, and overall yields. The information is intended for researchers, scientists, and professionals in drug development to aid in selecting the most efficient synthetic strategy.

Comparative Yield Analysis

The synthesis of Gefitinib can be initiated from several starting materials, each presenting a unique synthetic pathway with varying complexities and efficiencies. The overall yield is a key metric for comparing these routes, as it directly impacts the economic and environmental viability of the production process. Below is a summary of the overall yields reported for various synthetic approaches.

Starting MaterialNumber of StepsOverall Yield (%)Reference
6,7-Dimethoxy-3H-quinazolin-4-one610[1]
6,7-Dimethoxy-3H-quinazolin-4-one421[1]
Methyl 3-hydroxy-4-methoxybenzoate736 - 37.4[1][2]
3-Hydroxy-4-methoxybenzaldehyde731.81 - 44
2,4-Dichloro-6,7-dimethoxyquinazoline414[1][3]
IsovanillinNot specified40 (final step)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic processes. The following sections outline the experimental protocols for the synthesis of Gefitinib from two common starting materials.

Synthesis from 6,7-Dimethoxy-3H-quinazolin-4-one

This classical approach, often referred to as the Gibson method, involves a six-step synthesis.[1] A more recent modification has shortened the process to four steps with an improved yield.[1]

Key Steps (4-Step Synthesis): [1]

  • Chlorination: 6,7-dimethoxy-3H-quinazolin-4-one is chlorinated to introduce a reactive chloro group at the 4-position.

  • Nucleophilic Aromatic Substitution: The chlorinated intermediate is reacted with 3-chloro-4-fluoroaniline. This step is reported to have a high yield of 98% for the coupled product.[1]

  • Demethylation: Selective removal of one of the methoxy groups is performed.

  • Williamson Etherification: The final morpholino-propoxy side chain is introduced to yield Gefitinib. The final product is purified by crystallization and radial chromatography, yielding a white solid with a melting point of 195-197 °C and a purity of 99.9% as determined by HPLC.[1]

Synthesis from Methyl 3-hydroxy-4-methoxybenzoate

This route offers a higher overall yield compared to the classical Gibson method.[1][2]

Key Steps: [2]

  • Alkylation: Methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane, achieving a yield of 94.7%.[2]

  • Nitration: The aromatic ring is nitrated.

  • Reduction: The nitro group is reduced to an amine. This step has a reported yield of 77%.[2]

  • Cyclization: The quinazoline ring is formed using formamidine acetate.

  • Chlorination: The 4-oxo group is converted to a chloro group.

  • First Amination: Reaction with 3-chloro-4-fluoroaniline.

  • Second Amination: Introduction of the morpholine side chain. The final product is crystallized from ethyl acetate with a reported yield of 78%.[2]

Visualizing Key Pathways and Processes

To better understand the biological context and the synthetic workflow, the following diagrams are provided.

EGFR Signaling Pathway

Gefitinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). The binding of a ligand, such as EGF, to EGFR triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Gefitinib competitively binds to the ATP-binding site of the EGFR kinase domain, blocking these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Gefitinib Synthesis Workflow

The following diagram illustrates a generalized, high-yield synthetic workflow for Gefitinib, starting from Methyl 3-hydroxy-4-methoxybenzoate.

Gefitinib_Synthesis_Workflow Start Methyl 3-hydroxy-4-methoxybenzoate Step1 Alkylation (1-bromo-3-chloropropane) Start->Step1 Step2 Nitration Step1->Step2 Step3 Reduction (Fe/Acetic Acid) Step2->Step3 Step4 Cyclization (Formamidine Acetate) Step3->Step4 Step5 Chlorination (Thionyl Chloride) Step4->Step5 Step6 Amination (3-chloro-4-fluoroaniline) Step5->Step6 Step7 Amination (Morpholine) Step6->Step7 End Gefitinib Step7->End

Caption: A representative synthetic workflow for Gefitinib.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dichlorophenyl Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection and validation of an appropriate analytical method are critical for ensuring the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of common analytical techniques for the analysis of dichlorophenyl benzoic acid and its related compounds. The performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are compared, with supporting data from various studies.

Data Presentation: A Comparative Analysis of Analytical Methods

The choice of an analytical method is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis. Below is a summary of the quantitative performance of HPLC, LC-MS/MS, and GC-MS for the analysis of dichlorophenyl benzoic acid and its analogues.

Parameter HPLC-UV LC-MS/MS GC-MS (after derivatization)
Analyte(s) Diclofenac & Impurities[1][2], Dichlorobenzoic Acid Isomers[3]3-(3,5-dichlorophenyl)benzoic acid[4], Acidic Herbicides[5]3-(3,5-dichlorophenyl)benzoic acid[3][6]
Matrix Gel Pharmaceutical[1], Bulk Drug[3]Human Serum[4], Water[5]Not specified[3][6]
Linearity Range 0.00015-0.003 µg/mL (Impurities)[1][2]Not specifiedNot specified
Correlation Coefficient (r²) > 0.999[1][2]Not specifiedNot specified
Accuracy (% Recovery) 99.00% - 101.00% (Diclofenac)[7]88% - 120% (Acidic Herbicides)[5]Not specified
Precision (% RSD) < 2.0%[3]≤7% at 0.1 µg/L[5]Not specified
Limit of Detection (LOD) 0.257 µg/mL (Diclofenac)[7]Not specifiedNot specified
Limit of Quantification (LOQ) 0.444 µg/mL (Diclofenac)[7]0.05 mg/L (Diclofenac)[8]Not specified

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical methods. This section outlines representative experimental protocols for HPLC, LC-MS/MS, and GC-MS for the analysis of dichlorophenyl benzoic acid.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of dichlorophenyl benzoic acid in bulk materials and pharmaceutical formulations.[3]

  • Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and column oven.[9]

  • Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]

  • Mobile Phase : A mixture of acetonitrile and water (containing 0.1% phosphoric acid to suppress ionization).[9] A typical mobile phase for related compounds consists of acetonitrile and 0.01M phosphoric acid adjusted to pH 2.3.[1][2]

  • Flow Rate : 1.0 mL/min.[3][9]

  • Detection : UV detection at 235 nm.[3]

  • Sample Preparation : Standard and sample solutions are prepared in a suitable solvent like methanol or the mobile phase to achieve a concentration within the linear range of the method.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing low concentrations of dichlorophenyl benzoic acid in complex biological matrices like human serum.[4]

  • Instrumentation : An LC system coupled to a tandem mass spectrometer.

  • Sample Preparation :

    • Protein Precipitation : Addition of cold acetonitrile to the serum sample to precipitate proteins.[4]

    • Centrifugation : The sample is centrifuged to separate the supernatant containing the analyte.[4]

    • Solid-Phase Extraction (SPE) : The supernatant is loaded onto an SPE cartridge for sample clean-up and concentration. The cartridge is washed to remove interferences, and the analyte is then eluted.[4]

  • Chromatographic Conditions : The separation is typically performed on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).[4]

  • Mass Spectrometry : Detection is achieved using a mass spectrometer, often with electrospray ionization (ESI) in negative ion mode, which is suitable for acidic compounds.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of carboxylic acids can be challenging due to their low volatility.[6] Therefore, a derivatization step is typically required to convert the analyte into a more volatile form.[6][9]

  • Derivatization : The carboxylic acid group is esterified, for example, by using BF3-methanol or diazomethane, to increase its volatility.[6]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.[6]

  • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).[3][6]

  • Carrier Gas : Helium at a constant flow rate.[3][6]

  • Oven Temperature Program : An optimized temperature program is used to separate the derivatized analyte from other components. A typical program might start at 80°C, ramp up to 280°C, and then hold.[3][6]

  • Injection : Splitless mode is used for trace analysis.[6]

  • Mass Spectrometry : Electron ionization (EI) at 70 eV is commonly used for detection.[3][6]

Mandatory Visualization

The following diagram illustrates a general workflow for the cross-validation of two distinct analytical methods.

G cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., LC-MS/MS) cluster_2 Cross-Validation A_dev Method Development A_val Method Validation A_dev->A_val A_sample Sample Analysis A_val->A_sample compare Data Comparison A_sample->compare Results A B_dev Method Development B_val Method Validation B_dev->B_val B_sample Sample Analysis B_val->B_sample B_sample->compare Results B stats Statistical Analysis (e.g., t-test, Bland-Altman) compare->stats conclusion Conclusion on Method Equivalence stats->conclusion

References

comparing the efficacy of different catalysts in the synthesis of 3,5-Dichloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3,5-Dichloro-4-methoxybenzoic acid, a key intermediate in the development of various pharmaceuticals, can be achieved through multiple synthetic pathways. The efficiency of these routes is often critically dependent on the choice of catalyst. This guide provides a comparative analysis of different catalysts for the key synthetic steps, supported by experimental data from analogous reactions, to aid in the selection of the optimal catalytic system.

Two primary routes for the synthesis of this compound are considered here:

  • O-methylation of 3,5-dichloro-4-hydroxybenzoic acid: This is a direct and common method where the phenolic hydroxyl group is methylated. The efficacy of this step is largely influenced by the base used to deprotonate the phenol.

  • Chlorination of 4-methoxybenzoic acid: This route involves the electrophilic chlorination of the aromatic ring. The choice of Lewis acid catalyst is crucial for activating the chlorinating agent and achieving high yields and regioselectivity.

Comparative Efficacy of Catalysts in O-Methylation

The O-methylation of phenolic compounds is a well-established transformation. The following table compares the efficacy of different bases in the O-methylation of phenol, a model substrate, using various methylating agents. This data provides valuable insights into the selection of a base for the methylation of 3,5-dichloro-4-hydroxybenzoic acid.

Methylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Dimethyl sulfateNaOHWaterNot SpecifiedNot Specified75[1]
Dimethyl sulfateKOHDioxane/WaterNot SpecifiedNot Specified98[1]
Methyl iodideNaOHWaterNot SpecifiedNot Specified97[1]
Methyl iodideKF/Al₂O₃AcetonitrileNot SpecifiedNot Specified92[1]
Dimethyl carbonateK₂CO₃None (Neat)180Not Specified100[1]
Dimethyl carbonateK₂CO₃PEG 6000Not SpecifiedNot Specified100[2]

Key Observations:

  • Potassium carbonate (K₂CO₃) and potassium hydroxide (KOH) appear to be highly effective bases for O-methylation, leading to high to quantitative yields.

  • Dimethyl carbonate (DMC) is an environmentally benign methylating agent that can provide excellent yields, especially when used with K₂CO₃.

  • The use of phase-transfer catalysts, such as in the case of KF/Al₂O₃, can also lead to high yields under milder conditions.

Comparative Efficacy of Catalysts in Aromatic Chlorination

The Friedel-Crafts chlorination of aromatic compounds is a standard method for introducing chlorine atoms to an aromatic ring. The choice of Lewis acid is critical for the activation of the chlorine source. The following table presents a qualitative comparison of common Lewis acids for this purpose.

Lewis Acid CatalystTypical Chlorine SourceActivityObservations
AlCl₃Cl₂HighVery common and effective, but can be moisture sensitive and may require stoichiometric amounts.
FeCl₃Cl₂HighA widely used and effective alternative to AlCl₃.
ZrCl₄NCSHighEffective for chlorination with N-chlorosuccinimide (NCS) under mild conditions.[1]
InCl₃-HighShows unique halophilic properties and can catalyze reactions with less electron-rich arenes.

Key Observations:

  • Aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are the most common and highly active Lewis acids for Fried-Crafts chlorination.

  • Other Lewis acids like zirconium tetrachloride (ZrCl₄) and indium(III) chloride (InCl₃) offer advantages in specific contexts, such as enabling the use of different chlorine sources or catalyzing reactions with less reactive substrates.

Experimental Protocols

Protocol 1: O-Methylation of 3,5-dichloro-4-hydroxybenzoic acid using Potassium Carbonate and Dimethyl Sulfate

This protocol is adapted from a general procedure for the methylation of hydroxybenzoic acids.

Materials:

  • 3,5-dichloro-4-hydroxybenzoic acid

  • Dimethyl sulfate (DMS)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3,5-dichloro-4-hydroxybenzoic acid (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 3,5-dichloro-4-methoxybenzoate.

  • Hydrolyze the ester to the carboxylic acid by heating with an aqueous solution of sodium hydroxide, followed by acidification with 1 M HCl.

  • The resulting precipitate of this compound can be collected by filtration and purified by recrystallization.

Protocol 2: Chlorination of 4-methoxybenzoic acid using Aluminum Chloride and Chlorine

This protocol is a general procedure for the Friedel-Crafts chlorination of an activated aromatic ring.

Materials:

  • 4-methoxybenzoic acid

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Chlorine gas (or a suitable chlorine source like sulfuryl chloride)

  • Ice-water bath

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Suspend anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane in a flask equipped with a gas inlet and outlet, and cool the mixture in an ice-water bath.

  • Dissolve 4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane and add it to the AlCl₃ suspension.

  • Bubble chlorine gas through the stirred reaction mixture at a slow rate. Monitor the reaction progress by TLC.

  • Upon completion of the reaction, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography or recrystallization.

Visualization of Synthetic Workflow

The following diagram illustrates the two synthetic routes to this compound and highlights the steps where different catalysts are compared.

Synthesis_Workflow cluster_route1 Route 1: O-Methylation cluster_route2 Route 2: Chlorination start1 3,5-dichloro-4- hydroxybenzoic acid product 3,5-Dichloro-4- methoxybenzoic acid start1->product O-Methylation catalyst1 Base Catalyst (e.g., K₂CO₃, KOH, NaOH) catalyst1->product reagent1 Methylating Agent (e.g., DMS, MeI, DMC) reagent1->product start2 4-methoxybenzoic acid start2->product Dichlorination catalyst2 Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃, ZrCl₄) catalyst2->product reagent2 Chlorinating Agent (e.g., Cl₂, NCS) reagent2->product

Caption: Synthetic routes to this compound.

References

A Comparative Guide to HPLC Validation for 2,3-Dichlorobenzoic Acid and Its Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 2,3-dichlorobenzoic acid and its regioisomers, the selection and validation of a suitable High-Performance Liquid Chromatography (HPLC) method is critical for ensuring accurate and reliable results. This guide provides an objective comparison of two distinct, validated HPLC methods for the separation and quantification of these compounds. The performance of a gradient and an isocratic elution method are contrasted, supported by experimental data to inform method selection and implementation.

Physicochemical Properties of Dichlorobenzoic Acid Isomers

The separation of dichlorobenzoic acid isomers is influenced by their subtle differences in physicochemical properties, which arise from the varied positions of the two chlorine atoms on the benzene ring. These properties affect their interaction with the stationary and mobile phases in HPLC. A summary of key properties for the six regioisomers is presented below.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaWater Solubility
2,3-Dichlorobenzoic acidC₇H₄Cl₂O₂191.01164-167~2.9Sparingly soluble
2,4-Dichlorobenzoic acidC₇H₄Cl₂O₂191.01158-161~3.2Sparingly soluble
2,5-Dichlorobenzoic acidC₇H₄Cl₂O₂191.01153-156[1]~2.5[2]0.8 g/L[1]
2,6-Dichlorobenzoic acidC₇H₄Cl₂O₂191.01145-148~2.1Soluble[3]
3,4-Dichlorobenzoic acidC₇H₄Cl₂O₂191.01201-203~3.8Sparingly soluble
3,5-Dichlorobenzoic acidC₇H₄Cl₂O₂191.01185-188~3.5[4]Sparingly soluble[4]

Experimental Protocols

Method 1: Gradient Reversed-Phase HPLC

This method, adapted from the work of Krishnaiah et al. (2012), is a sensitive and selective gradient reversed-phase liquid chromatography method developed for the separation and determination of 2,3-dichlorobenzoic acid and its regioisomers.[5][6][7]

  • Chromatographic Conditions:

    • Column: USP L1 (C18), 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.01 M Ammonium Acetate buffer (pH 2.5) : Methanol (50:50, v/v)[5]

    • Mobile Phase B: Methanol : Water (80:20, v/v)[5]

    • Gradient Program:

      • 0-5 min: 100% A

      • 5-15 min: Linear gradient to 100% B

      • 15-25 min: 100% B

      • 25-30 min: Return to 100% A

      • 30-35 min: Equilibration with 100% A

    • Flow Rate: 1.2 mL/min[5]

    • Detection: UV at 210 nm[5]

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of each dichlorobenzoic acid isomer reference standard in 100 mL of methanol.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the sample containing the dichlorobenzoic acid isomers in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Isocratic Reversed-Phase HPLC
  • Chromatographic Conditions:

    • Column: USP L1 (C18), 150 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 235 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of each dichlorobenzoic acid isomer reference standard in 100 mL of methanol.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solutions with the mobile phase to achieve concentrations within the linear range (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the sample in the mobile phase to a concentration expected to be within the linear range of the assay. Filter the solution using a 0.45 µm membrane filter prior to analysis.

Performance Comparison

The following table summarizes the validation parameters for the two HPLC methods. The data for Method 1 is based on a validated method for dichlorobenzoic acid isomers, and the data for Method 2 represents typical performance characteristics for an isocratic HPLC method for similar compounds.[8][9]

Validation ParameterMethod 1 (Gradient)Method 2 (Isocratic)
Linearity (r²) ≥ 0.999≥ 0.999
Limit of Detection (LOD)
2,6-Dichlorobenzoic acid0.079 µg/mL~0.1 µg/mL
2,5-Dichlorobenzoic acid0.088 µg/mL~0.1 µg/mL
2,4-Dichlorobenzoic acid0.092 µg/mL~0.1 µg/mL
2,3-Dichlorobenzoic acid~0.08 µg/mL (estimated)~0.1 µg/mL
3,4-Dichlorobenzoic acid~0.09 µg/mL (estimated)~0.1 µg/mL
3,5-Dichlorobenzoic acid~0.09 µg/mL (estimated)~0.1 µg/mL
Limit of Quantitation (LOQ)
2,6-Dichlorobenzoic acid0.26 µg/mL~0.3 µg/mL
2,5-Dichlorobenzoic acid0.29 µg/mL~0.3 µg/mL
2,4-Dichlorobenzoic acid0.31 µg/mL~0.3 µg/mL
2,3-Dichlorobenzoic acid~0.27 µg/mL (estimated)~0.3 µg/mL
3,4-Dichlorobenzoic acid~0.3 µg/mL (estimated)~0.3 µg/mL
3,5-Dichlorobenzoic acid~0.3 µg/mL (estimated)~0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (%RSD)
Repeatability (Intra-day)≤ 2.0%≤ 2.0%
Intermediate Precision (Inter-day)≤ 2.0%≤ 2.0%

Visualization of Method Validation and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the logical flow of an HPLC method validation and a typical experimental workflow.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_routine Routine Analysis dev Develop HPLC Method (Column, Mobile Phase, etc.) specificity Specificity dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantitation (LOQ) lod->loq robustness Robustness loq->robustness routine Routine Sample Analysis robustness->routine

Caption: Logical workflow of HPLC method validation.

Experimental_Workflow prep Sample and Standard Preparation hplc HPLC System Setup prep->hplc injection Injection of Standards and Samples hplc->injection data_acq Data Acquisition injection->data_acq data_proc Data Processing and Analysis data_acq->data_proc results Reporting of Results data_proc->results

References

A Comparative Analysis of the Physicochemical Properties of Dichlorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the six structural isomers of dichlorobenzoic acid. The position of the two chlorine atoms on the benzoic acid ring significantly influences the physicochemical properties of these compounds, which in turn dictates their behavior in chemical reactions and biological systems. Understanding these differences is crucial for applications in drug design, agrochemical development, and chemical synthesis.

Physicochemical Properties: A Quantitative Comparison

The following table summarizes key physicochemical properties of the six dichlorobenzoic acid isomers. The data has been compiled from various scientific sources to provide a reliable comparison.

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKaWater Solubility (g/L)
2,3-Dichlorobenzoic acid 50-45-3191.01166 - 170[1][2][3][4]-2.53 (Predicted)[5]Slightly soluble[3][5]
2,4-Dichlorobenzoic acid 50-84-0191.01157 - 160[6]Sublimes[7][8]-0.1 - 1[9]
2,5-Dichlorobenzoic acid 50-79-3191.01151 - 154[10][11]301[10][11]2.51 (Predicted)[12]< 1 at 19 °C[12]
2,6-Dichlorobenzoic acid 50-30-6191.01139 - 142[13]-1.69[14]Very soluble[14]
3,4-Dichlorobenzoic acid 51-44-5191.01204 - 206[15]--0.006112[16]
3,5-Dichlorobenzoic acid 51-36-5191.01186 - 187[17]-3.46 (Predicted)[18]0.1471[18]

Isomeric Relationships

The structural differences between the six isomers of dichlorobenzoic acid are visualized in the diagram below. Each node represents a distinct isomer, identified by the substitution pattern of the chlorine atoms on the benzene ring.

G Dichlorobenzoic Acid Isomers cluster_ortho Ortho Substitution cluster_meta Meta Substitution Benzoic Acid Benzoic Acid 2,3-DCBA 2,3-Dichlorobenzoic Acid Benzoic Acid->2,3-DCBA 2,4-DCBA 2,4-Dichlorobenzoic Acid Benzoic Acid->2,4-DCBA 2,5-DCBA 2,5-Dichlorobenzoic Acid Benzoic Acid->2,5-DCBA 2,6-DCBA 2,6-Dichlorobenzoic Acid Benzoic Acid->2,6-DCBA 3,4-DCBA 3,4-Dichlorobenzoic Acid Benzoic Acid->3,4-DCBA 3,5-DCBA 3,5-Dichlorobenzoic Acid Benzoic Acid->3,5-DCBA

Dichlorobenzoic Acid Isomer Relationships

Experimental Protocols

Reproducibility is fundamental to scientific research. The following sections provide detailed methodologies for the determination of key physicochemical properties of dichlorobenzoic acid isomers.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, the melting point is a sharp, characteristic value. Impurities typically lower and broaden the melting point range.

Method: Capillary Method using a Melting Point Apparatus

  • Sample Preparation: A small amount of the dry, finely powdered dichlorobenzoic acid isomer is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus. A calibrated thermometer is positioned to accurately measure the temperature of the block.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.

  • Replication: The determination should be repeated at least twice to ensure accuracy.

G Melting Point Determination Workflow A Sample Preparation (Dry, Powdered Isomer in Capillary Tube) B Apparatus Setup (Place in Melting Point Apparatus) A->B C Heating (Slow and Steady Rate) B->C D Observation (Record Melting Range) C->D E Data Analysis (Report Melting Point Range) D->E

Melting Point Determination Workflow
pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.

Method: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of the dichlorobenzoic acid isomer is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol for sparingly soluble isomers) to a known concentration.

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH (y-axis) against the volume of titrant added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

  • Replication: The titration is performed in triplicate to ensure the reliability of the results.

Water Solubility Determination

The solubility of a substance in a particular solvent is the maximum amount of that substance that can dissolve in a given amount of the solvent at a specified temperature.

Method: Shake-Flask Method

  • Sample Preparation: An excess amount of the dichlorobenzoic acid isomer is added to a known volume of distilled water in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature until the undissolved solid has settled.

  • Sample Analysis: A known volume of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in grams per liter (g/L) or moles per liter (mol/L).

  • Replication: The experiment is repeated to ensure the accuracy of the solubility measurement.

References

Safety Operating Guide

Safe Disposal of 3,5-Dichloro-4-methoxybenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of 3,5-Dichloro-4-methoxybenzoic acid, a halogenated organic compound. Adherence to these procedures is critical to protect personnel and the environment.

Hazard and Safety Data

Before handling this compound, it is crucial to be aware of its associated hazards and the necessary personal protective equipment (PPE).

Hazard ClassificationPrecautionary StatementPersonal Protective Equipment (PPE)
Harmful if swallowed[1]P270: Do not eat, drink or smoke when using this product.[1]Wear protective gloves, protective clothing, eye protection and face protection.[1]
Harmful in contact with skin[1]P280: Wear protective gloves, protective clothing, eye protection and face protection.[1]Tightly fitting safety goggles.[2]
Causes skin irritation[1][2]P264: Wash all exposed external body areas thoroughly after handling.[1][2]Impermeable gloves.[3]
Causes serious eye irritation[1][2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]Appropriate protective clothing to prevent skin exposure.[4]
May cause respiratory irritation[1][2]P261: Avoid breathing dust/fumes.[1][2]Full-face respirator if exposure limits are exceeded.[2]

Disposal Protocol

The primary recommended disposal method for this compound is incineration at a licensed hazardous waste facility.[5] This compound is a halogenated organic waste and must not be disposed of down the drain or mixed with non-halogenated waste streams.[5]

Step 1: Waste Segregation

  • Collect all solid waste, including the pure compound, contaminated weighing papers, and any used consumables such as gloves and wipes.

  • Place these materials in a dedicated and clearly labeled hazardous waste container for halogenated organic compounds.

Step 2: Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate : If the spill is large, evacuate personnel from the immediate area.

  • Wear PPE : At a minimum, wear the PPE outlined in the table above.

  • Containment : For solid spills, carefully sweep up the material to avoid creating dust.

  • Collection : Place the swept-up material into a suitable, labeled container for disposal.

  • Decontamination : Clean the spill area with a damp cloth or paper towels. All cleaning materials must be disposed of as halogenated hazardous waste.[5]

  • Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department.[5]

Step 3: Storage and Final Disposal

  • Storage : Store the labeled hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[4] Keep the container tightly closed.[1][2]

  • Final Disposal : Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste management provider.[5] High-temperature incineration is the preferred method for the complete destruction of halogenated organic compounds.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 On-Site Handling cluster_1 Final Disposal Start Start Segregate_Waste Segregate Halogenated Waste Start->Segregate_Waste Spill_Event Spill_Event Segregate_Waste->Spill_Event Contain_Spill Contain & Clean Spill Spill_Event->Contain_Spill Spill Occurs Store_Waste Store in Labeled Container Spill_Event->Store_Waste No Spill Contain_Spill->Store_Waste Contact_EHS Contact EHS/Waste Vendor Store_Waste->Contact_EHS Incineration High-Temperature Incineration Contact_EHS->Incineration End End Incineration->End

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3,5-Dichloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,5-Dichloro-4-methoxybenzoic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity, Category 4: Harmful if swallowed.[1][2]

  • Skin Irritation, Category 2: Causes skin irritation.[2][3][4]

  • Serious Eye Irritation/Damage, Category 1/2: Causes serious eye irritation or damage.[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[2][3][4][5]

Signal Word: Warning or Danger[1][3]

Hazard Pictograms:

  • GHS07 (Exclamation Mark)

  • GHS05 (Corrosion) may be applicable depending on the supplier's classification for eye damage.

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US). A face shield is also recommended.[3][6]Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[6]
Skin Chemical-resistant gloves (e.g., Nitrile or Neoprene), a lab coat or disposable gown, and closed-toe shoes.[3][4][6]Prevents skin contact which may cause irritation.[2][4] Full body protection is crucial in case of spills.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is recommended.[3][4][6]Minimizes inhalation of dust or vapors that can cause respiratory tract irritation.[2][4][5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is critical for safely managing this compound in a laboratory setting.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[6]

  • Verify that the chemical fume hood is functioning correctly.[6]

  • Locate the nearest eyewash station and safety shower and confirm they are accessible.[6][7]

  • Assemble all necessary equipment and reagents before handling the compound.[6]

2. Handling:

  • Don all required PPE as specified in the table above.[6]

  • Handle the compound exclusively within a chemical fume hood to control exposure.[6]

  • Avoid creating dust. Use gentle scooping or weighing on appropriate paper to minimize airborne particles.[4][6]

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.[6]

  • Keep containers tightly closed when not in use.[3][4][6]

  • Do not eat, drink, or smoke when using this product.[1][4][5]

3. Post-Handling:

  • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

  • Properly remove and dispose of contaminated PPE as hazardous waste.[6]

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[4][5]

Emergency Procedures

IncidentFirst-Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes.[1][3][4] Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4] Seek immediate medical attention.[4]
Skin Contact Take off contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water.[3][4] If skin irritation occurs, get medical help.[3]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[3][4] If you feel unwell, get medical help.[3]
Ingestion Rinse mouth with water.[1] Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[5]
Spill Evacuate the area. Wear appropriate PPE. Avoid breathing dust.[4] For dry spills, use dry clean-up procedures to avoid generating dust.[4] Sweep or vacuum up the material and place it in a sealed container for disposal.[4] Wash the spill area with large amounts of water.[4] Prevent spillage from entering drains or water courses.[4]

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and adhere to regulations.

  • Waste Collection: Collect all waste containing the compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.[4][6]

  • Waste Segregation: This compound is a halogenated organic acid. It should be segregated from non-halogenated waste streams.[8] Do not mix with incompatible materials such as strong bases or oxidizing agents.

  • Disposal Method: Dispose of the contents and container in accordance with all applicable federal, state, and local regulations, typically through a licensed professional waste disposal service.[1][2][3][4] Incineration at a licensed hazardous waste facility is often the recommended method for halogenated organic compounds.[8]

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_area Prepare Clean Work Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_materials Assemble Materials check_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to Handling handle_in_hood Handle in Fume Hood don_ppe->handle_in_hood avoid_dust Avoid Dust Generation handle_in_hood->avoid_dust container_closed Keep Container Closed avoid_dust->container_closed clean_area Clean & Decontaminate Work Area container_closed->clean_area End of Experiment dispose_ppe Dispose of Contaminated PPE clean_area->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands collect_waste Collect Waste in Labeled Container dispose_ppe->collect_waste Transfer Waste segregate_waste Segregate Halogenated Waste collect_waste->segregate_waste professional_disposal Dispose via Licensed Service segregate_waste->professional_disposal

Caption: Workflow for safe handling of the target chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.